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Core Science & Biosynthesis

Foundational

Pharmacological and Synthetic Horizons of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol: A Technical Whitepaper

Executive Summary The compound 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (hereafter referred to as 2,4-DMPA-OH ) represents a highly specialized, chiral amino alcohol scaffold. Structurally, it is a 2,4-dimethylated deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (hereafter referred to as 2,4-DMPA-OH ) represents a highly specialized, chiral amino alcohol scaffold. Structurally, it is a 2,4-dimethylated derivative of phenylalaninol. Unsubstituted phenylalaninol is a well-documented psychostimulant and monoamine releasing agent (MRA)[1], and serves as the direct chemical precursor to next-generation wake-promoting agents (WPAs) such as solriamfetol[2].

By introducing a 2,4-dimethyl moiety to the phenyl ring, 2,4-DMPA-OH bridges the gap between classical monoamine transporter modulators and advanced chiral auxiliaries. This whitepaper provides a comprehensive analysis of its theoretical pharmacodynamics, structural-activity relationships (SAR), and the self-validating experimental protocols required to evaluate its therapeutic viability in drug development.

Structural Pharmacology & Structure-Activity Relationship (SAR)

To understand the therapeutic potential of 2,4-DMPA-OH, we must analyze the causality behind its structural modifications relative to its parent compounds.

  • The Phenylalaninol Core: Phenylalaninol is a selective norepinephrine-preferring releasing agent[1]. It enters presynaptic neurons via monoamine transporters (DAT/NET) and reverses the vesicular monoamine transporter 2 (VMAT2), causing an efflux of neurotransmitters into the synaptic cleft[3].

  • The 2,4-Dimethyl Shift (From Substrate to Inhibitor): In classical phenethylamine SAR, the addition of bulky alkyl groups to the phenyl ring (such as 2,4-dimethylation) significantly increases the molecule's partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetrability. More importantly, steric bulk prevents the transporter from undergoing the full conformational change required to translocate the molecule intracellularly. Consequently, the molecule shifts from acting as a transporter substrate (releasing agent) to a transporter blocker (reuptake inhibitor).

  • TAAR1 Agonism: Recent pharmacological paradigms demonstrate that derivatives of phenylalaninol (like solriamfetol) act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1)[4]. TAAR1 is a Gs-coupled intracellular receptor that, when activated, modulates the firing rate of dopaminergic neurons without inducing the hyperlocomotion and abuse liability typical of classical amphetamines[4]. The lipophilic 2,4-dimethyl substitution is hypothesized to enhance intracellular diffusion, allowing 2,4-DMPA-OH to access and activate TAAR1 more efficiently.

Quantitative Pharmacological Profile

The following table synthesizes the known quantitative data of related scaffolds against the predicted profile of 2,4-DMPA-OH based on steric and lipophilic SAR modeling.

CompoundPrimary MechanismDAT Affinity / ActivityNET Affinity / ActivityTAAR1 ActivityPredicted LogP
Phenylalaninol MRA (Substrate)1,355 nM (EC₅₀ Release)106 nM (EC₅₀ Release)Unknown0.77
Solriamfetol NDRI + TAAR1 Agonist2.9 µM (IC₅₀ Inhibition)4.4 µM (IC₅₀ Inhibition)10–16 µM (EC₅₀)1.20
2,4-DMPA-OH NDRI + TAAR1 Agonist< 1.0 µM (Predicted)< 1.0 µM (Predicted)High Affinity (Predicted)2.15

Mechanistic Pathway Visualization

The dual-action mechanism of 2,4-DMPA-OH relies on simultaneous extracellular transporter blockade and intracellular receptor activation.

G cluster_0 Transporter Inhibition cluster_1 Receptor Activation Compound 2,4-DMPA-OH DAT DAT / NET Compound->DAT Binds Extracellularly TAAR1 TAAR1 Receptor Compound->TAAR1 Diffuses & Agonizes Reuptake Block Reuptake DAT->Reuptake Synaptic ↑ Synaptic DA/NE Reuptake->Synaptic Clinical Wakefulness & Cognitive Enhancement (Without Hyperlocomotion) Synaptic->Clinical cAMP ↑ cAMP Cascade TAAR1->cAMP Modulation Modulate Firing cAMP->Modulation Modulation->Clinical

Dual-action signaling pathway of 2,4-DMPA-OH via transporter inhibition and TAAR1 activation.

Potential Therapeutic & Chemical Applications

  • Wake-Promoting Agent (Narcolepsy & OSA): By mimicking the dual DAT/NET inhibition and TAAR1 agonism of solriamfetol[2], 2,4-DMPA-OH has the potential to treat excessive daytime sleepiness (EDS). The increased lipophilicity may allow for lower therapeutic dosing.

  • ADHD and Cognitive Enhancement: Dual inhibition of dopamine and norepinephrine reuptake in the prefrontal cortex is a clinically validated mechanism for improving executive function and sustained attention.

  • Chiral Auxiliary in Asymmetric Synthesis: Beyond direct pharmacology, unsubstituted phenylalaninol is a critical building block in organic synthesis, particularly for creating chiral oxazolines used in palladium-catalyzed allylic substitutions[5]. The 2,4-dimethyl substitution introduces significant steric hindrance, which can theoretically dictate stricter stereocontrol and yield higher enantiomeric excesses (ee%) in asymmetric catalysis.

Self-Validating Experimental Methodologies

To empirically validate the pharmacological profile of 2,4-DMPA-OH, the following self-validating protocols must be executed. As a Senior Application Scientist, I emphasize that every step must contain internal controls to prove the causality of the results.

Protocol A: In Vitro DAT/NET Reuptake Inhibition Assay

This assay determines the IC₅₀ of 2,4-DMPA-OH at monoamine transporters.

  • Step 1: Cell Preparation. Plate HEK293 cells stably transfected with human DAT (hDAT) or NET (hNET). Causality: HEK293 cells lack endogenous monoamine transporters, ensuring that any observed radioligand uptake is exclusively mediated by the transfected target.

  • Step 2: Compound Incubation. Pre-incubate cells with varying concentrations of 2,4-DMPA-OH (1 nM to 100 µM) for 20 minutes at 37°C.

  • Step 3: Radioligand Addition. Add 20 nM of [³H]-Dopamine or[³H]-Norepinephrine. Allow uptake for exactly 10 minutes.

  • Step 4: Assay Termination (Critical Step). Rapidly aspirate the media and wash the cells three times with ice-cold HEPES buffer. Causality: The sudden drop in temperature halts membrane fluidity and instantly freezes transporter kinetics, preventing the efflux of the already internalized radioligand and ensuring accurate quantification.

  • Step 5: Self-Validation & Quantification. Lyse the cells and measure via Liquid Scintillation Counting.

    • Validation System: The assay is only valid if the positive control (GBR-12909 for DAT) achieves >95% inhibition, and the Z'-factor of the plate is >0.5. Non-specific binding is defined using a massive excess (10 µM) of unlabeled dopamine.

Workflow Prep 1. Cell Prep HEK293-hDAT/hNET Incubate 2. Incubation Add 2,4-DMPA-OH Prep->Incubate Radioligand 3. Radioligand [3H]-DA /[3H]-NE Incubate->Radioligand Wash 4. Termination Ice-Cold Wash Radioligand->Wash Measure 5. Quantification Scintillation Counting Wash->Measure

Step-by-step experimental workflow for the in vitro DAT/NET reuptake inhibition assay.

Protocol B: TAAR1 Functional cAMP Assay

Because TAAR1 is a Gs-coupled receptor, its activation leads to the production of cyclic AMP (cAMP).

  • Step 1: Cell Preparation. Utilize CHO-K1 cells expressing human TAAR1.

  • Step 2: Phosphodiesterase Inhibition. Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: cAMP is a transient secondary messenger rapidly degraded by intracellular phosphodiesterases (PDEs). IBMX inhibits PDEs, allowing cAMP to accumulate to detectable levels, preventing false negatives.

  • Step 3: Agonist Stimulation. Add 2,4-DMPA-OH and incubate for 30 minutes.

  • Step 4: TR-FRET Detection. Lyse cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents. Causality: TR-FRET introduces a time delay before measuring emission, allowing short-lived background autofluorescence from the biological sample to decay, yielding a superior signal-to-noise ratio.

  • Step 5: Self-Validation. A full dose-response curve of the endogenous agonist β-phenethylamine must be run concurrently. The assay is validated only if the reference EC₅₀ matches historical baselines, proving the CHO-K1 cells have not lost receptor expression over multiple passages.

References

  • Source: Wikipedia.
  • Source: Wikipedia.
  • Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion Source: CNS Spectrums | Cambridge Core URL
  • Source: Wikipedia.
  • Phenylalaninol (Chiral Auxiliary Applications)

Sources

Exploratory

Structure-Activity Relationship (SAR) Dynamics of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Analogs: A Comprehensive Guide

Executive Summary The compound 2-amino-3-(2,4-dimethylphenyl)propan-1-ol (2,4-DMPA-ol) represents a highly privileged chiral scaffold in modern medicinal chemistry. As a reduced analog of 2,4-dimethylphenylalanine, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-3-(2,4-dimethylphenyl)propan-1-ol (2,4-DMPA-ol) represents a highly privileged chiral scaffold in modern medicinal chemistry. As a reduced analog of 2,4-dimethylphenylalanine, this phenylalaninol derivative bridges the structural gap between classical monoamine GPCR modulators and complex peptidomimetics[1]. By systematically modifying its three distinct pharmacophoric regions—the sterically hindered aromatic ring, the primary amine, and the terminal hydroxyl group—drug development professionals can fine-tune target selectivity, mitigate off-target toxicity, and optimize pharmacokinetic profiles.

This whitepaper provides an in-depth technical analysis of the SAR dynamics of 2,4-DMPA-ol analogs, focusing on their application in central nervous system (CNS) drug discovery, specifically targeting Trace Amine-Associated Receptor 1 (TAAR1) and related aminergic receptors[2],[3].

Structural Deconstruction & Pharmacophore Rationale

To understand the SAR of 2,4-DMPA-ol, we must deconstruct the molecule into its functional domains. Each domain exhibits a specific causality in receptor binding and metabolic stability:

  • The 2,4-Dimethylphenyl Ring (Hydrophobic Core): The substitution pattern here is not arbitrary. The ortho-methyl group (position 2) induces a severe steric clash with the alkyl side chain, restricting rotational freedom and locking the molecule into a bioactive conformation favorable for GPCR binding[3]. The para-methyl group (position 4) serves a dual purpose: it increases lipophilicity for blood-brain barrier (BBB) penetration and effectively blocks para-hydroxylation by CYP2D6, dramatically increasing the metabolic half-life.

  • The Propan-1-ol Backbone (Anchoring Moiety): Unlike classical amphetamines, the presence of the terminal hydroxyl group prevents the compound from acting as a highly lipophilic monoamine releaser[4]. Instead, it acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to polar residues (e.g., Serine/Threonine) within the receptor's orthosteric site. It also serves as a synthetic handle for generating prodrugs or incorporating the scaffold into larger β-lactam or peptidomimetic structures[5].

  • The Primary Amine (Charge Interaction): At physiological pH, the amine is protonated, forming an essential salt bridge with the conserved Aspartate residue (Asp3.32) found in nearly all aminergic GPCRs.

SAR_Logic Core 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol Ring 2,4-Dimethylphenyl Ring (Hydrophobic Pocket) Core->Ring Steric Bulk & CYP450 Blockade Amine Primary Amine (H-Bond Donor/Acceptor) Core->Amine Asp3.32 Salt Bridge Hydroxyl Propan-1-ol Moiety (Receptor Anchoring) Core->Hydroxyl H-Bonding & Prodrug Handle Enhanced TAAR1 Affinity Enhanced TAAR1 Affinity Ring->Enhanced TAAR1 Affinity Conformational Locking Receptor Activation Receptor Activation Amine->Receptor Activation N-Alkylation Tolerance Metabolic Stability Metabolic Stability Hydroxyl->Metabolic Stability Etherification/Esterification

Figure 1: Logical SAR mapping of the 2,4-DMPA-ol pharmacophore.

Quantitative SAR Data Analysis

Systematic derivatization of the 2,4-DMPA-ol scaffold reveals distinct structure-activity trends. The table below summarizes the quantitative pharmacological profiling of representative analogs against TAAR1 (a primary target for novel antipsychotics[2]) and 5-HT₂A (an off-target associated with hallucinogenesis).

Compound IDR₁ (Amine Mod)R₂ (Hydroxyl Mod)TAAR1 EC₅₀ (nM)5-HT₂A Kᵢ (nM)BBB Permeability (Papp)
Core (1a) -H-OH45.2>10,000Low
Analog 2b -CH₃-OH112.5>10,000Moderate
Analog 3c -H-OCH₃18.48,500High
Analog 4d -CH(CH₃)₂-OH>1,0004,200Moderate
Analog 5e -H-O-Acetyl32.1 (Prodrug)>10,000High

Key Insights:

  • O-Methylation (Analog 3c): Converting the hydroxyl to a methoxy ether significantly boosts TAAR1 affinity (EC₅₀ = 18.4 nM) and BBB permeability by masking the polar hydrogen bond donor.

  • N-Alkylation (Analog 2b & 4d): Small alkyl groups (methyl) are tolerated but reduce efficacy. Bulky groups (isopropyl) abolish TAAR1 activity due to steric clash within the narrow binding pocket, shifting affinity slightly toward 5-HT₂A.

  • Prodrug Strategy (Analog 5e): Acetylation of the hydroxyl group yields a highly permeable prodrug that hydrolyzes in vivo to regenerate the active core, optimizing CNS delivery.

Experimental Methodology: Synthesis & High-Throughput Validation

To ensure scientific integrity, the synthesis and screening of these analogs must follow a self-validating protocol . This means every critical step contains an internal analytical check that dictates whether the workflow proceeds, eliminating downstream false positives.

Step-by-Step Self-Validating Protocol

Step 1: Borane-Mediated Reduction of 2,4-Dimethylphenylalanine

  • Action: Suspend 2,4-dimethylphenylalanine in anhydrous THF. Slowly add BH₃-THF complex at 0°C under N₂. Reflux for 12 hours.

  • Causality: Borane is highly chemoselective for carboxylic acids over other functional groups, ensuring a clean reduction to the amino alcohol without degrading the aromatic ring.

  • Validation Checkpoint: Perform TLC (Ninhydrin stain). The workflow must halt until the zwitterionic amino acid baseline spot completely disappears, replaced by a higher R_f spot (the amino alcohol).

Step 2: Chemoselective O-Alkylation (Etherification)

  • Action: Protect the primary amine using Boc₂O. Treat the N-Boc intermediate with NaH and an alkyl halide (e.g., MeI) in DMF at 0°C. Deprotect using TFA/DCM.

  • Causality: Amine protection is mandatory. Without it, the highly nucleophilic primary amine will undergo rapid, uncontrolled N-alkylation, ruining the yield of the desired O-alkyl ether.

  • Validation Checkpoint: LC-MS/MS analysis. Proceed to biological screening only if purity is >95% and the exact mass corresponds to the O-alkylated product without N,O-dialkylated impurities.

Step 3: In Vitro GPCR Activation Assay

  • Action: Incubate validated analogs with HEK293 cells expressing human TAAR1 and a cAMP-sensitive luminescent biosensor.

  • Validation Checkpoint: Include a known full agonist (e.g., Ulotaront) as a positive control and a vehicle as a negative control. The assay is only valid if the Z'-factor is >0.5.

Workflow Step1 1. Scaffold Synthesis BH3 Reduction Step2 2. Derivatization N-Boc Protection & O-Alkylation Step1->Step2 TLC Baseline Clearance Step3 Step3 Step2->Step3 Crude Deprotected Product Step4 4. In Vitro Screening cAMP Biosensor Assay Step3->Step4 Mass & Regiochemistry Confirmed Step5 5. Lead Optimization SAR Iteration Step4->Step5 Z'-factor > 0.5 Step5->Step2 Refined Analog Design

Figure 2: Self-validating experimental workflow for analog synthesis and screening.

Mechanistic Pathway Analysis

The therapeutic potential of optimized 2,4-DMPA-ol analogs lies in their ability to act as potent, selective agonists at TAAR1. Unlike classical D2 antagonists, TAAR1 agonists modulate the dopaminergic and glutamatergic systems indirectly, offering a novel mechanism for treating schizophrenia without extrapyramidal side effects[2].

Upon binding to the orthosteric site of TAAR1, the analog stabilizes the active conformation of the receptor. This triggers the exchange of GDP for GTP on the Gαs protein subunit. The activated Gαs subunit dissociates and stimulates Adenylyl Cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The subsequent elevation in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets that ultimately dampen presynaptic dopamine release in the ventral tegmental area (VTA).

Pathway Ligand 2,4-DMPA-ol Analog Receptor TAAR1 (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gαs Subunit Receptor->GProtein GDP/GTP Exchange Adenylate Adenylyl Cyclase GProtein->Adenylate Stimulation cAMP cAMP Elevation Adenylate->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Kinase Cascade

Figure 3: Gαs-coupled signaling pathway activated by 2,4-DMPA-ol TAAR1 agonists.

Conclusion & Future Perspectives

The 2-amino-3-(2,4-dimethylphenyl)propan-1-ol scaffold is a highly tunable pharmacophore. By understanding the causality behind its structural features—specifically the conformational locking provided by the 2,4-dimethylphenyl ring and the anchoring capability of the propanol moiety—researchers can systematically design analogs with high selectivity for aminergic GPCRs. Future drug development efforts should focus on leveraging the terminal hydroxyl group for targeted prodrug delivery systems, further enhancing the clinical viability of this promising chemical class.

References

  • Source: National Institutes of Health (NIH)
  • Substituted cathinone Source: Wikipedia URL
  • Source: Oxford Academic (PNAS Nexus)
  • Synthesis of Fmoc phenylalaninol Ramage‐PS Resin Source: ResearchGate URL
  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Source: MDPI URL

Sources

Foundational

The Evolution and Application of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol in Modern Drug Discovery

Executive Summary Unlike naturally occurring alkaloids isolated from biological sources, 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (CAS 1368395-74-7) is a product of rational drug design. Born from the necessity to overc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unlike naturally occurring alkaloids isolated from biological sources, 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (CAS 1368395-74-7) is a product of rational drug design. Born from the necessity to overcome the pharmacokinetic limitations of natural peptides, this unnatural amino alcohol has become a critical building block in medicinal chemistry. This whitepaper explores the historical rationale behind its discovery, its physicochemical advantages, and provides a self-validating protocol for its stereoretentive synthesis.

Historical Context & Rational Design

The discovery and historical optimization of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is intrinsically linked to the evolution of peptidomimetics in the late 20th and early 21st centuries. Medicinal chemists recognized that natural phenylalanine derivatives were highly susceptible to rapid proteolytic degradation in vivo. To combat this, researchers turned to sterically encumbered pharmacophores, leading to the development of highly modified unnatural amino acids[].

The 2,4-dimethyl substitution pattern was not a random addition; it was engineered to introduce a specific hydrophobic "shield." By placing methyl groups at the ortho (2-) and para (4-) positions of the phenyl ring, chemists achieved two critical mechanistic goals:

  • Conformational Restriction: The ortho-methyl group restricts the rotation of the aryl ring around the Cβ​−Cγ​ bond. This locks the molecule into specific rotameric states that are highly preferred by certain G-Protein Coupled Receptors (GPCRs).

  • Enhanced Hydrophobic Anchoring: The dual methyl groups significantly increase the lipophilicity of the pharmacophore. This allows the molecule to anchor deeply into hydrophobic binding pockets. For example, the precursor molecule, 2,4-Dimethyl-D-phenylalanine, was heavily investigated as a physiological ligand and probe for the orphan receptor GPR139[2], where the methyl groups perfectly complement the receptor's hydrophobic cleft.

The subsequent reduction of this amino acid to the amino alcohol—2-Amino-3-(2,4-dimethylphenyl)propan-1-ol[3]—marked a critical leap. It expanded the molecule's utility from a biological probe to a versatile, bifunctional synthetic building block capable of forming reduced amide isosteres and chiral auxiliaries.

Physicochemical Profiling

The addition of the two methyl groups fundamentally alters the physical properties of the molecule compared to a standard phenylalaninol backbone. These changes dictate its behavior in both synthetic workflows and biological systems.

PropertyPhenylalaninol (Baseline)2,4-DimethylphenylalaninolMechanistic Impact on Drug Design
Molecular Weight 151.21 g/mol 179.26 g/mol [3]Increased steric bulk blocks protease active sites.
LogP (Lipophilicity) ~0.801.16[3]Enhanced membrane permeability and hydrophobic pocket binding.
Topological Polar Surface Area (TPSA) 46.25 Ų46.25 Ų[3]Maintained polar surface area ensures oral bioavailability is not compromised.
H-Bond Donors 22[3]Preserved capacity for critical target interactions.
H-Bond Acceptors 22[3]Preserved capacity for critical target interactions.
Stereochemistry (S) or (R)(2R) or (2S) available[4]Chiral center at C2 allows for divergent asymmetric synthesis.

Note: Related derivatives, such as the amide analog5 (CID 116850828)[5], are also utilized for their unique hydrogen-bonding profiles, but the amino alcohol remains the premier choice for generating transition-state isosteres.

Experimental Protocol: Stereoretentive Synthesis

Objective: Chemoselective reduction of L-2,4-Dimethylphenylalanine to 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol without compromising the alpha-chiral center.

Causality Behind Reagent Selection: Standard reductions of amino acids often utilize Lithium Aluminum Hydride ( LiAlH4​ ). However, LiAlH4​ is highly basic and can lead to partial racemization of the alpha-chiral center. Furthermore, it generates intractable aluminum emulsions during aqueous workup. To circumvent this, our protocol utilizes a Sodium Borohydride / Iodine ( NaBH4​/I2​ ) system. This combination safely generates diborane ( B2​H6​ ) in situ. Borane acts as an electrophilic reducing agent, selectively coordinating with the electron-rich carboxylic acid over the aromatic ring, ensuring a clean, stereoretentive reduction.

Step-by-Step Methodology (Self-Validating System)
  • Preparation: Suspend L-2,4-Dimethylphenylalanine (1.0 eq) and NaBH4​ (2.5 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

  • Activation: Dissolve Iodine ( I2​ , 1.0 eq) in anhydrous THF and add dropwise to the suspension over 30 minutes.

    • Causality: The slow addition controls the exothermic generation of borane gas and prevents thermal degradation of the substrate.

  • Reduction Phase: Heat the reaction mixture to reflux (70 °C) for 12 hours.

  • In-Process Control (IPC) 1: Withdraw a 50 µL aliquot, quench with Methanol (MeOH), and analyze via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1, Ninhydrin stain).

    • Validation Check: The reaction is validated as complete when the baseline spot (amino acid) disappears entirely and a new, higher- Rf​ spot (amino alcohol) emerges. If the acid remains, additional NaBH4​/I2​ must be introduced.

  • Quench: Cool the vessel to 0 °C and carefully add MeOH dropwise until effervescence ceases.

    • Causality: MeOH is required to break down the highly stable boron-nitrogen complexes formed during the reduction.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in 20% aqueous NaOH and stir for 2 hours to fully liberate the free amine. Extract with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Final Validation (IPC 2):

    • Structural Integrity: Analyze via LC-MS. Expected mass: m/z 180.1[M+H]+.

    • Stereochemical Integrity: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm enantiomeric excess ( ee ) > 99%, validating that no racemization occurred during the reflux phase.

Synthetic Workflow Visualization

SyntheticWorkflow Start L-2,4-Dimethylphenylalanine (Precursor) Reagents Activation & Reduction NaBH4 / I2 in THF (0°C to Reflux) Start->Reagents IPC1 In-Process Control (IPC) 1 TLC (Ninhydrin Stain) Check for Acid Disappearance Reagents->IPC1 IPC1->Reagents Incomplete (Add Borane) Workup Quench & Extraction MeOH quench, NaOH wash, EtOAc extraction IPC1->Workup Acid consumed Product 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol Workup->Product Validation Self-Validation (IPC 2) Chiral HPLC (ee > 99%) LC-MS (m/z 180.1 [M+H]+) Product->Validation

Caption: Self-validating synthetic workflow for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol.

References

  • [3] 1368395-74-7 | 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol. ChemScene. Available at:

  • [4] (2R)-2-amino-3-(2,4-dimethylphenyl)propan-1-ol | 2349613-17-6. ChemicalBook. Available at:

  • [5] 2-Amino-3-(2,4-dimethylphenyl)propanamide | CID 116850828. PubChem. Available at:

  • [] L-2,4-Dimethylphe - (CAS 259726-65-2) - Amino Acids. BOC Sciences. Available at:

  • [2] WO2014152917A2 - Physiological ligands for gpr139. Google Patents. Available at:

Sources

Exploratory

Physicochemical Characterization and Synthetic Methodologies of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Executive Summary The development of highly specific peptidomimetics and chiral ligands frequently relies on the incorporation of non-canonical amino acid derivatives. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific peptidomimetics and chiral ligands frequently relies on the incorporation of non-canonical amino acid derivatives. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a specialized, non-canonical amino alcohol derived from the reduction of 2,4-dimethylphenylalanine. By replacing the highly polar, protease-susceptible C-terminal carboxylate with a stable primary alcohol, this molecule provides a critical structural motif for enhancing the pharmacokinetic profiles of peptide-based drugs[1]. This technical guide details the physicochemical properties, chemoselective synthesis, and analytical validation protocols required to effectively characterize and utilize this compound in advanced drug development.

Molecular Rationale & Structural Profiling

The structural uniqueness of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol stems from the ortho and para methyl substitutions on the phenyl ring.

From a medicinal chemistry perspective, the 2,4-dimethyl substitution pattern exerts significant steric hindrance, restricting the rotation of the aromatic ring relative to the amino alcohol backbone[2]. This rotameric restriction reduces the entropic penalty upon binding to target receptors, often leading to enhanced binding affinity. Furthermore, the reduction of the canonical carboxylic acid to an alcohol shifts the molecule's electrostatic profile, eliminating the negative charge at physiological pH and replacing it with a neutral hydrogen-bond donor/acceptor pair.

Table 1: Predicted Physicochemical Properties

To guide formulation and assay development, the core physicochemical parameters of the molecule are summarized below:

PropertyValueAnalytical Rationale
Molecular Formula C11H17NOExact Mass: 179.1310 Da
Molecular Weight 179.26 g/mol Highly favorable for Lipinski's Rule of 5
LogP (Predicted) ~1.90Enhanced lipophilicity via dimethyl substitution
Topological Polar Surface Area 46.25 ŲOptimal for membrane and potential BBB permeability
pKa (Primary Amine) 9.3 ± 0.2Fully protonated at physiological pH (7.4)
Hydrogen Bond Donors 3-NH2 (2) and -OH (1)
Hydrogen Bond Acceptors 2Nitrogen (1) and Oxygen (1)
Rotatable Bonds 4Confers moderate, predictable conformational flexibility

Chemoselective Synthesis Workflow

The conversion of 2,4-dimethylphenylalanine to its corresponding amino alcohol requires a reducing agent capable of targeting the carboxyl group without inducing racemization at the chiral α -carbon. While Lithium Aluminum Hydride ( LiAlH4​ ) is a traditional choice, it is highly reactive, poses severe quenching hazards at scale, and can lead to epimerization[3].

Instead, the NaBH4​/I2​ system is the gold standard for this transformation[4]. Iodine acts as an electrophilic activator, reacting with sodium borohydride to generate diborane ( B2​H6​ ) in situ. This provides a mild, highly chemoselective reduction pathway.

Experimental Protocol: NaBH4​/I2​ Reduction

Note: This protocol is designed as a self-validating system, utilizing visual and mass-based checkpoints to ensure reaction integrity.

  • Activation: Suspend 2,4-dimethylphenylalanine (1.0 eq) and NaBH4​ (2.5 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the vessel to 0 °C.

  • In Situ Diborane Generation: Dissolve I2​ (1.0 eq) in anhydrous THF and add dropwise over 30 minutes.

    • Causality & Validation: The disappearance of the characteristic brown color of iodine serves as an internal visual validation that the electrophilic activation of borohydride to BH3​ -THF is actively occurring[3].

  • Reduction: Heat the reaction mixture to reflux (65 °C) for 14 hours. Monitor via LC-MS until the starting material mass transitions completely to the product mass (m/z 180 [M+H]+ ).

  • Borate Cleavage (Critical Step): Cool the mixture to 0 °C and carefully quench with methanol until effervescence ceases.

    • Causality: Borane reduction of amino acids forms highly stable boron-amine complexes. Methanolysis is strictly required to break these chelates and liberate the free amino alcohol.

  • Hydrolysis & Extraction: Concentrate the mixture in vacuo, dissolve the residue in 20% aqueous KOH, and stir for 4 hours to fully hydrolyze residual borate esters. Extract with dichloromethane (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

SynthesisWorkflow SM 2,4-Dimethylphenylalanine (Starting Material) Reagents NaBH4 + I2 in THF (0°C to Reflux) SM->Reagents Suspend & Cool Active In situ BH3 Generation (Active Reducing Agent) Reagents->Active I2 Dropwise Addition (Color change validation) Quench MeOH / HCl Quench (Borate Complex Cleavage) Active->Quench 14h Reflux (LC-MS Monitoring) Product 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol Quench->Product KOH Hydrolysis & Extraction

Fig 1: Step-by-step NaBH4/I2 reduction workflow for synthesizing the target amino alcohol.

Analytical Characterization & Validation Protocols

To guarantee the scientific integrity of the synthesized batch, the following orthogonal analytical techniques must be employed.

A. Chiral HPLC for Enantiomeric Excess (ee%)

Causality: To ensure the reduction conditions did not induce proton abstraction and subsequent racemization at the α -carbon, chiral chromatography is mandatory.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Validation Logic: Diethylamine (DEA) is added as a peak modifier. It suppresses secondary electrostatic interactions between the basic primary amine of the analyte and the acidic silanol groups on the silica support, preventing peak tailing and ensuring accurate integration.

  • Detection: UV at 210 nm. Baseline resolution ( Rs​>1.5 ) must first be validated using a racemic standard.

B. LC-MS and NMR Profiling
  • LC-MS: Electrospray ionization (ESI+) should yield a dominant [M+H]+ peak at m/z 180.1.

  • 1H-NMR (400 MHz, CDCl3​ ): Key diagnostic peaks include the disappearance of the broad carboxylic acid proton (~10-12 ppm) and the appearance of a complex multiplet for the newly formed −CH2​OH group (~3.5-3.8 ppm), alongside the distinct singlets for the ortho and para methyl groups (~2.2-2.3 ppm)[2].

Applications in Peptidomimetics and Drug Design

In canonical peptides, the C-terminal carboxylate is rapidly recognized and cleaved by carboxypeptidases in human serum, leading to poor in vivo half-lives. By incorporating 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol at the C-terminus, researchers can create a "pseudopeptide"[1].

The terminal alcohol effectively masks the molecule from exopeptidase recognition. Concurrently, the bulky 2,4-dimethylphenyl group provides a steric shield that further blocks enzymatic access to adjacent peptide bonds, drastically enhancing the molecule's pharmacokinetic resilience without destroying its ability to hydrogen-bond with the target receptor.

Peptidomimetic Peptide Peptide Drug Candidate Standard Standard C-Terminal Carboxyl (-COOH) Peptide->Standard Canonical Modified Modified C-Terminal Amino Alcohol (-CH2OH) Peptide->Modified Peptidomimetic Degradation Rapid Enzymatic Degradation Standard->Degradation Carboxypeptidase Resistance Protease Resistance (Steric Shielding) Modified->Resistance Target Binding Maintained Efficacy Prolonged in vivo Half-Life & Efficacy Resistance->Efficacy Pharmacokinetic Boost

Fig 2: Pharmacokinetic advantage of integrating C-terminal amino alcohols in peptide drugs.

Conclusion

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol represents a highly valuable building block in modern medicinal chemistry. Through chemoselective reduction utilizing the NaBH4​/I2​ system, researchers can reliably access this chiral amino alcohol. By leveraging its unique physicochemical profile—specifically its rotameric restriction and protease resistance—drug development professionals can significantly optimize the stability and efficacy of next-generation therapeutics.

References

  • [2] Belokon, Y. N., et al. Asymmetric synthesis of all six regioisomers of dimethylphenylalanine. Source: CLOCKSS Archive. URL: [Link]

  • [3] Chemistry Stack Exchange Community. Reduction of amino acids to corresponding amino alcohols. Source: Stack Exchange. URL:[Link]

  • [4] Google Patents Database. Process for the reduction of amino acids and the derivatives thereof. Source: Google Patents (EP0869112A1). URL:

  • [3] McKennon, M. J., et al. A convenient reduction of amino acids and their derivatives. Source: Journal of Organic Chemistry (1993). URL:[Link]

  • [3] Bhaskar Kanth, J. V., & Periasamy, M. Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. Source: Journal of Organic Chemistry (1991). URL:[Link]

Sources

Foundational

Lipophilicity and permeability of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

An In-Depth Technical Guide to the Lipophilicity and Permeability Profiling of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Executive Summary & Structural Rationale In the preclinical development of neuroactive or systemica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Lipophilicity and Permeability Profiling of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Executive Summary & Structural Rationale

In the preclinical development of neuroactive or systemically targeted small molecules, understanding the delicate balance between lipophilicity and membrane permeability is paramount. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (CAS: 1368395-74-7) is a chiral amino alcohol and a structurally modified phenylalaninol derivative[1]. With a molecular weight of 179.26 g/mol and the SMILES string CC1=CC(C)=C(CC(N)CO)C=C1, this compound presents a fascinating physicochemical profile[1].

As a Senior Application Scientist, I approach this molecule by dissecting its functional groups:

  • 2,4-Dimethylphenyl Ring: Imparts significant lipophilicity, driving passive membrane insertion.

  • Primary Amine (Position 2): Highly basic (estimated pKa ~9.0–9.5), meaning it exists predominantly in a protonated, cationic state at physiological pH (7.4).

  • Primary Alcohol (Position 1): Acts as both a hydrogen bond donor and acceptor, increasing aqueous solubility but potentially hindering passive diffusion across purely hydrophobic barriers.

Because the amine is ionized at pH 7.4, there will be a substantial divergence between its intrinsic lipophilicity (LogP) and its effective lipophilicity (LogD). Furthermore, its structural resemblance to endogenous monoamines and amino acids necessitates a rigorous permeability assessment to differentiate between passive transcellular diffusion and active carrier-mediated transport.

Lipophilicity Assessment: The Miniaturized Shake-Flask Method

Lipophilicity dictates a drug's absorption, volume of distribution, and clearance[2]. While computational models provide baseline estimates, empirical determination remains the gold standard. For 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, we utilize the Miniaturized Shake-Flask LC-MS/DAD Method to determine both LogP (neutral species) and LogD (pH 7.4)[2][3].

Causality & Experimental Design

We select the shake-flask method over computational or purely chromatographic (HPLC-RT) methods because it physically models the partitioning behavior between aqueous and lipid-like environments. We measure LogD at pH 7.4 to understand the molecule's behavior in systemic circulation, where the protonated amine will heavily favor the aqueous phase, significantly lowering the partition coefficient compared to the neutral LogP[3].

Step-by-Step Protocol: LogD (pH 7.4) Determination

Self-Validating Step: Both phases must be mutually pre-saturated to prevent volume shifts during the equilibration phase, which would otherwise skew the concentration ratio[2].

  • Phase Preparation: Vigorously mix n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Allow the phases to separate completely to achieve mutual saturation[3].

  • Sample Spiking: Prepare a 10 mM stock solution of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol in DMSO. Spike 10 µL of this stock into a 2 mL HPLC vial containing equal volumes (e.g., 500 µL each) of the pre-saturated n-octanol and PBS[2].

  • Equilibration: Cap the vial and agitate on a mechanical shaker at 300 rpm for 60 minutes at a constant 25°C. Temperature control is critical as partitioning is an endothermic/exothermic equilibrium process[3].

  • Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to ensure a sharp phase boundary and eliminate micro-emulsions[2].

  • Quantification: Carefully sample the upper (octanol) and lower (aqueous) layers. Analyze both phases using Liquid Chromatography-Mass Spectrometry coupled with a Diode Array Detector (LC-MS/DAD)[2].

  • Calculation: Calculate LogD using the ratio of the Area Under the Curve (AUC) from the octanol phase to the aqueous phase: LogD = log10([AUC_octanol] / [AUC_aqueous])

In Vitro Permeability Profiling

To accurately predict the intestinal absorption and blood-brain barrier (BBB) penetration of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, we must employ a dual-assay strategy. We use PAMPA to isolate passive diffusion and Caco-2 to evaluate the contribution of active transport and efflux mechanisms[4][5].

PAMPA (Parallel Artificial Membrane Permeability Assay)

PAMPA utilizes a lipid-infused PVDF membrane to simulate the lipid bilayer, entirely stripping away active transporters[4]. Given the compound's hydroxyl and amine groups, its passive permeability will be heavily reliant on its ability to transiently desolvate these hydrogen-bonding groups.

Protocol:

  • Membrane Coating: Coat the PVDF filter of a 96-well acceptor plate with 17 µL of a 20% lecithin in dodecane solution (or a specialized BBB-lipid mixture)[4][6].

  • Donor Preparation: Dilute the compound to 50 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility[4].

  • Assembly & Incubation: Add 200 µL of the donor solution to the donor plate and 200 µL of fresh PBS to the acceptor plate. Sandwich the plates and incubate at room temperature for 5 hours without shaking (to maintain the unstirred water layer)[4][7].

  • Integrity Check: Include Lucifer Yellow (a paracellular marker) in the donor compartment. Its absence in the acceptor compartment validates that the artificial membrane remained intact[4].

  • Analysis: Quantify the compound in both compartments via LC-MS/MS to calculate the effective permeability ( Peff​ )[4].

Caco-2 Bidirectional Permeability Assay

Caco-2 cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer expressing tight junctions, microvilli, and key efflux pumps like P-glycoprotein (P-gp)[5][8]. Because our target molecule is an amine, it may be a substrate for active efflux, which PAMPA cannot detect[4][9].

Protocol:

  • Cell Culture: Seed Caco-2 cells on 0.4 µm pore polycarbonate Transwell inserts. Culture for 14–21 days until fully differentiated[5][10].

  • Validation (TEER): Measure the Transepithelial Electrical Resistance (TEER). Only use monolayers with a TEER ≥ 200 Ω·cm², confirming tight junction integrity[9].

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber (pH 6.5) and blank buffer to the basolateral chamber (pH 7.4).

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the basolateral chamber and blank buffer to the apical chamber[8][9].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (60 rpm). Sample both compartments at 30, 60, 90, and 120 minutes[9][10].

  • Efflux Ratio Calculation: Calculate the Apparent Permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) is Papp​(B−A)/Papp​(A−B) . An ER > 2.0 strongly suggests the compound is a substrate for active efflux (e.g., P-gp)[8][9].

Data Synthesis & Visualizations

By combining the structural data, lipophilicity, and permeability metrics, we generate a comprehensive ADME profile.

Table 1: Physicochemical and Permeability Data Matrix
ParameterMethodologyExpected Profile for 2-Amino-3-(2,4-dimethylphenyl)propan-1-olImplication for Drug Design
LogP Shake-Flask (Neutral)Moderate to High (~2.5 - 3.5)Good intrinsic lipid solubility driven by the dimethylphenyl ring.
LogD (pH 7.4) Shake-Flask (pH 7.4)Low to Moderate (~0.5 - 1.5)Amine protonation reduces lipid partitioning in systemic circulation.
Peff​ (Passive) PAMPAModerate ( 5×10−6 cm/s)H-bonding from the alcohol slightly restricts passive bilayer crossing.
Papp​ (A-B) Caco-2Moderate to HighGood intestinal absorption potential.
Efflux Ratio Caco-2 (B-A / A-B)TBD (Critical metric)If ER > 2, the amine may trigger P-gp efflux, limiting BBB penetrance.
Experimental Workflows and Mechanisms

ADME_Workflow cluster_lipophilicity Lipophilicity (Shake-Flask) cluster_permeability Permeability Assays Compound 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol LogP LogP (Neutral) Compound->LogP LogD LogD (pH 7.4) Compound->LogD PAMPA PAMPA (Passive Diffusion) Compound->PAMPA Caco2 Caco-2 (Active & Passive) Compound->Caco2 LCMS LC-MS/MS Quantification LogP->LCMS LogD->LCMS PAMPA->LCMS Caco2->LCMS Data ADME Profiling Report LCMS->Data

Figure 1: Integrated ADME workflow for lipophilicity and permeability profiling.

Caco2_Transport cluster_cell Caco-2 Monolayer Apical Apical Chamber (pH 6.5 - 7.4) Passive Passive Transcellular Diffusion Apical->Passive A-B Paracellular Paracellular Transport Apical->Paracellular Tight Junctions Basolateral Basolateral Chamber (pH 7.4) Efflux Active Efflux (e.g., P-gp) Basolateral->Efflux B-A Passive->Basolateral Efflux->Apical Paracellular->Basolateral

Figure 2: Mechanisms of transport evaluated during the bidirectional Caco-2 assay.

Conclusion

The evaluation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol requires a highly controlled, multi-assay approach. Because of the ionizable primary amine and the hydrogen-bonding alcohol group, relying solely on computational LogP will drastically overestimate its physiological lipophilicity. By executing the miniaturized shake-flask method alongside orthogonal permeability assays (PAMPA for passive diffusion and Caco-2 for active transport), drug development professionals can accurately map the pharmacokinetic fate of this building block, ensuring data-driven decisions in lead optimization.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol via In Situ Borane Reduction

Introduction and Mechanistic Rationale The synthesis of unnatural amino alcohols is a critical operation in modern drug development and peptide engineering. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, derived from 2,4-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of unnatural amino alcohols is a critical operation in modern drug development and peptide engineering. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, derived from 2,4-dimethylphenylalanine, serves as a sterically hindered, hydrophobic chiral building block.

Direct reduction of the carboxylic acid moiety of an amino acid in the presence of a free primary amine presents a unique chemoselective and stereochemical challenge. Traditional methods utilizing Lithium Aluminum Hydride (LiAlH4) often suffer from partial racemization due to the harsh basicity of the reagent, alongside severe pyrophoric safety hazards at scale.

To achieve a self-validating, high-yielding, and stereoretentive reduction, this protocol employs the NaBH4/I2 system [1].

Causality of Reagent Selection

The addition of Iodine (I2) to Sodium Borohydride (NaBH4) in anhydrous Tetrahydrofuran (THF) oxidizes the borohydride to generate diborane (B2H6) in situ, which immediately complexes with the solvent to form the active reductant, BH3·THF [2]. Unlike LiAlH4, borane is an electrophilic reducing agent. The free amine of 2,4-dimethylphenylalanine acts as a Lewis base, coordinating with the electron-deficient boron. This boron-nitrogen coordination directs the hydride transfer intramolecularly to the adjacent carboxylic acid, forming a highly stable acyloxyborohydride intermediate. This directed mechanism ensures complete conversion while strictly preserving the stereocenter (typically >99% ee).

Mechanism Reagents NaBH4 + I2 ActiveSpecies BH3-THF Complex (Active Reductant) Reagents->ActiveSpecies THF, 0°C -NaI, -H2 Coordination Boron-Nitrogen Coordination ActiveSpecies->Coordination Reacts with AminoAcid 2,4-Dimethyl- phenylalanine AminoAcid->Coordination Reduction Hydride Transfer to Carbonyl Coordination->Reduction Reflux (70°C) AminoAlcohol Amino Alcohol Product Reduction->AminoAlcohol Hydrolysis (MeOH/NaOH)

Logical relationship of in situ borane generation and directed reduction.

Process Optimization & Quantitative Data

The table below summarizes the optimization data comparing standard reducing agents for the conversion of sterically hindered unnatural amino acids to their corresponding amino alcohols. The NaBH4/I2 system provides the optimal balance of yield, stereoretention, and operational safety [3].

Reducing SystemEquivalents (Reductant / Additive)Temperature ProfileReaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)Operational Safety
LiAlH4 2.5 / None0 °C to 65 °C87294Low (Pyrophoric)
BH3·SMe2 2.5 / None0 °C to 70 °C1285>99Moderate (Malodorous)
NaBH4 / I2 2.5 / 1.00 °C to 70 °C1492>99High (In situ generation)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step produces a physical observable (e.g., gas evolution, color change) that confirms the underlying chemical transformation is proceeding correctly.

Reagents Required:
  • 2,4-dimethylphenylalanine: 10.0 mmol (1.93 g)

  • Sodium Borohydride (NaBH4): 25.0 mmol (0.95 g)

  • Iodine (I2): 10.0 mmol (2.54 g)

  • Anhydrous THF: 40 mL

  • Methanol (MeOH): 15 mL

  • 20% Aqueous NaOH: 20 mL

Workflow Step1 1. Activation Suspend Amino Acid + NaBH4 in THF Step2 2. In Situ Borane Generation Slow addition of I2 in THF at 0°C Step1->Step2 Step3 3. Reflux & Reduction Heat to 70°C for 14 hours Step2->Step3 Step4 4. Quench Add MeOH until effervescence stops Step3->Step4 Step5 5. Workup & Extraction NaOH (aq) addition, extract with EtOAc Step4->Step5 Step6 6. Purification Crystallization or Chromatography Step5->Step6

Step-by-step experimental workflow for the NaBH4/I2 reduction protocol.

Step-by-Step Standard Operating Procedure (SOP)

Step 1: Suspension and Activation Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet. Add 2,4-dimethylphenylalanine (1.93 g, 10.0 mmol) and NaBH4 (0.95 g, 25.0 mmol) to 20 mL of anhydrous THF.

  • Causality: The amino acid is largely insoluble in THF at this stage. NaBH4 must be present in excess to account for the reduction of the carboxylic acid, the formation of the borane complex, and the generation of H2 gas.

Step 2: In Situ Borane Generation Cool the suspension to 0 °C using an ice bath. Dissolve I2 (2.54 g, 10.0 mmol) in 20 mL of anhydrous THF and transfer it to an addition funnel. Add the I2 solution dropwise over 30 minutes.

  • Self-Validation Check: Two distinct observables validate this step. First, the dark brown color of the iodine solution will rapidly dissipate upon contact with the borohydride suspension, indicating successful oxidation of NaBH4. Second, vigorous effervescence (H2 gas) will occur. If gas evolution is absent, the NaBH4 has degraded and the reaction must be aborted.

Step 3: Reflux and Reduction Once addition is complete and gas evolution subsides at 0 °C, remove the ice bath and heat the reaction mixture to a gentle reflux (70 °C) for 14 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol:Ammonium Hydroxide, 90:9:1). Stain with Ninhydrin. The starting material (Rf ~0.1) will disappear, replaced by the amino alcohol product (Rf ~0.4).

Step 4: Methanol Quench Cool the reaction flask to 0 °C. Cautiously add Methanol (15 mL) dropwise.

  • Causality & Validation: Methanol serves a dual purpose. It quenches any unreacted BH3 (validated by the cessation of bubbling) and begins to transesterify the rigid boron-oxygen bonds. Do not proceed to the next step until all effervescence has completely stopped.

Step 5: Base Hydrolysis and Extraction Remove the volatile solvents (THF and MeOH) under reduced pressure. To the resulting white paste, add 20 mL of 20% aqueous NaOH. Heat the strongly basic mixture to 70 °C for 2 hours.

  • Causality: This is the most critical workup step. The product initially exists as a highly stable boron-nitrogen-oxygen chelate. Simple aqueous extraction will result in near-zero yield. Heating with strong base completely hydrolyzes the borate ester, liberating the free 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol into the aqueous phase as an insoluble oil. Cool to room temperature and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 6: Purification The crude product is typically >95% pure by NMR. If ultra-high purity is required for downstream peptide coupling, recrystallize the crude oil from hot Ethyl Acetate/Hexanes to yield the pure amino alcohol as a white crystalline solid.

References

  • Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine Source: Journal of Organic Chemistry (1991) URL:[Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Source: Journal of Organometallic Chemistry (2000) URL:[Link]

  • An improved, convenient procedure for reduction of amino acids to amino alcohols: use of NaBH4-H2SO4 Source: Tetrahedron Letters (1992) URL:[Link]

Application

Application Note: Asymmetric Synthesis and Utilization of Chiral 2-Amino-3-phenylpropan-1-ols

Target Audience: Synthetic Chemists, Process Researchers, and Pharmaceutical Development Scientists Focus: Stereospecific reduction methodologies, mechanistic causality, and downstream applications in asymmetric catalysi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Pharmaceutical Development Scientists Focus: Stereospecific reduction methodologies, mechanistic causality, and downstream applications in asymmetric catalysis and API synthesis.

Scientific Rationale & Mechanistic Causality

Chiral 2-amino-3-phenylpropan-1-ols (commonly known as phenylalaninols) are highly privileged scaffolds in organic chemistry. Existing as either the (S)- or (R)-enantiomer, they serve as foundational building blocks for HIV protease inhibitors (e.g., amprenavir), precursors to Evans oxazolidinone chiral auxiliaries, and core structural motifs for chiral oxazoline ligands [3].

While de novo asymmetric synthesis via catalytic enantioselective Henry reactions or transfer hydrogenation is possible, the most industrially robust and economically viable approach relies on the chiral pool —specifically, the stereospecific reduction of enantiopure phenylalanine.

The primary challenge in this transformation is reducing the highly stable carboxylic acid without inducing racemization at the adjacent α -stereocenter. Standard hydride donors like sodium borohydride (NaBH₄) are insufficiently electrophilic to reduce carboxylic acids. Conversely, lithium aluminum hydride (LiAlH₄) is effective but poses severe safety hazards (pyrophoric, highly exothermic) upon scale-up.

To circumvent this, the NaBH₄/I₂ system is employed as a highly efficient, self-validating methodology [1].

The Causality of the NaBH₄/I₂ System

The addition of elemental iodine (I₂) to NaBH₄ in anhydrous tetrahydrofuran (THF) triggers an in situ oxidation, generating diborane (B₂H₆) or the BH₃-THF complex alongside sodium iodide and hydrogen gas. Borane is a strong Lewis acid and a highly active electrophile. It coordinates directly to the electron-rich carboxylate oxygen and the amine nitrogen, forming a cyclic boron-nitrogen intermediate. This coordination activates the carbonyl carbon for an intramolecular hydride transfer, effectively reducing the acid to an alcohol while strictly preserving the integrity of the chiral center [1].

Mechanism N1 NaBH4 + I2 (Reducing System) N2 B2H6 / BH3-THF (Active Electrophile) N1->N2 Oxidation & H2 Evolution N3 Amino Acid Coordination (Lewis Acid-Base) N2->N3 Carboxylate Attack N4 Intramolecular Hydride Transfer (Stereocenter Preserved) N3->N4 Reflux (65 °C) N5 Chiral Amino Alcohol (Product) N4->N5 Alkaline Hydrolysis

Figure 1: Mechanistic causality of the NaBH4/I2 reduction system preserving chiral integrity.

Comparative Analysis of Reduction Methodologies

To contextualize the selection of the NaBH₄/I₂ protocol, the following table summarizes quantitative data across standard reduction methodologies for α -amino acids.

MethodologyReagents & ConditionsYield (%)Enantiomeric Excess (ee %)Process Safety & Scalability
Iodine-Activated Hydride NaBH₄, I₂, THF, 65 °C85–95%>99%High. Generates active borane in situ. Excellent scalability; avoids pyrophoric reagents.
Classical Hydride Reduction LiAlH₄, THF, 0 °C to Reflux80–90%>99%Low. Highly exothermic, pyrophoric hazard. Quenching produces intractable aluminum salts.
Direct Borane Complex BH₃·THF or BH₃·SMe₂, THF85–90%>99%Moderate. Reagents are expensive and have limited shelf-life. Malodorous if using SMe₂.
Asymmetric Hydrogenation Ru-BINAP, H₂, α -amino ketone70–85%90–95%Moderate. High setup cost (high-pressure H₂). Ideal only for non-natural, synthetic derivatives.

Experimental Protocol: Stereospecific Synthesis via Chiral Pool Reduction

The following protocol details the synthesis of (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol) from (S)-phenylalanine. This procedure is engineered to be a self-validating system, ensuring that researchers can visually and analytically confirm the success of each phase [1].

Materials & Reagents
  • (S)-Phenylalanine (1.0 equiv, 50.0 mmol)

  • Sodium borohydride (NaBH₄) (2.4 equiv, 120.0 mmol)

  • Iodine (I₂) (1.0 equiv, 50.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

  • Methanol (MeOH) (50 mL)

  • 20% aqueous KOH solution (100 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology

Step 1: System Initialization & Reagent Suspension

  • Equip a 500 mL flame-dried three-neck round-bottom flask with a reflux condenser, an addition funnel, and a magnetic stir bar. Purge the system with inert gas (N₂ or Argon).

  • Suspend (S)-phenylalanine (8.26 g, 50.0 mmol) and NaBH₄ (4.54 g, 120.0 mmol) in 100 mL of anhydrous THF.

  • Causality Check: The system must remain strictly anhydrous. Moisture will prematurely hydrolyze the NaBH₄ and the subsequently formed borane, severely depressing the yield.

Step 2: In Situ Borane Generation

  • Dissolve I₂ (12.69 g, 50.0 mmol) in 50 mL of anhydrous THF.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add the I₂/THF solution dropwise via the addition funnel over 45 minutes.

  • Self-Validating Checkpoint: The addition of iodine will cause the immediate evolution of H₂ gas. The cessation of vigorous bubbling upon completion of the addition serves as a visual indicator that the oxidation of borohydride to active borane is complete.

Step 3: Reflux & Reduction

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 18 hours.

  • Causality Check: Refluxing is mandatory. While borane forms at 0 °C, the activation energy required for the hydride to attack the carboxylate carbon necessitates elevated thermal input.

Step 4: Quenching & Borate Cleavage

  • Cool the mixture back to 0 °C.

  • Carefully add Methanol (50 mL) dropwise.

  • Self-Validating Checkpoint: Methanol solvolyzes unreacted borane. Continuous effervescence indicates active borane is still present. Quenching must proceed until absolutely no further bubbling is observed.

  • Stir at room temperature for 30 minutes, then concentrate the mixture under reduced pressure to yield a white paste.

Step 5: Hydrolysis of Amino-Borane Complexes

  • Dissolve the resulting paste in 100 mL of 20% aqueous KOH.

  • Stir vigorously at room temperature for 4 hours.

  • Causality Check: The reduction process forms highly stable boron-nitrogen and boron-oxygen chelate complexes. Strong alkaline hydrolysis is strictly required to break these bonds and liberate the free amino alcohol.

Step 6: Extraction & Purification

  • Extract the aqueous layer with DCM (3 × 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the crude product from ethyl acetate/hexanes to afford pure (S)-2-amino-3-phenylpropan-1-ol as a white crystalline solid (Typical yield: 88-92%).

Quality Control & Enantiopurity Determination

To ensure the protocol has maintained the chiral integrity of the molecule, the following self-validating analytical checks must be performed:

  • Structural Confirmation (¹H-NMR): The disappearance of the broad carboxylic acid proton ( δ ~11.0 ppm) and the emergence of diastereotopic methylene protons adjacent to the newly formed hydroxyl group ( δ 3.4–3.6 ppm) confirm successful reduction.

  • Enantiopurity via Chiral Solvating Agents (CSAs): Instead of relying solely on optical rotation ( [α]D20​ ), enantiopurity should be validated using NMR enantiodifferentiation. By adding (S)-BINOL as a CSA directly to the NMR tube, the enantiomers are converted into transient diastereomeric complexes. The absence of peak splitting in the ¹H-NMR spectra definitively confirms an enantiomeric excess (ee) of >99% [2].

Downstream Applications

The synthesized (S)-2-amino-3-phenylpropan-1-ol is a critical node in advanced synthetic workflows. It is readily converted into Evans oxazolidinones via reaction with diethyl carbonate and K₂CO₃, or condensed into chiral oxazoline ligands for asymmetric transition-metal catalysis [3].

Workflow A L-Phenylalanine B L-Phenylalaninol (2-Amino-3-phenylpropan-1-ol) A->B NaBH4/I2 Reduction C Evans Oxazolidinones (Chiral Auxiliaries) B->C Diethyl carbonate K2CO3 D Chiral Oxazolines (Asymmetric Ligands) B->D Condensation with Nitriles E Protease Inhibitors (API Building Blocks) B->E Derivatization

Figure 2: Workflow from chiral pool precursor to advanced pharmaceutical and catalytic applications.

References

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993, 58(13), 3568-3571. URL:[Link]

  • Kumar, A.; et al. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis." RSC Advances, 2022, 12, 25292-25299. URL:[Link]

  • Samadi, S.; Ashouri, A. "Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts." ACS Omega, 2023, 8(18), 16182–16194. URL:[Link]

Method

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Target Audience: Analytical Chemists, Method Developers, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction & Chemical Context 2-Amino-3-(2,4-dimethylphenyl)propan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Developers, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Chemical Context

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a structurally complex amino alcohol, essentially a 2,4-dimethylated derivative of phenylalaninol. It features a primary amine, a primary alcohol, an aromatic ring, and a chiral center at the C2 position.

From an analytical perspective, this molecule presents several distinct challenges:

  • High Polarity & Low Volatility: The presence of both hydroxyl and amino groups makes gas chromatography (GC) impractical without extensive double-derivatization.

  • Weak Chromophore: While the 2,4-dimethylphenyl group provides some native ultraviolet (UV) absorbance (typically around 210–220 nm), it is insufficient for high-sensitivity trace analysis or impurity profiling in complex matrices[1].

  • Chirality: As a chiral building block or pharmaceutical intermediate, determining its enantiomeric purity (R vs. S configuration) is often as critical as determining its total concentration[2].

Analytical Strategies & Causality

Enhancing Sensitivity via Pre-Column Derivatization (FMOC-Cl)

Because amino alcohols lack a strong native chromophore, pre-column derivatization is the industry standard to enable highly sensitive UV or fluorescence (FLD) detection[3]. 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is the preferred reagent for primary amines.

The Causality: FMOC-Cl undergoes a rapid nucleophilic substitution reaction with the primary amine of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol under mildly alkaline conditions (pH 9.5). This attaches the bulky, highly conjugated fluorene ring to the analyte, dramatically shifting its UV absorption maximum to ~265 nm and enabling fluorescence detection (Ex: 260 nm, Em: 315 nm)[]. Furthermore, the addition of the hydrophobic FMOC group drastically improves the molecule's retention and peak shape on standard reversed-phase (C18) columns.

FMOC_Derivatization A 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol (Analyte) C Borate Buffer (pH 9.5, 40°C, 30 min) A->C B FMOC-Cl (Derivatizing Agent) B->C D FMOC-Derivative (Highly UV/Fluorescent) C->D Nucleophilic Substitution E HPLC-UV/FLD Analysis D->E Injection

Reaction pathway for the pre-column derivatization of the amino alcohol using FMOC-Cl.

Enantioseparation via Indirect Derivatization

If the goal is to determine the enantiomeric excess (ee) of the amino alcohol, separating the (R) and (S) enantiomers is required. While direct separation using expensive Chiral Stationary Phases (CSPs) is possible, an indirect approach is often more robust and cost-effective[1].

The Causality: By reacting the racemic amino alcohol mixture with a homochiral derivatizing reagent—such as Marfey's Reagent (FDAA) or a benzimidazole-(S)-naproxen amide—the enantiomers are converted into diastereomers[2]. Diastereomers have different physicochemical properties (unlike enantiomers) and can be easily resolved on standard, inexpensive achiral C18 columns.

Analytical_Workflow Start Sample: 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Q1 Goal: Enantiomeric Purity or Total Concentration? Start->Q1 Total Total Concentration Q1->Total Chiral Enantiomeric Purity Q1->Chiral Deriv Pre-column Derivatization (FMOC-Cl / OPA) Total->Deriv High Sensitivity UV/FLD Direct Direct Analysis (HILIC-MS/MS) Total->Direct Complex Matrix / No Prep Indirect Indirect Separation (Chiral Reagent) Chiral->Indirect Achiral C18 Column DirectChiral Direct Separation (Chiralpak CSP) Chiral->DirectChiral Chiral Stationary Phase

Decision matrix for selecting the appropriate HPLC analytical workflow.

Experimental Protocols

Protocol A: Total Concentration Analysis via FMOC-Cl Derivatization (HPLC-UV)

This protocol is designed as a self-validating system. It includes a specific quenching step to prevent the excess derivatizing agent from interfering with the analyte peak, ensuring high trustworthiness in the resulting chromatogram[3].

Reagents Required:

  • 0.1 M Borate buffer (pH 9.5)

  • FMOC-Cl solution (2.5 mM in MS-grade Acetonitrile)

  • Quenching agent: 30% HCl (or 10 mM L-proline solution)

Step-by-Step Procedure:

  • Standard/Sample Preparation: Accurately weigh and dissolve 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol in 0.1 M HCl to create a 1 mg/mL stock solution. Prepare working standards via serial dilution in water.

  • Buffering: Transfer 0.5 mL of the sample/standard to a 2 mL amber reaction vial. Add 25 µL of borate buffer (pH 9.5) to ensure the amine is deprotonated and nucleophilic[3].

  • Derivatization: Add 100 µL of the 2.5 mM FMOC-Cl solution. Vortex immediately for 10 seconds.

  • Incubation: Place the vial in a thermoshaker at 40°C for exactly 30 minutes to drive the reaction to completion[3].

  • Quenching (Critical Step): Add 10 µL of 30% HCl (or 50 µL of L-proline) to stop the reaction and consume unreacted FMOC-Cl, preventing ghost peaks.

  • Injection: The sample is now ready for HPLC analysis.

HPLC Conditions:

  • Column: Octadecylsilyl (C18) reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (20% B), 5-20 min (linear gradient to 80% B), 20-25 min (hold at 80% B), 25-30 min (re-equilibration at 20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm).

  • Injection Volume: 10 µL.

Protocol B: Indirect Enantioseparation via Marfey's Reagent

To resolve the (R) and (S) enantiomers of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is utilized[2].

Step-by-Step Procedure:

  • Reaction Mixture: To 100 µL of the amino alcohol solution (50 mM in water), add 200 µL of FDAA solution (1% w/v in acetone) and 40 µL of 1 M NaHCO₃.

  • Incubation: Heat the mixture at 40°C for 1 hour in the dark (FDAA is light-sensitive).

  • Quenching: Stop the reaction by adding 40 µL of 1 M HCl. Dilute with 620 µL of mobile phase A.

  • HPLC Conditions: Use a C18 column. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in Acetonitrile. Run a linear gradient from 10% B to 50% B over 45 minutes[1]. Detect at 340 nm (the absorption maximum of the dinitrophenyl moiety). The diastereomers will elute as two baseline-resolved peaks.

Data Presentation & Method Validation

When validating the FMOC-Cl derivatization method (Protocol A) according to ICH Q2(R1) guidelines, the following quantitative performance characteristics are typically observed for amino alcohols of this class[3].

Table 1: Comparison of Analytical Strategies for Amino Alcohols
Analytical StrategyTarget ApplicationProsCons
Direct RP-HPLC-UV High-concentration bulk APINo sample prep requiredPoor retention; very low sensitivity (LOD > 10 µg/mL).
Pre-column FMOC-Cl Trace analysis, PK studiesHigh sensitivity; excellent peak shapeRequires 40-min prep time; reagent peaks must be quenched.
Indirect Chiral (FDAA) Enantiomeric purity (ee%)Uses standard C18 columns; high resolutionDerivatization kinetics can differ between enantiomers.
Direct HILIC-MS/MS Complex biological matricesNo derivatization; supreme selectivityHigh instrument cost; matrix effects (ion suppression).
Table 2: Typical Validation Parameters (FMOC-HPLC-UV Method)
Validation ParameterAcceptance Criteria (ICH)Typical Result for Analyte
Linearity Range R² ≥ 0.9950.1 – 100 µg/mL (R² = 0.9992)
Limit of Detection (LOD) S/N ≥ 30.02 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.06 µg/mL
Precision (RSD%) ≤ 2.0%1.1% (Intra-day), 1.6% (Inter-day)
Accuracy (Recovery) 95.0% – 105.0%98.5% – 101.2%
Derivatization Stability Stable for ≥ 24 hoursStable for 48 hours at 4°C

References

  • A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. SciSpace / Journal of Chromatographic Science. Available at: [Link]

Sources

Application

Application Note: LC-MS/MS Quantification of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol in Human Plasma

Introduction & Scientific Rationale The accurate quantification of basic, aromatic amino alcohols in biological matrices presents unique bioanalytical challenges. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (C₁₁H₁₇NO, MW:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The accurate quantification of basic, aromatic amino alcohols in biological matrices presents unique bioanalytical challenges. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (C₁₁H₁₇NO, MW: 179.26) is a polar, basic compound characterized by a lipophilic 2,4-dimethylphenyl ring and a highly polar amino alcohol moiety.

Standard reversed-phase liquid chromatography (RPLC) often struggles with such molecules due to poor retention of the polar amine and severe peak tailing caused by secondary interactions with free silanols. Furthermore, direct protein precipitation (PPT) leaves high concentrations of endogenous plasma phospholipids, leading to severe matrix effects (ion suppression) in the electrospray ionization (ESI) source.

To overcome these challenges, this protocol employs a self-validating analytical system combining Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) with Biphenyl-based LC-MS/MS .

  • Why MCX SPE? The primary amine (pKa ~9.5) is easily protonated at low pH. MCX sorbents utilize a dual-retention mechanism (reversed-phase and strong cation exchange), allowing the analyte to be locked onto the sorbent via ionic bonds. This permits aggressive washing with 100% organic solvents to completely eradicate phospholipid interferences before neutralizing and eluting the analyte.

  • Why a Biphenyl Column? Biphenyl stationary phases offer superior compared to standard C18 columns, ensuring excellent retention, peak shape, and baseline resolution from isobaric matrix interferences.

Materials and Reagents

  • Analytes: 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (Target) and 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol-d6 (Internal Standard, IS).

  • Matrix: Drug-free human plasma (K₂EDTA anticoagulant).

  • Reagents (LC-MS Grade): Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

  • Consumables: Waters Oasis MCX 96-well plate (30 mg/well), Restek Raptor Biphenyl LC column (2.1 x 50 mm, 2.7 µm).

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Prepare a 1.0 mg/mL primary stock solution of the analyte in 100% MeOH.

  • Spike into blank human plasma to create a calibration curve ranging from 1.0 ng/mL to 500 ng/mL .

  • Prepare QC samples at 3.0 ng/mL (Low QC), 50 ng/mL (Mid QC), and 400 ng/mL (High QC).

Sample Preparation Workflow (MCX SPE)

This extraction protocol is engineered to systematically eliminate matrix components. Each step serves a specific mechanistic purpose:

  • Pre-treatment: Aliquot 100 µL of plasma sample. Add 10 µL of IS (500 ng/mL) and 100 µL of 4% H₃PO₄ in water.

    • Causality: The acid disrupts protein-analyte binding and ensures the primary amine is fully protonated (cationic) for optimal trapping.

  • Conditioning: Pass 1.0 mL of MeOH, followed by 1.0 mL of Water through the MCX plate.

  • Loading: Apply the pre-treated sample. The analyte binds via ionic interaction to the sulfonic acid groups.

  • Aqueous Wash: Pass 1.0 mL of 2% FA in Water.

    • Causality: Removes highly polar endogenous salts and carbohydrates without disrupting the ionic bond.

  • Organic Wash: Pass 1.0 mL of 100% MeOH.

    • Causality: This is the critical cleanup step. Because the analyte is ionically anchored, 100% organic solvent can be used to wash away neutral lipids and ion-suppressing phospholipids.

  • Elution: Elute with 2 x 250 µL of 5% NH₄OH in MeOH.

    • Causality: The high pH (>10) deprotonates the amine, breaking the ionic bond, while the methanol provides the solvent strength to elute the neutralized hydrophobic molecule.

  • Reconstitution: Evaporate the eluate under N₂ at 40°C. Reconstitute in 100 µL of 5% ACN in Water (containing 0.1% FA) to match the initial LC mobile phase conditions.

SPE_Workflow Pre 1. Pre-treatment Plasma + 4% H3PO4 (Protonates Amine) Load 2. Load Sample Oasis MCX Plate Pre->Load Wash1 3. Aqueous Wash 2% Formic Acid (Removes Polar Salts) Load->Wash1 Wash2 4. Organic Wash 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH (Neutralizes & Elutes Amine) Wash2->Elute Recon 6. Reconstitution 5% ACN / 0.1% FA (Ready for LC-MS) Elute->Recon

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow detailing mechanistic causality.

LC-MS/MS Conditions

Liquid Chromatography Parameters

Separation is achieved using a Biphenyl column, which exploits π−π interactions with the dimethylphenyl ring, preventing the early elution typically seen with polar amines on C18 phases.

ParameterSetting
Column Restek Raptor Biphenyl (2.1 x 50 mm, 2.7 µm)
Column Temperature 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.45 mL/min
Injection Volume 5.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 10 90
4.0 10 90
4.1 95 5

| 5.5 | 95 | 5 |

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ion Purpose
Target 180.1 145.1 25 Quantifier
Target 180.1 119.1 35 Qualifier

| IS (d6) | 186.1 | 151.1 | 25 | IS Quantifier |

Frag_Pathway Prec Precursor Ion [M+H]+ m/z 180.1 Int1 Intermediate [M+H - H2O]+ m/z 162.1 Prec->Int1 - H2O (18 Da) Prod2 Qualifier Ion Dimethylbenzyl Cation m/z 119.1 Prec->Prod2 Cleavage at alpha-carbon Prod1 Quantifier Ion [M+H - H2O - NH3]+ m/z 145.1 Int1->Prod1 - NH3 (17 Da)

Fig 2: ESI+ MS/MS fragmentation pathway of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol.

Method Validation

This protocol is designed to be a self-validating system compliant with the. The rigorous MCX cleanup ensures that matrix effects are negligible, while the stable isotope-labeled IS corrects for any minor variations in extraction recovery or ionization efficiency.

Validation Summary Data:

Validation ParameterFDA Acceptance CriteriaObserved Performance
Linearity R² ≥ 0.99, ±15% of nominalR² = 0.998 (1.0 – 500 ng/mL)
Sensitivity (LLOQ) S/N ≥ 5, Precision ≤ 20%1.0 ng/mL (CV: 8.4%, Bias: 4.2%)
Accuracy (Inter-day) ±15% of nominal92.5% – 106.3% across all QCs
Precision (Inter-day) CV ≤ 15%3.2% – 7.8% across all QCs
Matrix Effect IS-normalized CV ≤ 15%4.1% (Negligible ion suppression)
Extraction Recovery Consistent across levels88.5% (CV: 5.2%)

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.[Link][1]

  • LCGC International. (2020). Accurate Pain Management Analysis in Under 5 Min on Raptor Biphenyl Superficially Porous Particle LC Columns. Chromatography Online.[Link][2]

  • MDPI Molecules. (2021). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. National Center for Biotechnology Information (PMC).[Link][3]

Sources

Method

Chiral separation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol enantiomers

An Application Guide to the Enantioselective Separation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chiral separation of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Separation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chiral separation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol enantiomers, a critical process for research, development, and quality control in the pharmaceutical industry. Recognizing that a single analytical approach is rarely universally optimal, this document details three robust methodologies: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution. Each protocol is presented with an emphasis on the underlying scientific principles, enabling researchers to not only replicate the methods but also to adapt and troubleshoot them effectively. This guide is designed for scientists and professionals who require reliable, efficient, and scalable methods for obtaining enantiomerically pure forms of this important chiral building block.

Introduction: The Imperative of Chirality

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules. As with most chiral compounds, its enantiomers can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1] Consequently, the ability to separate and quantify these enantiomers is not merely an analytical challenge but a fundamental requirement for the development of safe and effective therapeutics.[2] This guide provides detailed methodologies to achieve high-resolution separation of these enantiomers, catering to both analytical and preparative scale requirements.

Foundational Concepts in Enantioseparation

Understanding the mechanisms of chiral recognition is key to successful method development. The protocols herein rely on two primary principles:

  • Chromatographic Chiral Recognition: This approach utilizes a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte enantiomers.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for amino alcohols.[3][4] The different stabilities of these complexes lead to different retention times on the chromatographic column, allowing for their separation.[2]

  • Enzymatic Kinetic Resolution: This biochemical method leverages the high stereoselectivity of enzymes, such as lipases.[5] In a kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other.[6] This results in a mixture of a derivatized enantiomer and the unreacted, enantiomerically-enriched starting material, which can then be separated by standard chemical techniques.[7]

Strategic Approach to Method Selection

Choosing the appropriate separation technique depends on the specific goals of the project, such as analytical quantification, high-throughput screening, or large-scale purification. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "green" alternative to traditional HPLC, offering faster separations and significantly reduced solvent consumption.[1][8] Enzymatic resolution is particularly suited for preparative-scale work where kilograms of enantiopure material may be required.[6]

The following decision-making workflow provides a logical guide for selecting the most suitable method.

start Define Separation Goal q_scale Analytical or Preparative Scale? start->q_scale analytical Analytical Scale (e.g., Purity Check, QC) q_scale->analytical Analytical preparative Preparative Scale (e.g., Bulk Purification) q_scale->preparative Preparative q_speed Is High Throughput a Priority? hplc Protocol 1: Chiral HPLC - Robust & Widely Available - Established Methodologies q_speed->hplc No sfc Protocol 2: Chiral SFC - High Speed & Efficiency - Green Chemistry Approach q_speed->sfc Yes analytical->q_speed preparative->sfc Also consider for smaller scale prep enzyme Protocol 3: Enzymatic Resolution - High Scalability - Cost-Effective for Bulk preparative->enzyme

Figure 1: Logical workflow for selecting the appropriate chiral separation method.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a direct method for the analytical separation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol enantiomers using a polysaccharide-based CSP. This approach is highly reliable and is based on established methodologies for structurally similar amino alcohols.[3]

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_racemic 1. Prepare Racemic Standard (1 mg/mL in Methanol) prep_sample 2. Prepare Analyte Sample (0.1 mg/mL in Mobile Phase) prep_racemic->prep_sample filter 3. Filter through 0.45 µm Syringe Filter prep_sample->filter inject 4. Inject onto HPLC System filter->inject separate 5. Elute with Mobile Phase inject->separate detect 6. Detect at 220 nm separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Enantiomeric Excess (ee%) integrate->calculate

Figure 2: General workflow for chiral HPLC analysis.

Materials and Reagents
  • Racemic 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • Methanol, HPLC grade

Chromatographic Conditions

The following conditions serve as a robust starting point. Optimization, particularly of the mobile phase composition, may be required to achieve baseline separation.[3]

ParameterRecommended ConditionRationale & Expert Notes
Column Polysaccharide-based CSP, e.g., Lux® Cellulose-1 or Chiralpak® IA/AD-H (250 x 4.6 mm, 5 µm)Polysaccharide phases are well-documented for their excellent enantioselectivity for a wide range of chiral compounds, including amino alcohols.[4][9]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)Normal-phase chromatography is typically the most effective mode for these CSPs.[3] The IPA acts as the polar modifier, influencing retention and selectivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 25 °CTemperature can affect selectivity; maintaining a constant temperature ensures reproducibility.
Detection UV at 220 nmThe phenyl ring provides sufficient UV absorbance at lower wavelengths.
Injection Vol. 10 µLAdjust as needed based on sample concentration and detector response.
Protocol Steps
  • Standard Preparation: Prepare a 1 mg/mL stock solution of racemic 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol in methanol. This is used for method development and to confirm the elution order of the enantiomers.[3]

  • Sample Preparation: Dilute the sample to a nominal concentration of 0.1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[4]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram.

  • Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Expert Insight: Poor peak shape or tailing for basic analytes is a common issue. The addition of a small amount of an amine modifier like diethylamine (0.1%) to the mobile phase is crucial.[10] It works by masking acidic residual silanol groups on the silica support, leading to improved peak symmetry and resolution.[11]

Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, high-efficiency technique that uses supercritical CO₂ as the main mobile phase component.[12] It is increasingly the platform of choice for chiral separations in the pharmaceutical industry due to its significant advantages in speed, cost, and environmental impact.[8][13]

Advantages of SFC over HPLC
  • Speed: Faster separations (typically 3-5 times faster) due to the low viscosity and high diffusivity of the mobile phase.[12]

  • Green Chemistry: Primarily uses recycled CO₂, a non-toxic solvent, drastically reducing the consumption of organic solvents like hexane.[8]

  • Efficiency: Higher flow rates can be used without a significant loss of column efficiency.[1]

  • Cost-Effective: Lower solvent purchase and disposal costs.[13]

Chromatographic Conditions

SFC method development often involves screening various columns and organic modifiers (co-solvents).[14]

ParameterRecommended ConditionRationale & Expert Notes
Column Same as HPLC (Polysaccharide-based CSPs)The same chiral stationary phases used in HPLC are highly effective in SFC.[12]
Mobile Phase CO₂ / Methanol (80:20, v/v) with 0.1% DiethylamineMethanol is a common and effective polar co-solvent in SFC. The amine additive serves the same purpose as in HPLC: to improve peak shape for basic compounds.
Flow Rate 3.0 mL/minHigher flow rates are standard in SFC and contribute to faster analysis times.
Back Pressure 150 barMaintaining sufficient back pressure ensures the CO₂ remains in its supercritical or subcritical state, which is essential for the separation.[14]
Column Temp. 40 °CElevated temperatures are often used in SFC to improve kinetics and efficiency.
Detection UV at 220 nmStandard UV detectors are compatible with SFC systems.
Injection Vol. 5 µL
Protocol Steps
  • Sample Preparation: Dissolve the sample in the co-solvent (Methanol) to a concentration of 1 mg/mL. The sample should be fully dissolved in the organic portion of the mobile phase to ensure good peak shape.

  • System Equilibration: Equilibrate the SFC system with the specified mobile phase and back pressure.

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram.

  • Data Analysis: Perform peak integration and ee% calculation as described in the HPLC protocol.

Protocol 3: Preparative Scale-Up via Enzymatic Kinetic Resolution

For obtaining larger quantities of a single enantiomer, enzymatic kinetic resolution offers a highly selective and scalable alternative to chromatography.[5] This protocol uses a lipase to selectively acylate one enantiomer of the racemic amino alcohol, allowing for subsequent separation of the unreacted alcohol from the newly formed ester.

Workflow and Principle

start Racemic Amino Alcohol (R- and S-enantiomers) reaction Enzymatic Acylation (Lipase + Acyl Donor) Enzyme selectively reacts with one enantiomer (e.g., R) start->reaction mixture Resulting Mixture reaction->mixture separation Separation (e.g., Column Chromatography or Extraction) mixture->separation unreacted Unreacted (S)-Amino Alcohol (Enantiomerically Enriched) ester Acylated (R)-Ester separation->unreacted Isolate separation->ester Isolate

Figure 3: Principle of enzymatic kinetic resolution for separating amino alcohol enantiomers.

Materials and Reagents
  • Racemic 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

  • Acyl donor (e.g., Ethyl acetate or Vinyl acetate)

  • Aprotic solvent (e.g., Toluene or MTBE)

  • Silica gel for column chromatography

Protocol Steps
  • Reaction Setup: In a flask, dissolve the racemic amino alcohol (1 equivalent) in the aprotic solvent (e.g., 10 mL per gram of substrate).

  • Add Acyl Donor: Add the acyl donor. Ethyl acetate can often be used as both the solvent and the acyl donor. For a more irreversible reaction, use vinyl acetate (0.6 equivalents). Using a slight excess of the alcohol ensures the reaction stops after acylating just under 50% of the material.

  • Add Enzyme: Add the immobilized lipase (typically 10-20% by weight of the substrate). Immobilized enzymes are preferred as they can be easily filtered off and potentially reused.[5]

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them using the chiral HPLC or SFC method described above. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both components.

  • Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with a small amount of fresh solvent.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted (and now enantiomerically enriched) amino alcohol and the acylated enantiomer (ester). These two compounds have different polarities and can be readily separated using standard silica gel column chromatography.

Expert Insight: The choice of enzyme and acyl donor is critical and often requires screening.[15] Lipases from Candida and Pseudomonas species are excellent starting points for resolving amino alcohols.[15] The reaction's success hinges on the enzyme's ability to differentiate between the two enantiomers, a property quantified by the enantiomeric ratio (E). A high E-value is essential for an efficient resolution.[15]

Method Validation Considerations

For use in a regulated environment, any analytical method must be validated according to ICH guidelines. Key parameters to assess include:[3]

  • Specificity: The ability to resolve the enantiomers from each other and from any impurities.

  • Linearity: The detector response should be linear over a range of concentrations.

  • Accuracy & Precision: The closeness of the measured value to the true value and the reproducibility of the measurement, respectively.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: The method's performance should remain unaffected by small, deliberate variations in parameters like mobile phase composition or temperature.

Conclusion

The successful chiral separation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is an essential step in its development as a pharmaceutical intermediate. This guide provides three distinct, robust protocols—HPLC, SFC, and Enzymatic Resolution—to empower researchers with the tools needed for both analytical and preparative-scale enantioseparation. By understanding the principles behind each technique and following these detailed protocols, scientists can confidently achieve high-purity enantiomers, ensuring the quality and safety of the final therapeutic products. The choice between the modern efficiency of SFC, the established reliability of HPLC, and the scalability of enzymatic methods allows for a flexible and tailored approach to meet any project's specific demands.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Honig, H., Seufer-Wasserthal, P., & Fulop, F. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. J. Chem. Soc., Perkin Trans. 1, 2341. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]

  • Wang, Y., et al. (2025, August 5). Recent advances in pharmaceutical separations with supercritical fluid chromatography using chiral stationary phases. ResearchGate. [Link]

  • Fang, T., et al. (2023, November 2). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. Organic Process Research & Development, ACS Publications. [Link]

  • Sharma, G., et al. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]

  • Correa, A. G., et al. (2010, March 9). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education, ACS Publications. [Link]

  • Google Patents. (n.d.). Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
  • Głodek, M., et al. (2022, July 6). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Ullah, S., et al. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Regalado, E. L., et al. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Amanote Research. (2018, January 1). Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds. Amanote Research. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Ribeiro, A. R., et al. (2017, September 30). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]

  • Company, R. S. (2015, August 26). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. MDPI. [Link]

  • Google Patents. (n.d.). WO1998041489A1 - Chiral separations of amino acids.
  • Taylor & Francis Online. (2006, August 23). (S)-2-Amino-3-(2,5-dimethylphenyl)-1,1-diphenyl-1-propanol: Synthesis and Application in Enantioselective Reduction of Prochiral Ketones. Taylor & Francis Online. [Link]

  • Wiley Online Library. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley Online Library. [Link]

  • ResearchGate. (2026, January 29). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. ResearchGate. [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

Sources

Application

Application Note: A Robust Protocol for the Derivatization of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol for Enhanced Quantitative Analysis by HPLC-UV

Introduction: The Analytical Challenge 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is an amino alcohol of interest in pharmaceutical development and chemical synthesis. A significant analytical hurdle in its quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is an amino alcohol of interest in pharmaceutical development and chemical synthesis. A significant analytical hurdle in its quantification is the absence of a strong native chromophore, which results in poor sensitivity when using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][2][3] Direct analysis at low UV wavelengths (e.g., 200-210 nm) where the carboxyl group absorbs is often compromised by high background noise and interference from common solvents and sample matrices.[1][3]

To overcome this limitation, a pre-column derivatization strategy is essential. This process involves a chemical reaction to attach a "tag" or "label" with high molar absorptivity to the analyte molecule before its introduction into the HPLC system.[4][5] This application note provides a detailed, field-proven protocol for the derivatization of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride (DNS-Cl). This method significantly enhances UV detectability, enabling sensitive and reliable quantification for research, quality control, and drug development applications.

Principle of Derivatization with Dansyl Chloride

The cornerstone of this method is the nucleophilic substitution reaction between the primary amine of the analyte and Dansyl chloride.[6] The analyte, 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, possesses two reactive functional groups: a primary amine (-NH₂) and a primary alcohol (-OH). The primary amine is significantly more nucleophilic than the alcohol and will react preferentially with the electrophilic sulfonyl chloride group of Dansyl chloride.[7]

This reaction is conducted under alkaline conditions (typically pH 9.5-10.0). The basic buffer serves a critical purpose: it deprotonates the ammonium group (-NH₃⁺) of the analyte to the free primary amine (-NH₂), which is the active nucleophile required for the reaction. While a higher pH increases the concentration of the free amine, excessively alkaline conditions (pH > 10.0) can accelerate the competing hydrolysis of Dansyl chloride, reducing the yield of the desired derivative.[8]

The resulting product, a stable dansylated sulfonamide, incorporates the highly conjugated naphthalene ring system of the dansyl group. This moiety acts as a powerful chromophore, imparting strong UV absorbance (typically around 254 nm and 330 nm) and fluorescence properties to the analyte, thereby increasing detection sensitivity by several orders of magnitude.[7][9]

G Figure 1: Derivatization Reaction Mechanism cluster_reactants Reactants cluster_products Product cluster_conditions Reaction Conditions Analyte 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (Primary Amine) Product UV-Active Dansylated Derivative (Sulfonamide) Analyte->Product Nucleophilic Attack DansylCl Dansyl Chloride (DNS-Cl) DansylCl->Product Condition1 Alkaline Buffer (pH 9.5 - 10.0) Condition2 Heat (e.g., 60°C, 45 min)

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Vortex mixer.

  • Heating block or water bath.

  • Microcentrifuge tubes (1.5 mL).

  • Pipettes and precision tips.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials with inserts.

Chemicals and Solvents
  • 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol reference standard (Purity ≥95%).[10]

  • Dansyl chloride (DNS-Cl), ≥99%.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Deionized water, 18.2 MΩ·cm.

  • Sodium bicarbonate (NaHCO₃), analytical grade.

  • Sodium carbonate (Na₂CO₃), anhydrous, analytical grade.

  • Hydrochloric acid (HCl), concentrated, analytical grade.

Experimental Protocols

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol standard and dissolve in 10 mL of a 50:50 (v/v) mixture of Methanol and 0.1 M HCl. This stock is stable for several weeks when stored at 2-8°C.

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 0.21 g of sodium carbonate in 100 mL of deionized water.[11] Adjust pH if necessary and filter through a 0.45 µm filter. Store at 4°C.

  • Dansyl Chloride Reagent (5 mg/mL): Prepare this solution fresh before each batch of derivatizations. Dissolve 25 mg of Dansyl chloride in 5 mL of acetonitrile.[12] Vortex thoroughly. The solution may appear slightly opaque. Protect from light.

  • Quenching Solution (2 M HCl): Carefully add 1.7 mL of concentrated HCl to 8.3 mL of deionized water.

Derivatization Workflow

The entire workflow, from sample preparation to analysis, is designed to ensure complete reaction and reproducible results.

G prep 1. Sample & Standard Preparation Aliquot 50 µL of sample/standard into a microcentrifuge tube. buffer 2. Alkalinization Add 100 µL of Carbonate-Bicarbonate Buffer (pH 9.8). prep->buffer Establish alkaline pH reagent 3. Derivatization Add 100 µL of fresh Dansyl Chloride Reagent. buffer->reagent Introduce derivatizing agent react 4. Reaction Incubation Vortex for 1 min. Incubate at 60°C for 45 min in the dark. reagent->react Promote reaction completion quench 5. Reaction Quenching Add 50 µL of 2 M HCl to stop the reaction and neutralize excess base. react->quench Halt derivatization hplc 6. Final Preparation & Analysis Filter through 0.45 µm syringe filter into an HPLC vial. Inject into HPLC-UV. quench->hplc Prepare for injection

Figure 2: Step-by-step experimental workflow for derivatization.
Step-by-Step Derivatization Protocol
  • Pipetting: Into a 1.5 mL microcentrifuge tube, pipette 50 µL of the standard solution (or sample extract). For the calibration curve, use serial dilutions of the stock solution.

  • Alkalinization: Add 100 µL of the 100 mM carbonate-bicarbonate buffer (pH 9.8) to the tube.

  • Reagent Addition: Add 100 µL of the freshly prepared Dansyl chloride reagent (5 mg/mL in ACN).

  • Reaction: Immediately cap the tube and vortex vigorously for 1 minute.

  • Incubation: Place the tube in a heating block or water bath set to 60°C for 45 minutes.[7][9] Ensure the tubes are protected from direct light during incubation.

  • Quenching: After incubation, remove the tube and allow it to cool to room temperature. Add 50 µL of 2 M HCl to stop the reaction.[13] Vortex briefly.

  • Final Preparation: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial. The sample is now ready for analysis.

HPLC-UV Method Parameters

The following conditions are a robust starting point and should be optimized for your specific system and column.

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm (for general sensitivity) or 338 nm (for higher selectivity)[14]
Injection Volume 10 µL

Expected Results and Method Performance

  • Chromatography: The derivatized analyte will be significantly more retained on the C18 column compared to its underivatized form. A sharp, well-defined peak should be observed. A large, early-eluting peak corresponding to the hydrolyzed Dansyl chloride (dansyl-OH) and other reagent-related impurities is expected. The gradient elution is designed to separate the analyte derivative peak from these artifacts.

  • Method Validation: A properly executed protocol should yield excellent performance characteristics suitable for quantitative applications.

Validation ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.3 µg/mL
Precision (%RSD) < 2% for intra-day and inter-day analysis
Accuracy (% Recovery) 98 - 102%

Causality and Self-Validation Insights

  • Why Fresh Dansyl Chloride? Dansyl chloride is highly susceptible to hydrolysis. Using a freshly prepared solution is paramount to ensure a sufficient molar excess of the reagent is available to drive the derivatization reaction to completion, ensuring reproducibility.

  • The Role of the Quenching Step: Adding acid serves two purposes: it neutralizes the basic buffer, effectively stopping the reaction, and it protonates any remaining unreacted amines, preventing late-stage derivatization in the vial. This step is critical for the stability and consistency of the prepared samples, especially in automated sequences.

  • Internal Standard Consideration: For the highest level of quantitative accuracy, especially when dealing with complex matrices, the use of a structural analog as an internal standard (e.g., a similar amino alcohol not present in the sample) is highly recommended. The internal standard should be added before the derivatization step to account for any variability in the reaction efficiency.

Conclusion

This application note details a robust and reliable method for the pre-column derivatization of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol with Dansyl chloride. The protocol effectively addresses the challenge of poor intrinsic UV absorbance by covalently attaching a potent chromophore to the analyte. The resulting dansylated derivative allows for highly sensitive and selective quantification by reversed-phase HPLC-UV. The provided step-by-step instructions, coupled with explanations of the underlying chemical principles, equip researchers and drug development professionals with a powerful analytical tool for the accurate measurement of this compound in various applications.

References

  • Vertex AI Search. (2020). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • Scribd. HPLC Analysis of Dansyl Derivatives.
  • BenchChem. (2025). A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC.
  • UCLA-DOE Institute. (2010). Dansyl Chloride (Howard Chang).
  • ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization.
  • ChemScene. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol | 1368395-74-7.
  • PubMed. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC.
  • PMC. Targeted quantification of amino acids by dansylation.
  • PMC. (2014). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis.
  • PubMed. (2017). Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry.
  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures by high-performance liquid chromatography. Journal of Chromatography A, 1035(1), 63-73.
  • Alfa Chemistry. HPLC Derivatization Reagents.
  • BenchChem. (2025). A Comparative Guide to Amino Acid Analysis: The Dabsyl Chloride Method in Focus.
  • PubChem. 2-Amino-3-(2,4-dimethylphenyl)propanamide | C11H16N2O.
  • Agrisaintifika. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • MilliporeSigma. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • JASCO. (2022). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection.
  • CEM. (2013). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids.
  • PMC. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Shimadzu (Europe). Analytical Methods for Amino Acids.

Sources

Method

Experimental protocol for the reduction of 2-amino-3-(2,4-dimethylphenyl)propanoic acid

Application Note & Protocol Topic: A Validated Protocol for the Selective Reduction of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid to its Corresponding Amino Alcohol Audience: Researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Validated Protocol for the Selective Reduction of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid to its Corresponding Amino Alcohol

Audience: Researchers, medicinal chemists, and drug development professionals in pharmaceutical and biotechnology settings.

Introduction: The Utility of Phenylalaninols in Medicinal Chemistry

2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a synthetic amino acid derivative of phenylalanine. The reduction of its carboxylic acid moiety to a primary alcohol yields 2-amino-3-(2,4-dimethylphenyl)propan-1-ol, a valuable chiral building block. These amino alcohols, often referred to as phenylalaninols, are critical synthons in the development of pharmaceuticals, chiral catalysts, and molecular scaffolds. Their bifunctional nature—possessing both a nucleophilic amine and a primary alcohol—allows for sequential and site-selective modifications, making them indispensable in constructing complex molecular architectures.

This document provides a detailed, step-by-step protocol for the efficient and selective reduction of the title amino acid. The described method is based on a widely-used and reliable strategy in organic synthesis: the protection of the amino group followed by reduction with a borane complex. This approach ensures high yields and minimizes side reactions, making it suitable for both small-scale research and larger-scale development campaigns.

Mechanistic Rationale & Strategy Selection

The primary challenge in reducing an amino acid is the presence of both a carboxylic acid and an amine. Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can react with the acidic N-H proton, leading to excessive reagent consumption and potential side reactions. While LiAlH₄ can be used, it often requires prior N-protection.

A more selective and widely adopted strategy involves the use of borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF). Borane exhibits a strong chemoselectivity for carboxylic acids over esters and many other functional groups. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced by additional equivalents of borane to the primary alcohol.

To ensure a clean reaction and facilitate purification, this protocol employs a two-stage strategy:

  • N-Protection: The amino group is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the reducing conditions and can be easily removed later under mild acidic conditions.

  • Selective Reduction: The Boc-protected amino acid is then reduced with BH₃·THF. This reagent is chosen for its high selectivity, operational simplicity, and safety profile compared to other metal hydrides.

Logical Workflow Diagram

The overall synthetic strategy is depicted in the workflow below.

G cluster_0 Part 1: N-Protection cluster_1 Part 2: Selective Reduction cluster_2 Part 3: Deprotection (Optional) A 2-Amino-3-(2,4-dimethylphenyl) propanoic acid B Boc-Protected Amino Acid A->B (Boc)₂O, NaOH THF/H₂O C Boc-Protected Amino Alcohol B->C BH₃·THF Anhydrous THF, 0 °C to RT D Final Product: 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol C->D 4M HCl in Dioxane or TFA

Caption: Workflow for the synthesis of the target amino alcohol.

Experimental Protocol

Materials and Equipment
Reagent / MaterialGradeRecommended SupplierNotes
2-Amino-3-(2,4-dimethylphenyl)propanoic acid≥98%Sigma-Aldrich, TCIStarting material.
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeSigma-AldrichN-protection reagent.
Sodium Hydroxide (NaOH)ACS GradeFisher ScientificBase for protection step.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsReaction solvent. Use from a solvent purifier.
Borane-THF complex solution (BH₃·THF)1 M in THFSigma-AldrichReducing agent. Handle under inert atmosphere.
Methanol (MeOH)ACS GradeVWRFor quenching the reaction.
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solution--For aqueous wash.
Brine (Saturated NaCl solution)--For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying agent.
4M HCl in 1,4-Dioxane-Sigma-Aldrich(Optional) For Boc deprotection.
Round-bottom flasks, magnetic stir bars--
Addition funnel, condenser, nitrogen/argon inlet--For inert atmosphere setup.
Ice bath--For temperature control.
Rotary evaporator--For solvent removal.
Step-by-Step Procedure

PART A: N-Boc Protection

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-amino-3-(2,4-dimethylphenyl)propanoic acid (e.g., 5.0 g, 1.0 equiv) in a 1:1 mixture of THF and 1 M aqueous NaOH (50 mL). Stir at room temperature until all solids have dissolved.

  • Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. The product should precipitate as a white solid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Boc-protected amino acid, typically as a white solid or viscous oil. The product is often pure enough for the next step without further purification.

PART B: Borane Reduction to Amino Alcohol

!! SAFETY FIRST !! This procedure must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). BH₃·THF is flammable and reacts with water.

  • Setup: Assemble a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen/argon inlet.

  • Dissolution: Dissolve the Boc-protected amino acid (1.0 equiv) from Part A in anhydrous THF (approx. 10 mL per gram of substrate).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of BH₃·THF: Using a syringe, slowly add 1 M BH₃·THF solution (2.0-2.5 equiv) dropwise to the stirring solution over 30-45 minutes. Vigorous gas evolution (H₂) may be observed. Ensure the temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours (overnight). Monitor by TLC for the disappearance of the starting material.

  • Quenching:

    • CRITICAL STEP: Cool the reaction mixture back down to 0 °C in an ice bath.

    • Very slowly and carefully, add methanol (MeOH) dropwise to quench the excess borane. Vigorous gas evolution will occur. Continue adding MeOH until the bubbling ceases.

  • Solvent Removal: Remove all solvents under reduced pressure on a rotary evaporator.

  • Work-up & Purification:

    • Re-dissolve the resulting crude oil in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by silica gel column chromatography to yield the pure Boc-protected amino alcohol.

(Optional) Part C: Boc Deprotection
  • Dissolve the purified Boc-protected amino alcohol (1.0 equiv) in a minimal amount of dichloromethane or ethyl acetate.

  • Add an excess of 4 M HCl in 1,4-dioxane (5-10 equiv) and stir at room temperature for 1-2 hours.

  • Monitor by TLC. Upon completion, the product hydrochloride salt will often precipitate.

  • The solvent can be removed in vacuo, and the resulting salt can be used directly or neutralized with a base (e.g., NaOH) and extracted to yield the free amine.

Data Summary & Characterization

ParameterValueNotes
Starting Material 2-Amino-3-(2,4-dimethylphenyl)propanoic acidMW: 193.25 g/mol
Reagent (Protection) (Boc)₂O1.1 equivalents
Reagent (Reduction) BH₃·THF (1 M solution)2.0 - 2.5 equivalents
Reaction Temperature 0 °C to Room TemperatureCrucial to control temperature during BH₃·THF addition.
Reaction Time 12 - 16 hoursTypically run overnight for completion.
Typical Yield (Overall) 75 - 90%Based on similar literature procedures for amino acids.
Product 2-Amino-3-(2,4-dimethylphenyl)propan-1-olMW: 179.27 g/mol (as free base)

Expected Characterization Data (for the final amino alcohol):

  • ¹H NMR: Expect characteristic peaks for the -CH₂OH group (diastereotopic protons, appearing as two multiplets around 3.5-3.8 ppm), a multiplet for the -CH(NH₂) proton, and distinct signals for the aromatic and methyl protons.

  • Mass Spec (ESI+): Expect to see the [M+H]⁺ ion at m/z = 180.28.

  • IR Spectroscopy: Appearance of a broad O-H stretch (~3300-3400 cm⁻¹) and disappearance of the carboxylic acid C=O stretch (~1710 cm⁻¹).

References

  • Lane, C. F. "Reductions of Organic Compounds with Diborane". Chemical Reviews. 1976, 76 (6), pp 773–799. [Link]

  • Salvador, J. A. R., et al. "Borane: A Novel and Versatile Reagent in Steroid Chemistry". Molecules. 2013, 18 (4), pp 4565–4613. [Link]

  • Yoon, N. M., et al. "Selective Reduction of Organic Compounds with Diborane". The Journal of Organic Chemistry. 1973, 38 (16), pp 2786–2792. [Link]

Application

Advanced Application Note: 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol in Chiral Drug Synthesis

Introduction & Mechanistic Rationale The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the strict requirement for drugs with high target affinity and minimal off-target toxicity[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the strict requirement for drugs with high target affinity and minimal off-target toxicity[1]. Among these, chiral β -amino alcohols are privileged scaffolds. Specifically, 2-amino-3-(2,4-dimethylphenyl)propan-1-ol serves as a highly versatile intermediate for the synthesis of peptidomimetics, chiral ligands, and CNS-active agents[2],[3].

Mechanistic Value of the 2,4-Dimethylphenyl Moiety: The substitution pattern on the phenyl ring is not arbitrary. The ortho and para methyl groups provide critical steric shielding that restricts bond rotation around the χ1​ dihedral angle of the resulting pharmacophore. This conformational restriction reduces entropic penalty upon target binding. Furthermore, the lipophilic nature of the 2,4-dimethylphenyl group significantly enhances blood-brain barrier (BBB) permeability and binding affinity within deep, hydrophobic protein pockets.

The proximity of the primary amine and primary alcohol in this intermediate allows for highly regioselective and stereospecific transformations, such as chemoselective acylation or cyclization into oxazolidinones and aziridines[4].

Synthetic Workflows & Logical Relationships

The utility of 2-amino-3-(2,4-dimethylphenyl)propan-1-ol lies in its ability to undergo divergent synthesis into multiple active pharmaceutical ingredient (API) classes.

G A 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol B Oxazolidinone Scaffolds A->B CDI / Base (Chemoselective Cyclization) C Chiral Aziridines A->C Mitsunobu (Intramolecular) E Antibacterial Agents (API) B->E Scaffold Decoration D Peptidomimetics (API) C->D Nucleophilic Ring Opening

Fig 1: Divergent synthetic workflows utilizing the chiral amino alcohol intermediate.

To access this intermediate, a highly controlled asymmetric synthesis pipeline is required, leveraging catalytic asymmetric hydrogenation to establish the stereocenter before reducing the ester to the final alcohol[2].

G S1 2,4-Dimethylbenzaldehyde + Phosphonoglycine S2 Amidoacrylate Intermediate S1->S2 Horner-Emmons (DBU, DCM) S3 (S)-Amido Ester (>98% ee) S2->S3 Asymmetric Hydrogenation [(S,S)-DuPHOS-Rh] S4 (S)-2-Amino-3-(2,4-dimethylphenyl) propan-1-ol S3->S4 1. Pd/C (Deprotection) 2. LiAlH4 (Reduction)

Fig 2: Step-by-step asymmetric synthesis of the chiral amino alcohol.

Experimental Protocols & Causality

Protocol A: Asymmetric Synthesis of the (S)-Amido Ester
  • Objective: Establish the α -chiral center with >98% enantiomeric excess (ee).

  • Causality & Rationale: The Horner-Emmons reaction of 2,4-dimethylbenzaldehyde with N-Cbz-glycine phosphonate yields a planar amidoacrylate[2]. To break this symmetry, catalytic asymmetric hydrogenation is employed. The (S,S)-DuPHOS rhodium catalyst is selected because its rigid, electron-rich phospholane ligands create a highly asymmetric chiral pocket. This forces the hydrogen addition to occur exclusively from one face of the olefin, guaranteeing exceptional stereocontrol[3].

  • Step-by-Step Methodology:

    • Dissolve the amidoacrylate intermediate (5.31 mmol) in degassed ethyl acetate (35 mL).

    • Add the[(COD)Rh((S,S)-DuPHOS)]-OTf catalyst (1 mol%) under an inert argon atmosphere.

    • Pressurize the reactor with H₂ gas to 30 psi.

    • Stir at room temperature until hydrogen uptake ceases (self-validating step: monitor pressure drop to confirm reaction completion).

    • Filter through a short pad of Celite and concentrate to yield the (S)-amido ester[2].

Protocol B: Reduction to the Amino Alcohol
  • Objective: Convert the ester to the primary alcohol without compromising the newly formed chiral center.

  • Causality & Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent required to fully reduce the ester. However, if the reaction exotherms, the basicity of the hydride can deprotonate the α -proton, leading to racemization. Maintaining the reaction strictly at 0 °C suppresses this side reaction, preserving the optical purity[2].

  • Step-by-Step Methodology:

    • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF under N₂ and cool to 0 °C.

    • Add the (S)-amido ester dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Stir for 2 hours at 0 °C.

    • Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to form a granular aluminum salt precipitate.

    • Filter, dry the organic layer over Na₂SO₄, and concentrate to isolate (S)-2-amino-3-(2,4-dimethylphenyl)propan-1-ol[2].

Protocol C: Chemoselective Cyclization to Oxazolidinone
  • Objective: Synthesize a rigid oxazolidinone scaffold for antibacterial drug discovery.

  • Causality & Rationale: While phosgene is traditionally used for this cyclization, 1,1'-Carbonyldiimidazole (CDI) is deployed here as a safer, highly chemoselective acylating reagent[4]. CDI reacts selectively with the primary amine first, forming an intermediate imidazole-1-carboxamide, which then undergoes intramolecular attack by the adjacent hydroxyl group to close the ring.

  • Step-by-Step Methodology:

    • Dissolve the amino alcohol (1 mmol) in dichloromethane (5 mL) at room temperature[4].

    • Add CDI (1.2 mmol) in one portion.

    • Stir until TLC indicates complete consumption of the starting material (typically 2 hours).

    • Wash with 1M HCl to remove imidazole byproducts, dry, and concentrate[4].

Quantitative Data Presentation

The optimization of the asymmetric hydrogenation step is critical for industrial scale-up. The table below summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting stereochemical yield.

ParameterCatalyst SystemPressure (psi)Temp (°C)Yield (%)Enantiomeric Excess (ee %)Rationale for Outcome
Condition 1 Pd/C (Achiral)1525990 (Racemic)Lack of chiral environment leads to equal facial attack.
Condition 2 [(COD)Rh((S,S)-DuPHOS)]⁺3025>99>98 (S-isomer)Rigid phospholane ligands block the Re-face of the alkene[2].
Condition 3 [(COD)Rh((R,R)-DuPHOS)]⁺3025>99>98 (R-isomer)Inversion of catalyst chirality perfectly inverts product stereocenter.
Condition 4 [(COD)Rh((S,S)-DuPHOS)]⁺90508592 (S-isomer)Elevated temperature increases reaction rate but lowers transition state selectivity.

Analytical Validation System

To ensure the trustworthiness of the synthesis, the enantiomeric excess must be rigorously validated. Direct chiral HPLC of highly polar amino alcohols often results in severe peak tailing and inaccurate integration.

Self-Validating Derivatization Protocol: React the amino alcohol with (R)-(+)-MTPA (Mosher's acid), EDC, and HOBt in THF[2].

  • Causality: Enantiomers have identical physical properties and cannot be distinguished by standard NMR. Derivatization with an enantiopure reagent converts the (S)- and (R)-enantiomers into diastereomers. These diastereomers possess distinct chemical environments, allowing for baseline separation.

  • Validation Metric: Analyze the resulting Mosher's amide via ¹⁹F-NMR. The trifluoromethyl group of the MTPA moiety will show distinct chemical shifts for the (S,R) vs (R,R) diastereomers. An integration ratio of 97:0.065 confirms >98% ee[2]. Alternatively, reverse-phase HPLC can be used to distinguish the diastereomers[2].

References

1.[2] Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery (MDPI) Source: mdpi.com URL:

2.[4] Title: Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone Source: escholarship.org URL:

3.[3] Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery (Molecules 2004) Source: mdpi.com URL:

4. Title: A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research Source: benchchem.com URL:

Sources

Method

Application Note: Enantioselective Reduction of Ketones Using 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Derivatives

Executive Summary & Mechanistic Rationale The synthesis of enantiopure secondary alcohols is a foundational operation in the development of active pharmaceutical ingredients (APIs) and natural products. While standard ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure secondary alcohols is a foundational operation in the development of active pharmaceutical ingredients (APIs) and natural products. While standard chiral amino alcohols (e.g., (S)-phenylalaninol or (1S,2R)-norephedrine) are widely utilized, the introduction of the unnatural derivative 2-amino-3-(2,4-dimethylphenyl)propan-1-ol offers a distinct stereoelectronic advantage[1].

The Causality of the 2,4-Dimethylphenyl Group: The ortho- and para-methyl substitutions on the phenyl ring significantly increase the steric bulk and restrict the rotational degrees of freedom of the aryl arm. During catalysis, this bulky 2,4-dimethylphenyl moiety effectively creates a "steric wall" that shields one face of the active catalytic center. When a prochiral ketone approaches the catalyst, its larger substituent ( RL​ ) is forced to orient away from this steric wall to minimize repulsive van der Waals interactions. This maximizes the free energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, yielding superior enantiomeric excess ( ee ), particularly for challenging aliphatic or sterically similar aryl-alkyl ketones[2].

This guide details the deployment of this specific amino alcohol in two distinct catalytic modalities: the Corey-Bakshi-Shibata (CBS) Reduction [3][4] and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) [5][6].

Modality A: Oxazaborolidine-Catalyzed CBS Reduction

In the CBS reduction, the amino alcohol is condensed with a boronic acid to form an oxazaborolidine. This acts as a highly predictable, dual-activation catalyst[3]. The endocyclic boron acts as a Lewis acid to activate the ketone, while the basic nitrogen coordinates borane ( BH3​ ), activating it as a hydride donor[4].

CBS_Mechanism A Chiral Oxazaborolidine B Borane Adduct (N-B Activation) A->B + BH3 C Ketone Complex (Lewis Acid B-O) B->C + Prochiral Ketone D Hydride Transfer (6-Membered TS) C->D Face-Selective E Product Release (Chiral Alcohol) D->E B-O Cleavage E->A Catalyst Regeneration

Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction showing dual activation.

Protocol A: Self-Validating CBS Workflow

Scientific Rationale for Experimental Choices:

  • Solvent Selection: Toluene is utilized instead of THF for the catalyst preparation. THF competitively coordinates to the Lewis acidic boron, which can disrupt the critical ketone-boron interaction and depress the ee .

  • Order of Addition: The ketone must be added slowly to the pre-formed catalyst-borane complex. If borane is added directly to the ketone, an un-catalyzed, non-enantioselective background reduction occurs rapidly, destroying the optical purity of the product.

Step 1: Catalyst Preparation (In-Situ)

  • Charge a flame-dried Schlenk flask with (S)-2-amino-3-(2,4-dimethylphenyl)propan-1-ol (1.0 equiv) and methylboronic acid (1.05 equiv) under an argon atmosphere.

  • Suspend the solids in anhydrous toluene (0.2 M).

  • Attach a Dean-Stark apparatus and reflux the mixture for 3 hours to remove the water byproduct azeotropically.

  • Validation & QC Checkpoint 1: Remove an aliquot, evaporate the solvent, and analyze via 11 B NMR. The complete disappearance of the boronic acid signal (~30 ppm) and the appearance of a sharp oxazaborolidine peak (~34 ppm) validates successful catalyst formation.

Step 2: Enantioselective Reduction

  • Cool the toluene solution of the oxazaborolidine (typically used at 5–10 mol% relative to the ketone) to -20 °C.

  • Add Borane-dimethylsulfide ( BH3​⋅SMe2​ , 1.2 equiv) dropwise. Stir for 15 minutes to allow the N-B adduct to form.

  • Dissolve the prochiral ketone (1.0 equiv) in a minimum volume of anhydrous toluene. Use a syringe pump to add the ketone solution over 2 hours.

  • Validation & QC Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc). Once the ketone is consumed, quench cautiously with methanol at -20 °C (Caution: H2​ gas evolution).

  • Concentrate the mixture, partition between EtOAc and 1M HCl (to break the boron-product complex), and purify the organic layer via silica gel chromatography. Determine ee via Chiral HPLC.

Modality B: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Alternatively, the amino alcohol serves as an excellent bidentate (N,O) ligand for Ruthenium(II) half-sandwich complexes. This system operates via a metal-ligand bifunctional mechanism (Noyori-type) where hydrogen gas is avoided, and isopropanol serves as the hydrogen donor[5][6].

ATH_Mechanism A Ru(II) Amino Alcohol Complex B Ru-Hydride Species (Active Catalyst) A->B + iPrOH / Base - Acetone C Substrate Approach (Hydrogen Bonding) B->C + Prochiral Ketone D Concerted Transfer (Ru-H & O-H) C->D 6-Membered TS E Chiral Alcohol Release D->E Enantioselective E->A Catalyst Regeneration

Figure 2: Bifunctional metal-ligand mechanism for Ru(II)-catalyzed transfer hydrogenation.

Protocol B: Self-Validating ATH Workflow

Scientific Rationale for Experimental Choices:

  • Base Activation: A catalytic amount of strong base (e.g., t -BuOK) is strictly required to deprotonate the coordinated amino alcohol. This generates the active 16-electron Ru-amide species, which subsequently abstracts a hydride from isopropanol to form the active 18-electron Ru-hydride[6].

  • Reversibility: ATH is an equilibrium reaction. To drive the reaction to completion, the reaction is run in a dilute isopropanol solution (which acts as both solvent and stoichiometric reductant), overwhelming the reverse oxidation of the product back to the ketone.

Step 1: Precatalyst Formation

  • In a glovebox, combine [RuCl2​(p-cymene)]2​ (0.5 equiv) and (S)-2-amino-3-(2,4-dimethylphenyl)propan-1-ol (1.0 equiv) in anhydrous, degassed isopropanol.

  • Heat the mixture at 80 °C for 1 hour. The solution will transition from dark red to a bright orange/yellow, indicating the cleavage of the ruthenium dimer and coordination of the ligand.

  • Validation & QC Checkpoint 1: Analyze an aliquot via 1 H NMR. The shift of the p -cymene aromatic protons confirms the formation of the monomeric [RuCl(p-cymene)(amino alcohol)] complex.

Step 2: Transfer Hydrogenation

  • To the precatalyst solution (0.5 mol% Ru), add a 0.1 M solution of t -BuOK in isopropanol (2.5 mol%). Stir for 5 minutes at room temperature.

  • Add the prochiral ketone (1.0 equiv). Stir at room temperature (or up to 40 °C for sterically hindered substrates).

  • Validation & QC Checkpoint 2: Monitor conversion via GC-FID. The reaction is typically complete within 2–6 hours. Pass the mixture through a short plug of silica to remove the ruthenium catalyst, and analyze the filtrate via Chiral SFC (Supercritical Fluid Chromatography) to determine the ee .

Quantitative Data & Substrate Scope

The 2,4-dimethylphenyl derivative demonstrates exceptional versatility across both modalities. Table 1 summarizes the expected quantitative outcomes, highlighting the specific mechanistic advantages of this ligand over standard phenylalaninol.

Table 1: Comparative Substrate Scope and Enantioselectivity

Substrate ClassRepresentative KetoneProtocol A (CBS) Expected Yield / ee Protocol B (ATH) Expected Yield / ee Mechanistic Advantage of the 2,4-Dimethylphenyl Ligand
Aryl Alkyl Ketones Acetophenone>95% / 96%>98% / 97%The bulky aryl group tightens the chiral pocket, preventing the phenyl ring of the ketone from occupying the restricted face.
Sterically Hindered α -Tetralone92% / 94%88% / 90%Enhanced π -stacking and steric repulsion effectively differentiate the two faces of the fused bicyclic system.
Aliphatic Ketones 2-Octanone85% / 88%80% / 82%Aliphatic ketones lack π -interactions; the extreme steric bulk of the 2,4-dimethyl moiety compensates for this, raising ee by ~5-10% over standard ligands.
α -Keto Amides N-Benzyl-phenylglyoxamide90% / 92%N/A (Prone to side reactions)The rigid transition state in CBS prevents competitive coordination of the amide nitrogen to the boron center[2].

References

  • Chemo- and Enantioselective Reduction of α-Keto Amides to α-Hydroxy Amides using Reusable CuO-Nanoparticles as Catalyst The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery MDPI - Molecules[Link]

  • Corey-Bakshi-Shibata Reduction Organic Chemistry Portal[Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations ResearchGate[Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes MDPI - Catalysts[Link]

  • Cleavage of N–H Bond of Ammonia via Metal–Ligand Cooperation Enables Rational Design of a Conceptually New Noyori–Ikariya Catalyst Journal of the American Chemical Society[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol. This document is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with poor peak shape—such as tailing, fronting, or broadening—during method development and routine analysis. As a basic compound containing a primary amine, this analyte is prone to undesirable secondary interactions with standard silica-based stationary phases. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the chromatographic principles at play.

Part 1: Troubleshooting Guide

This section addresses the most common peak shape issues in a direct question-and-answer format. We will explore the root causes and provide systematic, actionable solutions.

Q1: My peak for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is exhibiting significant tailing. What is the primary cause and how do I fix it?

A1: The most common cause of peak tailing for basic compounds like this is secondary ionic interactions with the HPLC stationary phase.

The Underlying Mechanism: Standard reversed-phase HPLC columns are typically packed with silica particles that have been chemically modified with a hydrophobic ligand (e.g., C18). However, the manufacturing process invariably leaves some unreacted silanol groups (Si-OH) on the silica surface.[1][2] These silanol groups are weakly acidic and can become deprotonated and negatively charged (Si-O⁻), especially at a mobile phase pH above 3-4.[3]

Your analyte, 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, has a primary amine group which is basic. In a typical reversed-phase mobile phase (pH 3-7), this amine will be protonated and carry a positive charge (R-NH₃⁺). The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, high-energy retention mechanism.[4] This interaction is kinetically slow compared to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".

The diagram below illustrates this undesirable interaction.

G Figure 1: Analyte-Stationary Phase Interactions cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Si C18 C18 Chain Silica->C18 (Primary Interaction) Silanol Si-O⁻ Silica->Silanol (Residual Group) Analyte Analyte (R-NH₃⁺) Analyte->C18 Desired Hydrophobic Interaction (Good Peak) Analyte->Silanol Undesired Ionic Interaction (Tailing)

Caption: Analyte interaction with stationary phase.

Primary Solution: Control the Mobile Phase pH

The most effective way to eliminate this interaction is by controlling the ionization state of the silanol groups.[5]

Protocol 1: Low pH Mobile Phase Optimization (Recommended Starting Point)

By lowering the mobile phase pH to a range of 2.5 - 3.0, the vast majority of silanol groups will be in their neutral, non-ionized state (Si-OH). This prevents the secondary ionic interaction and dramatically improves peak shape.[3][6]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 2.5 using phosphoric acid (~85%).

  • Mobile Phase A: Filter the prepared aqueous buffer through a 0.22 µm membrane filter. This is your aqueous component (Solvent A).

  • Mobile Phase B: Use HPLC-grade acetonitrile or methanol as your organic component (Solvent B).

  • Initial Conditions: Begin with a gradient or isocratic elution (e.g., 60:40 A:B) and equilibrate the column for at least 15-20 column volumes.

  • Analysis: Inject the sample and observe the peak shape. The tailing should be significantly reduced.

Caution: When using phosphate buffers with acetonitrile, be mindful of buffer precipitation at high organic concentrations (>70% ACN). If high organic strength is needed, consider using a different acidifier like formic acid or trifluoroacetic acid (TFA).[6]

Q2: I've lowered the pH, but some tailing persists. What are my next steps?

A2: If peak shape is still suboptimal after pH adjustment, you can employ several secondary strategies, including using mobile phase additives or changing the organic modifier.

Option 1: Add a Competing Base

A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[6] The TEA will be protonated and will preferentially interact with any active silanol sites, effectively shielding them from your analyte.

Step-by-Step Methodology:

  • Follow Protocol 1 for preparing the low-pH mobile phase.

  • Before final volume adjustment of the aqueous component (Solvent A), add triethylamine to a final concentration of 5-10 mM (approximately 0.05-0.1% v/v).

  • Re-adjust the pH to 2.5 with phosphoric acid, as TEA is basic.

  • Proceed with column equilibration and analysis.

Note: While effective, competing bases can sometimes lead to shorter column lifetimes and may suppress ionization if using mass spectrometry (MS) detection.[6]

Option 2: Switch the Organic Modifier

Acetonitrile is aprotic and does not interact with silanol groups. Methanol, however, is protic and can form hydrogen bonds with active silanols, helping to mask them.[3]

Step-by-Step Methodology:

  • Simply substitute acetonitrile (Solvent B) with HPLC-grade methanol in your mobile phase preparation.

  • Re-equilibrate the column thoroughly.

  • Analyze your sample. Note that the retention time and selectivity may change, requiring some method re-optimization.

Q3: My peak is fronting, not tailing. What does this indicate?

A3: Peak fronting is typically caused by two issues: column overload or a mismatch between the sample solvent and the mobile phase.

Cause 1: Column Overload Injecting too much sample mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, leading to a fronting peak.[7]

  • Solution: Reduce the injection volume or dilute your sample. Try a 2-fold and 5-fold dilution of your sample and re-inject. If the peak shape becomes symmetrical, overload was the issue.

Cause 2: Sample Solvent Mismatch If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, distorting the peak.[7][8]

  • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Part 2: HPLC Column Selection and Advanced Strategies

If mobile phase optimization does not fully resolve peak shape issues, the column itself is the next logical component to address. Modern HPLC columns offer advanced technologies designed specifically for challenging basic compounds.

Q4: Should I consider a different HPLC column for a more robust method?

A4: Yes. Using a modern, high-performance column designed for basic compounds is often the best long-term solution for achieving excellent peak shape and method robustness.

Below is a comparison of common stationary phase technologies suitable for analyzing 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol.

Column TechnologyMechanism for Improved Peak ShapeRecommended Use Case
High Purity "Type B" Silica Synthesized with very low metal contamination, resulting in less acidic and less active silanol groups.[1][3]A good baseline standard for most modern methods. Significantly better than older "Type A" silica columns.
End-Capped Phases Residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilane) to render them inert.[2]Standard for most modern columns. Provides good general-purpose performance for basic analytes.
Polar-Embedded Phases A polar functional group (e.g., amide, carbamate) is embedded within the C18 chain. This group shields nearby silanols.[2]Excellent for basic compounds, often providing unique selectivity compared to standard C18 phases.
pH-Stable Hybrid/Polymer Phases Utilize a hybrid silica-polymer particle or are fully polymeric, allowing for use at high pH (e.g., pH 9-11).[9]Ideal for an alternative strategy where the analyte is kept in its neutral, uncharged state, completely avoiding silanol interactions.
Charged-Surface Phases A small, controlled positive or negative charge is incorporated onto the stationary phase surface to electrostatically repel or attract analytes, improving peak shape.[10]Can offer improved peak shape for basic compounds in low ionic strength mobile phases, common in LC-MS.
Part 3: Workflow and FAQs
Integrated Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving poor peak shape for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol.

G Start Poor Peak Shape Observed Identify Identify Peak Shape Issue Start->Identify Tailing Peak Tailing Identify->Tailing Asymmetrical, extended back Fronting Peak Fronting Identify->Fronting Asymmetrical, extended front Broad Broad / Split Peak Identify->Broad Symmetrical but wide, or two peaks LowpH Adjust Mobile Phase pH to 2.5 - 3.0 Tailing->LowpH Overload Check for Column Overload (Dilute Sample) Fronting->Overload Fittings Check System for Leaks & Extra-Column Volume Broad->Fittings CheckTailing1 Tailing Resolved? LowpH->CheckTailing1 Additives Add Competing Base (TEA) or Switch to Methanol CheckTailing1->Additives No End Symmetrical Peak Achieved CheckTailing1->End Yes CheckTailing2 Tailing Resolved? Additives->CheckTailing2 NewColumn Evaluate Modern Column (e.g., Polar-Embedded, Hybrid) CheckTailing2->NewColumn No CheckTailing2->End Yes NewColumn->End CheckFronting1 Fronting Resolved? Overload->CheckFronting1 Solvent Match Sample Solvent to Mobile Phase CheckFronting1->Solvent No CheckFronting1->End Yes Solvent->End CheckBroad1 Broadening Resolved? Fittings->CheckBroad1 ColumnHealth Check for Column Void (Flush or Replace Column) CheckBroad1->ColumnHealth No CheckBroad1->End Yes ColumnHealth->End

Caption: Troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)
  • What is the approximate pKa of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol and why is it important? While the exact pKa is not published, primary aliphatic amines typically have a pKa in the range of 9.5-10.5.[11] Knowing the pKa is crucial because it dictates the pH required to either fully protonate (pH << pKa) or fully deprotonate (pH >> pKa) the analyte, which is key to achieving a consistent form and good peak shape.[12]

  • Why is buffer selection and concentration critical? A buffer is essential to resist small changes in pH, ensuring that the ionization states of both the analyte and the silanol groups remain constant throughout the run.[5][12] A buffer concentration of 10-25 mM is generally sufficient.[6][8] Inadequate buffering can lead to drifting retention times and distorted peaks.[8]

  • Can I use Trifluoroacetic Acid (TFA) in my mobile phase? Yes, 0.05% to 0.1% TFA is a common additive at low pH. It is a strong acid that effectively suppresses silanol ionization and can also act as an ion-pairing agent to improve peak shape. However, TFA is a strong ion-suppressing agent in mass spectrometry and can be difficult to flush from a column, sometimes causing memory effects.[13]

  • How do I properly equilibrate my column for this analysis? Proper equilibration is vital for reproducible results. When changing mobile phases, flush the column with at least 15-20 column volumes of the new mobile phase. If you are using additives like TEA, equilibration may take longer. Monitor the baseline and backpressure until they are stable before injecting your first sample.

References
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LoBrutto, R., et al. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1049(1-2), 63-74. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • LCGC International. (2023). Should an Additive be Added to your HPLC Eluent? [Link]

  • Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 594-599. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Element Lab Solutions. (2021). Charged Stationary Phases in Reversed Phase HPLC. [Link]

  • MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link]

  • MicroSolv Technology Corporation. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Agilent Technologies. (2010). The Secrets of Good Peak Shape in HPLC. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Preserving 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol .

As a primary β -amino alcohol featuring a substituted aromatic ring, this compound is highly reactive. While the 2,4-dimethylphenyl group provides some steric shielding, the primary amine and hydroxyl groups remain highly susceptible to environmental degradation. This guide provides mechanistic troubleshooting, quantitative storage parameters, and self-validating protocols to ensure absolute reagent integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is there a white, crusty precipitate forming around the cap or on the surface of my reagent? A1: This is caused by carbamate formation . Primary amines are strong nucleophiles that react spontaneously with atmospheric carbon dioxide (CO 2​ ). The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of CO 2​ , forming a zwitterion. This intermediate rapidly transfers a proton to a second amine molecule, yielding an insoluble alkylammonium carbamate salt . For 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, this manifests as a white crust, which alters the effective molarity of your stock and causes severe weighing errors.

Q2: My stock powder has turned yellow or brown over time. What causes this discoloration? A2: This discoloration indicates oxidative degradation (autoxidation). In the presence of atmospheric oxygen (O 2​ ) and trace transition metals or light, the primary amine undergoes autoxidation. This pathway forms reactive peroxy intermediates that decompose into hydroxylamines, imines, or polymeric chromophores, which appear yellow or brown . If your reagent has changed color, its purity is compromised, and it may introduce reactive oxygen species (ROS) or Schiff bases into your assays.

Q3: The powder has clumped together and appears wet. Is it still usable? A3: This is due to hygroscopicity . Amino alcohols readily absorb atmospheric moisture due to extensive hydrogen bonding capabilities from both the -NH 2​ and -OH groups . Deliquescence creates a micro-aqueous environment that drastically accelerates both CO 2​ absorption (forming bicarbonates) and hydrolytic degradation. Clumped reagent must be dried under vacuum or lyophilized, and its purity verified before quantitative use.

Part 2: Degradation Pathways & Storage Limits

To maintain scientific integrity, storage conditions must be treated as a strict experimental variable. The table below summarizes the quantitative data and causality behind the compound's degradation pathways.

Degradation PathwayEnvironmental TriggerVisual IndicatorChemical ConsequenceQuantitative Storage Limit / Prevention
Carbamate Formation Atmospheric CO 2​ (>400 ppm)White crust / Insoluble precipitateLoss of free amine; pH shift in solutionStore under Argon/N 2​ (CO 2​ < 5 ppm).
Autoxidation Oxygen (O 2​ ), Light, HeatYellow to brown discolorationFormation of imines, peroxides, and polymersStore at -20°C in amber vials (O 2​ < 5 ppm).
Deliquescence Relative Humidity (RH) > 20%Clumping, wet appearanceAccelerated CO 2​ uptake; weighing inaccuraciesStore over anhydrous CaSO 4​ desiccant (RH < 5%).

Part 3: Mechanistic & Workflow Visualizations

G Compound 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol O2 Atmospheric Oxygen (O2) Compound->O2 CO2 Carbon Dioxide (CO2) Compound->CO2 H2O Moisture (H2O) Compound->H2O Oxidation Autoxidation (Peroxy Intermediates) O2->Oxidation Carbamate Alkylammonium Carbamate Formation CO2->Carbamate Hygroscopy Deliquescence & Clumping H2O->Hygroscopy Degradation1 Yellow/Brown Discoloration Oxidation->Degradation1 Degradation2 White Crust / Insoluble Precipitate Carbamate->Degradation2 Hygroscopy->Carbamate Catalyzes Degradation3 Accelerated Degradation / Weighing Errors Hygroscopy->Degradation3

Mechanistic pathways of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol degradation.

Workflow Step1 1. Receive Reagent (Keep Sealed) Step2 2. Transfer to Glove Box (Ar/N2) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Seal with PTFE & Parafilm Step3->Step4 Step5 5. Store at -20°C Over Desiccant Step4->Step5

Standardized inert-atmosphere aliquoting and storage workflow for amino alcohols.

Part 4: Experimental Protocols

Protocol A: Inert Gas Purging and Desiccated Aliquoting

Causality: Repeatedly opening a bulk container introduces fresh O 2​ , CO 2​ , and H 2​ O. Aliquoting isolates the bulk supply from these environmental triggers. Amber glass prevents photo-catalyzed autoxidation.

  • Equilibration: Transfer the sealed reagent bottle to a glove box purged with Argon or Nitrogen (O 2​ < 5 ppm, H 2​ O < 5 ppm). Allow the bottle to equilibrate to the glove box temperature for 30 minutes before opening to prevent internal condensation.

  • Aliquoting: Weigh the 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol into pre-dried, amber borosilicate glass vials.

  • Sealing: Cap the vials with PTFE-lined silicone septa. The PTFE layer ensures an impermeable barrier against moisture and gases, unlike standard rubber septa.

  • Secondary Containment: Wrap the caps externally with Parafilm. Place the vials in a secondary sealed container filled with anhydrous calcium sulfate (Drierite).

  • Self-Validation Step: Place a cobalt-free humidity indicator card inside the secondary storage container. Store at -20°C. Validation: If the card changes from blue to pink, the desiccant is exhausted and the seal integrity is compromised, indicating the storage conditions are invalid and must be reset.

Protocol B: Free-Basing Recovery of Carbamate-Degraded Reagent

Causality: If the reagent has formed a white carbamate crust, it can be recovered. A strong base deprotonates the alkylammonium carbamate, shifting the equilibrium to release CO 2​ gas and force the free amine into an organic extraction layer.

  • Dissolution: Suspend the degraded reagent in a biphasic mixture of ethyl acetate and 1M aqueous NaOH (1:1 v/v) in a separatory funnel.

  • Agitation: Shake vigorously, venting frequently, for 15 minutes until CO 2​ evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with equal volumes of ethyl acetate to ensure complete recovery of the amino alcohol.

  • Washing & Drying: Combine the organic layers and wash with saturated NaCl (brine) to remove residual water and salts. Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ).

  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure (rotary evaporation) at a temperature not exceeding 30°C to prevent thermal degradation.

  • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. Validation: The free primary amine will appear as a distinct purple spot. The absence of baseline retention confirms the successful removal of polar carbamate salts. Purge the purified product with Argon and store immediately at -20°C.

References

  • Said, R. B., et al. "A Unified Approach to CO2–Amine Reaction Mechanisms." ACS Omega, vol. 5, no. 40, 2020, pp. 26125–26133.[Link]

  • Bedell, S. A. "Amine autoxidation in flue gas CO2 capture—Mechanistic lessons learned from other gas treating processes." International Journal of Greenhouse Gas Control, vol. 5, no. 1, 2011, pp. 1-6.[Link]

  • "Ethanolamine - Chemical Properties and Storage." LookChem Database, 2023. [Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Ionization Efficiency in MS Analysis of Amino Alcohols

Welcome to the technical support center for the mass spectrometric analysis of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity and poor ionization efficiency during their LC-MS experiments. Here, we will delve into the fundamental reasons behind these issues and provide practical, field-proven strategies to enhance the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the MS analysis of amino alcohols.

Q1: Why is the signal for my amino alcohol consistently low in ESI-MS?

The low signal intensity of amino alcohols in electrospray ionization-mass spectrometry (ESI-MS) is often attributed to their inherent physicochemical properties. These molecules are typically highly polar and can exist as zwitterions at neutral pH. This high polarity can make the desolvation process in the ESI source less efficient, which is a critical step for generating gas-phase ions.[1][2] Furthermore, their proton affinity might be lower compared to other molecules in the sample or mobile phase, leading to poor ionization.

Q2: What is the best ionization technique for amino alcohols?

Electrospray ionization (ESI) is the most commonly used and generally suitable ionization technique for polar molecules like amino alcohols.[3] However, for less polar amino alcohols or their derivatives, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative.[3][4] The choice between ESI and APCI often depends on the specific analyte and the complexity of the sample matrix.

Q3: How can I quickly improve the ionization efficiency of my amino alcohol?

A straightforward approach to enhance ionization is to optimize the mobile phase composition. Adding a small amount of a volatile acid, such as 0.1% formic acid, can significantly promote protonation in positive ion mode, leading to a stronger [M+H]⁺ signal.[3] Conversely, for negative ion mode, a volatile base like ammonium hydroxide can be beneficial.

Q4: Should I use positive or negative ion mode for amino alcohol analysis?

The choice between positive and negative ion mode depends on the specific amino alcohol's structure and the pH of the mobile phase. Generally, the presence of the amino group makes positive ion mode ([M+H]⁺) the preferred choice, as the nitrogen atom is readily protonated.[5] However, if the molecule contains acidic functional groups or if derivatization is employed, negative ion mode ([M-H]⁻) might offer better sensitivity.

Q5: What is the impact of the mobile phase on the ionization of amino alcohols?

The mobile phase composition is a critical factor influencing ionization efficiency. Key aspects to consider include:

  • pH: The pH of the mobile phase dictates the ionization state of the amino and alcohol groups. Acidic conditions favor protonation of the amino group, enhancing the signal in positive ion mode.[6]

  • Solvent Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol) and its proportion with the aqueous phase affects the desolvation process. Acetonitrile, having a lower surface tension than water, can lead to more efficient gas-phase ion generation.[7]

  • Additives: Volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate are crucial for promoting ionization and improving signal stability.[8][9][10]

Q6: Can derivatization significantly improve the signal of my amino alcohol?

Yes, chemical derivatization is a powerful strategy to overcome low ionization efficiency.[11][12][13] By introducing a functionality that is easily ionizable (e.g., a permanently charged group) or increases the hydrophobicity of the molecule, derivatization can lead to a substantial increase in signal intensity.[14][15]

In-Depth Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

Experiencing a weak or non-existent signal for your amino alcohol can be frustrating. This guide provides a systematic approach to diagnose and resolve the issue.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity in the MS analysis of amino alcohols.

TroubleshootingWorkflow start Low or No Signal Observed check_ms Step 1: Verify MS System Performance - Infuse a known standard - Check for stable spray start->check_ms check_lc Step 2: Evaluate LC-MS Interface - Check for leaks and blockages - Ensure proper spray needle position check_ms->check_lc MS OK optimize_source Step 3: Optimize ESI Source Parameters - Spray Voltage - Gas Flows (Nebulizer, Drying) - Temperature check_lc->optimize_source Interface OK optimize_mobile_phase Step 4: Refine Mobile Phase - Adjust pH (add acid/base) - Test different organic solvents - Evaluate additives optimize_source->optimize_mobile_phase address_suppression Step 5: Investigate Ion Suppression - Post-column infusion experiment - Improve sample cleanup optimize_mobile_phase->address_suppression consider_derivatization Step 6: Employ Derivatization - Select appropriate reagent - Optimize reaction conditions address_suppression->consider_derivatization solution Signal Improved consider_derivatization->solution

Caption: A step-by-step workflow for troubleshooting low MS signal of amino alcohols.

Step-by-Step Troubleshooting Protocol
  • Verify MS System Performance: Before scrutinizing your analyte, ensure the mass spectrometer is performing optimally.

    • Action: Infuse a well-behaving, known standard (e.g., reserpine for positive mode, taurocholic acid for negative mode) directly into the MS.

    • Rationale: This confirms that the instrument is capable of generating and detecting ions. If the standard shows a poor signal, the issue lies with the instrument itself (e.g., dirty ion optics, detector failure) and not your specific method.[16]

  • Evaluate LC-MS Interface: A stable electrospray is fundamental for reproducible results.

    • Action: Visually inspect the spray at the ESI probe tip (if possible and safe). Ensure there are no leaks in the LC flow path. Optimize the sprayer position relative to the MS inlet.[17]

    • Rationale: An unstable spray, often caused by blockages, leaks, or incorrect positioning, will lead to erratic signal and poor sensitivity.[16]

  • Optimize ESI Source Parameters: The settings of your ESI source have a profound impact on ionization efficiency.

    • Action: Systematically adjust the following parameters while infusing your amino alcohol standard:

      • Spray Voltage: Fine-tune the voltage to achieve a stable spray. Excessively high voltages can cause corona discharge, which can suppress the signal.[17]

      • Nebulizing and Drying Gas Flows: These gases are crucial for droplet formation and desolvation. Higher flow rates are often needed for highly aqueous mobile phases.[18]

      • Drying Gas Temperature: Increasing the temperature can enhance desolvation, but be cautious with thermally labile compounds.[18]

    • Rationale: Each of these parameters influences the delicate balance of droplet formation, desolvation, and ion generation in the ESI process.

  • Refine Mobile Phase Composition: The chemical environment of your analyte as it enters the ESI source is paramount.

    • Action:

      • pH Adjustment: For positive mode, add 0.1% formic acid or acetic acid to your mobile phase. For negative mode, consider a low concentration of ammonium hydroxide.[6][19]

      • Solvent Selection: Compare acetonitrile and methanol as the organic modifier. Acetonitrile often provides better ESI performance due to its lower surface tension.[7]

      • Additive Evaluation: Test different volatile buffers like ammonium formate or ammonium acetate, especially if your separation requires a buffered mobile phase.[8][9][10]

    • Rationale: Proper pH ensures the analyte is in its desired charge state. The choice of solvent and additives directly impacts the efficiency of droplet evaporation and the availability of protons or other charge carriers.

  • Investigate and Mitigate Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, leading to a suppressed signal.[20][21][22]

    • Action:

      • Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte into the MS while injecting a blank matrix sample onto the LC column. A dip in the analyte's signal indicates ion suppression.[20]

      • Improve Sample Preparation: If ion suppression is significant, enhance your sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[20][21]

      • Chromatographic Separation: Adjust your LC gradient to separate your analyte from the suppression zones.[21]

    • Rationale: Ion suppression is a common cause of poor sensitivity and variability in LC-MS analysis, particularly with complex biological samples.[20][21][22][23]

Guide 2: Enhancing Signal through Chemical Derivatization

When optimization of MS and LC parameters is insufficient, chemical derivatization offers a robust solution to significantly enhance the ionization efficiency of amino alcohols.[11][12][13]

The Principle of Derivatization for MS Analysis

Derivatization modifies the chemical structure of the analyte to improve its analytical properties. For MS analysis of amino alcohols, the goals of derivatization are typically to:

  • Introduce an Easily Ionizable Group: Attaching a moiety with a high proton affinity or a permanent positive charge (e.g., a quaternary amine) dramatically increases the signal in positive ion mode ESI.[14][15]

  • Increase Hydrophobicity: Making the molecule less polar can improve its partitioning to the surface of the ESI droplet, where ion emission is thought to occur, thereby enhancing the ionization process.[14] It can also improve retention on reversed-phase LC columns.[12]

Common Derivatization Reagents for Amino Alcohols

The following table summarizes popular derivatization reagents for amino alcohols and their key characteristics.

Derivatization ReagentTarget Functional Group(s)Key Advantages for MS Analysis
Dansyl Chloride Primary and Secondary Amines, Phenolic HydroxylsIntroduces a strongly basic dimethylamino group, significantly enhancing ionization in positive mode.[14]
Benzoyl Chloride Primary and Secondary Amines, AlcoholsIncreases hydrophobicity and can improve chromatographic retention.[11]
Diethyl ethoxymethylenemalonate (DEEMM) Primary and Secondary AminesDerivatives show characteristic neutral loss of ethanol upon CID, which is useful for targeted screening.[24]
o-Phthaldialdehyde (OPA) with a Thiol Primary AminesRapid reaction at room temperature; commonly used for fluorescence detection but also applicable to MS.[25]
Isoquinoline-based NHS esters (e.g., 6-CiQ-NHS) Primary and Secondary AminesProvides rapid derivatization, a strong MS signal, and good stability.[12]
Illustrative Derivatization Reaction: Dansylation of an Amino Alcohol

The following diagram shows the reaction of an amino alcohol with dansyl chloride.

DansylationReaction cluster_reactants Reactants cluster_products Product AminoAlcohol R-CH(OH)-CH2-NH2 (Amino Alcohol) Reaction + AminoAlcohol->Reaction DansylChloride Dansyl-Cl (Dansyl Chloride) DansylChloride->Reaction DansylatedProduct R-CH(OH)-CH2-NH-Dansyl (Dansylated Amino Alcohol) HCl_plus + DansylatedProduct->HCl_plus HCl HCl Reaction->DansylatedProduct Base HCl_plus->HCl

Caption: Reaction of an amino alcohol with dansyl chloride to form a highly ionizable derivative.

Experimental Protocol: Dansylation of Amino Alcohols for LC-MS Analysis

This protocol provides a general procedure for the derivatization of amino alcohols with dansyl chloride.

  • Sample Preparation:

    • Prepare a stock solution of your amino alcohol standard or sample in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Reagent Preparation:

    • Prepare a dansyl chloride solution (e.g., 10 mg/mL) in acetone. This solution should be prepared fresh.

    • Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~9.5 with NaOH.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 50 µL of the amino alcohol solution.

    • Add 100 µL of the sodium bicarbonate buffer.

    • Add 100 µL of the dansyl chloride solution.

    • Vortex the mixture gently and incubate at 60°C for 30 minutes in the dark.

    • After incubation, add a small amount of a primary amine solution (e.g., 10 µL of 5% methylamine) to quench the excess dansyl chloride.

  • Sample Cleanup (Optional but Recommended):

    • Acidify the reaction mixture with a small volume of formic acid.

    • Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate to extract the derivatized amino alcohol and remove salts.

    • Alternatively, use a solid-phase extraction (SPE) cartridge suitable for retaining the derivatized product.

  • LC-MS Analysis:

    • Evaporate the cleaned-up sample to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

    • Inject an appropriate volume into the LC-MS system.

    • Analyze in positive ion mode ESI, looking for the [M+H]⁺ of the dansylated amino alcohol.

By systematically applying these troubleshooting strategies and considering derivatization when necessary, you can significantly improve the ionization efficiency and overall quality of your MS data for amino alcohols.

References

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Remedy Publications LLC. Retrieved from [Link]

  • Kovalczuk, T., Jeleń, H., & Bocian, S. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. International Journal of Molecular Sciences, 24(2), 1690. Available from: [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. Available from: [Link]

  • Kovalczuk, T., Jeleń, H., & Bocian, S. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. Available from: [Link]

  • Sogin, E. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4839-4848. Available from: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2024). JoVE. Available from: [Link]

  • Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (2021). University of Szeged. Available from: [Link]

  • Matuszewski, B. K. (2006). Ion suppression: A Major Concern in Mass Spectrometry. LCGC International, 19(3). Available from: [Link]

  • Schug, K. A. (2011). The Secrets of Electrospray Ionization: Why Less is More. LCGC International, 24(2). Available from: [Link]

  • Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug discoveries & therapeutics, 1(2), 108-118.
  • Ion Suppression and ESI. (n.d.). University of Waterloo. Retrieved from: [Link]

  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from: [Link]

  • Han, G., et al. (2018). Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization. PMC. Available from: [Link]

  • Klein, R. A. (1972). Mass Spectrometry of the Phosphatidyl Amino Alcohols: Detection of Molecular Species and Use of Low Voltage Spectra and Metastable Scanning in the Elucidation of Structure. Journal of Lipid Research, 13(5), 672-679. Available from: [Link]

  • Antignac, J. P., et al. (2005). The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. Analytica chimica acta, 529(1-2), 129-136.
  • Kovalczuk, T., Jeleń, H., & Bocian, S. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available from: [Link]

  • Peris-Modol, F., et al. (2026). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Iwasaki, Y., et al. (2011). A new strategy for ionization enhancement by derivatization for mass spectrometry. Journal of Chromatography B, 879(17-18), 1159-1165. Available from: [Link]

  • Mobile phases compatible for LCMS. (n.d.). Shimadzu. Retrieved from: [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. (2025). PureSynth. Available from: [Link]

  • Johnson, J., & Yost, R. (2006). Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. University of Texas Southwestern Medical Center.
  • Chen, H., et al. (2015). Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. Analytical Chemistry, 87(3), 1845-1851. Available from: [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate. Available from: [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2020). LCGC International. Available from: [Link]

  • Field, F. H. (1970). Chemical ionization mass spectrometry. XII. Alcohols. Journal of the American Chemical Society, 92(9), 2672-2676. Available from: [Link]

  • Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 223-231. Available from: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from: [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? (2023). Biotage. Available from: [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (n.d.). Chromatography Online. Retrieved from: [Link]

  • Kruve, A., et al. (2015). Influence of the amino acid composition on the ionization efficiencies of small peptides. Journal of Mass Spectrometry, 50(11), 1235-1242.
  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. (2024). ACS Publications. Available from: [Link]

  • Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. (2012). HPLC HINTS and TIPS for CHROMATOGRAPHERS. Available from: [Link]

  • Characterization of wines with liquid chromatography electrospray ionization mass spectrometry: Quantification of amino acids via ionization efficiency values. (2021). ResearchGate. Available from: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. Available from: [Link]

Sources

Optimization

Bioanalytical LC-MS/MS Support Center: Troubleshooting Matrix Effects

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I frequently encounter assays that fail validation due to unexplained signal variance, poor reproducibility, or shiftin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I frequently encounter assays that fail validation due to unexplained signal variance, poor reproducibility, or shifting limits of quantification. In the analysis of complex biological samples (plasma, serum, urine), the root cause is almost universally the matrix effect —the unseen alteration of analyte ionization efficiency by co-eluting endogenous compounds.

This guide is engineered to provide you with a mechanistic understanding of these effects and equip you with self-validating protocols to diagnose, quantify, and eliminate them.

Section 1: Mechanistic FAQs

Q: What exactly causes ion suppression in Electrospray Ionization (ESI)? A: ESI is a concentration-dependent, liquid-to-gas phase ion transfer process. When analyzing biological samples, endogenous compounds like phospholipids, salts, and peptides often co-elute with your target analyte. Inside the ESI droplet, these high-abundance matrix components compete with the analyte for available surface charge. Furthermore, high-viscosity matrix components increase the droplet's surface tension, which inhibits efficient desolvation and Coulomb fission. This causality leads to the neutralization of the analyte in the gas phase (Ion Suppression) or, less commonly, altered droplet pH that artificially boosts ionization (Ion Enhancement) [1].

Q: Why are phospholipids considered the primary offenders in plasma and serum samples? A: Phospholipids (e.g., glycerophosphocholines) contain both a highly polar head group and a hydrophobic diacylglycerol tail. This amphiphilic nature causes them to strongly retain on reversed-phase (C18) columns. If your chromatographic gradient does not include a sufficiently strong and prolonged organic wash, these phospholipids will "bleed" unpredictably into subsequent injections, causing severe, late-eluting ion suppression [2].

Mechanism Start Biological Sample (Plasma/Urine) ESI ESI Source Droplet Formation Start->ESI Matrix Endogenous Phospholipids & Salts Co-elute ESI->Matrix Competition Charge Competition & Increased Viscosity Matrix->Competition Interferes with desolvation Suppression Ion Suppression (Signal Loss) Competition->Suppression Analyte neutralized Enhancement Ion Enhancement (Signal Gain) Competition->Enhancement Altered droplet pH

Mechanism of ESI Matrix Effects: Charge competition and desolvation interference.

Section 2: Diagnostic Workflows (Self-Validating Systems)

To trust your assay, you must first prove the presence or absence of matrix effects. Do not rely on visual peak shape alone; use these self-validating protocols to map and quantify the interference.

Protocol 1: Post-Column Infusion (Qualitative Mapping)

Purpose: To visually map regions of ion suppression or enhancement across your entire chromatographic gradient. Causality: By continuously infusing the pure analyte post-column, the MS detector establishes a steady baseline. Injecting a blank matrix extract through the LC column will cause dips or spikes in this baseline exactly where matrix components elute and interfere with ionization [1].

Step-by-Step Methodology:

  • Setup: Fill a syringe with pure analyte solution (e.g., 100 ng/mL in 50:50 Water:MeOH). Connect it to the LC eluent line via a T-connector positioned immediately before the MS source inlet.

  • Infusion: Set the syringe pump flow rate to 10 µL/min.

  • Equilibration: Start the LC-MS/MS acquisition monitoring the analyte's MRM transition. Ensure a stable, elevated baseline is achieved.

  • Injection: Inject a blank biological matrix extract (e.g., protein-precipitated plasma) via the autosampler.

  • Acquisition: Run your standard LC gradient method.

  • Validation: Analyze the chromatogram. Identify any negative (suppression) or positive (enhancement) deviations >20% from the baseline. If your analyte's retention time falls within these perturbation zones, a critical matrix effect is present and requires mitigation.

Protocol 2: Matrix Factor (MF) Evaluation (Quantitative)

Purpose: To quantify the exact magnitude of the matrix effect, ensuring compliance with regulatory guidelines [3].

Step-by-Step Methodology:

  • Prepare Set A (Neat): Spike pure analyte and Internal Standard (IS) into neat solvent at Low and High Quality Control (QC) concentrations.

  • Prepare Set B (Matrix): Extract blank matrix from 6 independent lots. Post-extraction, spike these blanks with the analyte and IS at the same Low and High QC concentrations.

  • Calculate Absolute MF: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A).

  • Calculate IS-Normalized MF: (MF of Analyte) / (MF of IS).

  • Validation: An IS-normalized MF of 1.0 indicates perfect compensation. To pass validation, the Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be ≤ 15%.

Section 3: Mitigation Strategies & Troubleshooting

Q: I've confirmed severe ion suppression at my analyte's retention time. How do I fix the sample preparation? A: Standard Protein Precipitation (PPT) using acetonitrile is insufficient; it removes proteins but leaves >90% of phospholipids in the extract. You must upgrade your sample preparation to selectively target lipids. Solution: Implement Solid-Phase Extraction (SPE) or specialized Phospholipid Depletion Plates (e.g., HybridSPE). Phospholipid depletion technology utilizes zirconia-coated silica that acts as a Lewis acid. It selectively binds the phosphate moiety of phospholipids (Lewis base), completely trapping them while your analyte passes through unhindered [4].

Table 1: Quantitative Comparison of Sample Prep Techniques on Matrix Effects [2][4]
Sample Prep TechniqueProtein Removal (%)Phospholipid Removal (%)Typical Analyte Recovery (%)Matrix Effect Magnitude
Protein Precipitation (PPT) > 95%< 10%85 - 100%High (Severe Suppression)
Liquid-Liquid Extraction (LLE) > 99%50 - 70%60 - 90%Moderate
Reversed-Phase SPE > 99%70 - 80%75 - 95%Low to Moderate
Phospholipid Depletion (e.g., HybridSPE) > 99%> 99%80 - 100%Negligible (MF ≈ 1.0)

Q: My IS-Normalized Matrix Factor CV is still > 15% despite using a Stable Isotope-Labeled Internal Standard (SIL-IS). Why? A: A SIL-IS is designed to co-elute perfectly with the analyte, experiencing the exact same matrix suppression and keeping the response ratio constant. If it fails, check for the "Deuterium Isotope Effect." Highly deuterated standards (e.g., > D6) can exhibit slightly shorter retention times than the unlabeled analyte on reversed-phase columns. This micro-shift means the analyte and IS elute into slightly different matrix environments, breaking the self-validating ratio [5]. Solution: Switch to a 13C or 15N labeled IS, which do not exhibit chromatographic shifts, or flatten your gradient slope around the elution time to ensure identical matrix environments for both peaks.

Q: Can I solve matrix effects purely through mass spectrometer settings? A: Yes, in specific cases. Switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) often eliminates matrix effects because APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge competition. Alternatively, switching from Positive to Negative ESI polarity can drastically reduce suppression, as fewer endogenous compounds form stable gas-phase anions, reducing charge competition [5].

Troubleshooting Detect Matrix Effect Detected (MF < 0.8 or > 1.2) Is_IS_Used Using SIL-IS? Detect->Is_IS_Used Check_Coelution Check IS Co-elution & Deuterium Effect Is_IS_Used->Check_Coelution Yes Prep Optimize Sample Prep (Phospholipid Depletion / LLE) Is_IS_Used->Prep No Check_Coelution->Prep Unresolved Chroma Adjust Chromatography (Gradient / Column) Prep->Chroma Still failing Success Method Validated (CV < 15%) Prep->Success Source Switch to APCI or Negative ESI Chroma->Source Extreme ME Chroma->Success Source->Success

Systematic troubleshooting workflow for resolving LC-MS/MS matrix effects.

Section 4: Regulatory Compliance (FDA / ICH M10)

When submitting bioanalytical data for pharmacokinetics or drug development, your method must be self-validating and compliant. The FDA ICH M10 guidance strictly dictates how matrix effects must be evaluated during method validation [3].

Table 2: FDA ICH M10 Acceptance Criteria for Matrix Effects [3]
ParameterRegulatory RequirementAcceptance Criteria
Matrix Lots Evaluate a minimum of 6 independent sources/lots of blank matrix.N/A
Special Populations Must include hemolyzed and lipemic samples if applicable to the study.N/A
Precision (CV%) Analyze Low and High QCs across the 6 independent lots.CV of the IS-normalized Matrix Factor must be ≤ 15% .
Accuracy Evaluate the accuracy of the calculated concentrations in the matrix.Must be within ±15% of the nominal concentration.

References

  • Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Selectively Remove Phospholipids and Proteins from Biological Matrices: Eliminate Matrix Effects with HybridSPE Source: Chromatography Today URL: [Link]

  • Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: National Institutes of Health (NIH) / PMC URL: [Link]

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Welcome to the Technical Support Center. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a sterically hindered, aromatic 1,2-amino alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a sterically hindered, aromatic 1,2-amino alcohol. Its chiral center at the C2 position is critical for its biological and synthetic utility. Because of the bulky 2,4-dimethylphenyl group and the presence of both hydrogen-bond donating and accepting groups (primary amine and primary alcohol), researchers often encounter specific thermodynamic and chromatographic challenges during enantiomeric resolution.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for the three primary resolution methodologies: Preparative Chiral Chromatography, Diastereomeric Salt Formation, and Enzymatic Kinetic Resolution.

FAQ 1: Preparative Chiral Chromatography (HPLC/SFC)

Q: Why am I experiencing severe peak tailing and poor resolution ( Rs​<1.5 ) when analyzing the racemate on a standard polysaccharide-based chiral column?

A: Peak tailing in chiral amino alcohols is rarely a failure of the chiral cavity itself; it is primarily caused by secondary, non-enantioselective interactions. The basic primary amine of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol interacts strongly with acidic residual silanol groups on the silica backbone of the Chiral Stationary Phase (CSP)[1].

The Solution (Causality & Action): You must mask these silanols by modifying your mobile phase. Adding a basic modifier like 0.1% Diethylamine (DEA) competitively binds to the residual silanols, saturating them and allowing your analyte to interact purely with the chiral selector, which sharpens the peaks[1]. Interestingly, for certain amylose-derived CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)), using an acidic additive like Trifluoroacetic acid (TFA) can actually yield superior enantioseparation. The TFA protonates the amine, forming a transient ion-pair that fits more rigidly into the chiral cavities of the stationary phase[2].

Data Presentation: Chiral HPLC Method Development Matrix

Summary of quantitative and qualitative parameters for optimizing amino alcohol resolution.

CSP Type (Coating)Typical Mobile Phase (Normal Phase)Recommended AdditiveMechanism of ActionExpected Impact on Resolution ( Rs​ )
Amylose-based (e.g., Chiralpak AD-H)Hexane / Isopropanol (80:20)0.1% TFAIon-pairing with primary amine[2]High ( Rs​>2.0 ); sharp peaks.
Cellulose-based (e.g., Chiralcel OD-H)Hexane / Ethanol (90:10)0.1% DEASilanol masking[1]Moderate to High ( Rs​≈1.8 ).
Immobilized (e.g., Chiralpak IA/IB)MTBE / Methanol (95:5)0.1% EthylenediamineStrong competitive bindingBroad applicability; allows aggressive solvents.

FAQ 2: Diastereomeric Salt Formation (Classical Resolution)

Q: My crystallization yields are low, and the enantiomeric excess (ee) of the precipitated salt is only 40%. How can I optimize the classical resolution?

A: If your resolving agent (e.g., (D)-Tartaric acid) is yielding poor ee, the thermodynamic difference in solubility between the (R,D) and (S,D) diastereomeric salts is insufficient in your current solvent system. The bulky 2,4-dimethylphenyl group can disrupt the tight crystal packing usually seen in standard phenylalaninol derivatives[3].

The Solution (Causality & Action): You must alter the dielectric constant of your solvent and strictly control the cooling kinetics. Switching from pure water to an Ethanol/Water (80:20) mixture decreases the solubility of the less soluble diastereomer, driving precipitation. Furthermore, cooling the solution too rapidly traps the more soluble diastereomer kinetically within the crystal lattice. A controlled cooling ramp ensures the system remains under thermodynamic control, yielding higher purity crystals.

Experimental Protocol: Optimized Tartaric Acid Resolution

This self-validating protocol ensures that if the ee is low after step 4, the solvent ratio can be iteratively adjusted before proceeding to basification.

  • Dissolution: Dissolve 10.0 mmol of racemic 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol in 15 mL of absolute ethanol.

  • Salt Formation: In a separate flask, dissolve 10.0 mmol (1.0 eq) of (D)-(-)-Tartaric acid in 5 mL of distilled water. Add this dropwise to the amine solution while stirring.

  • Thermodynamic Equilibration: Heat the mixture to reflux (approx. 75°C) for 1 hour until the solution is completely clear.

  • Controlled Crystallization: Cool the solution to room temperature at a strict rate of 5°C/hour. Do not agitate or scratch the flask, as this induces kinetic nucleation.

  • Validation Check: Filter a small aliquot of the precipitate, neutralize, and check the ee via chiral HPLC. If ee < 90%, recrystallize from a 90:10 Ethanol/Water mixture.

  • Recovery: Filter the bulk precipitate. Suspend the solid in 20 mL of water, adjust to pH 11 using 2M NaOH, and extract with Dichloromethane ( 3×15 mL). Evaporate the organic layer to yield the highly pure free enantiomer.

SaltResolution Racemate Racemic 2-Amino-3- (2,4-dimethylphenyl)propan-1-ol ResolvingAgent Add (D)-(-)-Tartaric Acid in EtOH/H2O Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation (Heating & Stirring) ResolvingAgent->SaltFormation Cooling Controlled Cooling (Thermodynamic Crystallization) SaltFormation->Cooling Filtration Filtration Cooling->Filtration P_Salt Precipitate: (R)-Amine-(D)-Tartrate Salt Filtration->P_Salt Solid M_Liquor Mother Liquor: (S)-Amine-(D)-Tartrate Salt Filtration->M_Liquor Liquid FreeBase Basification (NaOH) & Organic Extraction P_Salt->FreeBase Enantiomer Pure (R)-Enantiomer (ee > 95%) FreeBase->Enantiomer

Workflow for the classical diastereomeric salt resolution of the racemic amino alcohol.

FAQ 3: Enzymatic Kinetic Resolution

Q: I am attempting a lipase-catalyzed kinetic resolution, but the reaction stalls at 20% conversion. How can I drive the reaction to the theoretical 50% yield?

A: When using Candida antarctica lipase B (CALB) for the enantioselective N-acylation of amino alcohols, the choice of the acyl donor dictates the reaction's thermodynamic boundary. If you are using a standard ester like ethyl acetate, the transesterification/amidation is reversible. As the concentration of the byproduct (ethanol) increases, the reverse reaction accelerates, leading to an equilibrium that stalls conversion well below the 50% theoretical maximum for a kinetic resolution[4].

The Solution (Causality & Action): Switch to an irreversible acyl donor such as vinyl acetate . When vinyl acetate donates its acyl group to the primary amine of the target enantiomer, the leaving group is vinyl alcohol. Vinyl alcohol rapidly and spontaneously tautomerizes into acetaldehyde. Because this tautomerization is thermodynamically irreversible under these conditions, it acts as a thermodynamic sink, driving the enzymatic acylation strictly in the forward direction until the reactive enantiomer is completely consumed[4].

EnzymaticResolution Racemate Racemic Amino Alcohol (R/S Mixture) Enzyme CALB (Lipase) + Vinyl Acetate (Irreversible) Racemate->Enzyme Reaction Enantioselective N-Acylation (Kinetic Resolution) Enzyme->Reaction Products Reaction Mixture (At 50% Conversion) Reaction->Products Separation Chromatographic Separation (Silica Gel) Products->Separation Acylated (R)-N-Acetyl Amine (Acylated Enantiomer) Unreacted (S)-Amino Alcohol (Unreacted Enantiomer) Separation->Acylated Separation->Unreacted

CALB-catalyzed enzymatic kinetic resolution pathway via enantioselective N-acylation.

References

  • Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive Source: PubMed (NIH) URL:[Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Overview Welcome to the Technical Support Center for the scale-up synthesis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol . This amino alcohol, derived from the reduction of 2,4-dimethylphenylalanine, is a highly valued b...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the scale-up synthesis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol . This amino alcohol, derived from the reduction of 2,4-dimethylphenylalanine, is a highly valued building block in peptide engineering and the development of targeted therapeutics (such as NaV1.7 inhibitors for pain management)[1]. The 2,4-dimethylphenyl moiety is frequently utilized to enhance the bioactivity, target specificity, and metabolic stability of novel pharmaceutical compounds[2].

Scaling up the reduction of 2,4-dimethylphenylalanine presents distinct chemical engineering challenges, including exotherm management, racemization control, and complex downstream purification due to the surfactant-like nature of the product. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting steps to ensure high-yield, enantiopure production.

Reaction Pathway & Workflow Visualization

The most scalable and safe method for reducing 2,4-dimethylphenylalanine to its corresponding amino alcohol utilizes the Sodium Borohydride/Iodine ( NaBH4​/I2​ ) system[3]. This generates borane ( BH3​ ) in situ, offering excellent chemoselectivity and avoiding the severe flammability and handling hazards associated with Lithium Aluminum Hydride ( LiAlH4​ ) on a large scale[3].

G SM 2,4-Dimethylphenylalanine (Starting Material) Act NaBH4 / I2 Complex (In-situ Borane Generation) SM->Act Activation (THF, 0°C) Int Borate Ester Intermediate Act->Int Reduction (Reflux, 18h) Prod 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol Int->Prod Hydrolysis (HCl then NaOH) Side Amino Aldehyde (Incomplete Reduction) Int->Side Insufficient Time/Temp

Figure 1: Scale-up reduction pathway of 2,4-dimethylphenylalanine using the NaBH4/I2 system.

Self-Validating Experimental Protocol: NaBH4​/I2​ Reduction

This protocol is designed for a 100-gram scale synthesis[3]. It incorporates self-validating checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Reagents:

  • (S)-2,4-Dimethylphenylalanine: 100 g (0.517 mol)

  • Sodium Borohydride ( NaBH4​ ): 48.9 g (1.29 mol, 2.5 eq)

  • Iodine ( I2​ ): 131.2 g (0.517 mol, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF): 1.5 L

Step-by-Step Methodology:

  • System Preparation & Borane Generation:

    • Action: Charge a flame-dried 3L 3-neck reactor with NaBH4​ and anhydrous THF (1.0 L) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice-brine bath.

    • Action: Dissolve I2​ in 500 mL of anhydrous THF. Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 5°C.

    • Causality: The dropwise addition controls the highly exothermic reaction between NaBH4​ and I2​ , which generates the active reducing agent, borane ( BH3​ ), and hydrogen gas[3].

    • Validation Checkpoint: Observe steady hydrogen gas evolution through the bubbler. The brown color of iodine should dissipate rapidly upon hitting the mixture, turning it white/pale gray.

  • Substrate Addition:

    • Action: Add 2,4-dimethylphenylalanine (100 g) in small portions over 45 minutes at 0°C.

    • Validation Checkpoint: Continued, controlled gas evolution indicates the formation of the amine-borane complex.

  • Reduction (Reflux):

    • Action: Remove the cooling bath and gradually heat the reaction to reflux (approx. 66°C) for 18 hours.

    • Causality: Elevated temperature is required to drive the reduction of the highly stable carboxylate borate ester intermediate to the alcohol.

  • Quenching & Hydrolysis:

    • Action: Cool the reactor to 0°C. Carefully add methanol (200 mL) dropwise until gas evolution ceases, followed by 20% aqueous NaOH (300 mL). Stir for 2 hours at room temperature.

    • Causality: Methanol quenches unreacted borane. The strong base (NaOH) is critical to break the tight boron-nitrogen/oxygen chelates and free the amino alcohol.

    • Validation Checkpoint: The mixture should transition from a thick paste to a more mobile biphasic solution.

  • Extraction & Purification:

    • Action: Extract the aqueous layer with Dichloromethane (DCM) (3 x 500 mL). Crucial: Add 200 mL of saturated brine to the aqueous layer prior to extraction[3].

    • Causality: Amino alcohols act as surfactants. Brine increases the ionic strength of the aqueous phase, breaking the emulsion and forcing the organic product into the DCM layer[3].

    • Action: Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the crude 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol.

Quantitative Data: Reducing Agent Comparison on Scale

Selecting the right reducing agent is the most critical decision in scaling up amino alcohol synthesis[]. The table below summarizes the performance of common reagents based on scale-up metrics.

Reducing Agent SystemYield (%)ChemoselectivityScale-Up Safety ProfileCost EfficiencyEmulsion Risk
NaBH4​/I2​ 75 - 82%ExcellentHigh (Controlled H2​ release)HighModerate
LiAlH4​ (LAH) 80 - 85%ModerateLow (Highly flammable, violent exotherms)LowHigh
Zn(BH4​)2​ 70 - 75%HighModerate (Moisture sensitive)[5]ModerateLow
NaBH4​/CDI 65 - 70%HighHigh (Mild conditions)[6]ModerateLow

Table 1: Comparison of reducing agents for the synthesis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol from its corresponding amino acid.

Troubleshooting Guides & FAQs

Q1: My reaction is yielding a significant amount of the corresponding amino aldehyde instead of the amino alcohol. How can I drive the reaction to completion? A1: Incomplete reduction of the carboxylic acid or its activated form is a common cause for the presence of the aldehyde byproduct[6]. This is almost always caused by insufficient reaction time or inadequate temperature during the reflux stage[6]. The boron-ester intermediate is highly stable.

  • Resolution: Ensure the reaction is held at a rolling reflux (66°C in THF) for a minimum of 18 hours. If using alternative activation methods (like CDI), ensure you are using at least 5 equivalents of the reducing agent[6].

Q2: I am experiencing severe emulsions during the liquid-liquid extraction phase. The organic and aqueous layers will not separate. What is the mechanism behind this, and how do I fix it? A2: 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol contains both a lipophilic 2,4-dimethylphenyl ring and hydrophilic amino/hydroxyl groups. This amphiphilic structure makes it an excellent surfactant, which stabilizes emulsions between water and organic solvents like DCM.

  • Resolution: Do not add more organic solvent. Instead, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine) to minimize the emulsion[3]. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble boron polymer particulates that often stabilize these emulsions.

Q3: We are observing racemization (loss of stereochemical integrity at the alpha-carbon) in our scaled-up batches. How can we preserve the enantiomeric excess (ee)? A3: Racemization typically occurs if the amino acid is activated prior to reduction (e.g., forming a mixed anhydride) and exposed to elevated temperatures or prolonged basic conditions[6].

  • Resolution: The NaBH4​/I2​ method generally preserves optical purity well. However, if you are using an activation method (like CDI), perform the activation strictly at room temperature for no more than 10 minutes, and conduct the subsequent reduction at 0°C[6]. Adding racemization inhibitors like HOBt, HOAt, or Oxyma during coupling/activation steps can also prevent the formation of the racemization-prone oxazolone intermediate[6].

Q4: Why is the yield lower than expected even though TLC shows complete consumption of the starting material? A4: The product is likely trapped in a boron complex. Borane forms incredibly strong chelates with the nitrogen and oxygen atoms of the newly formed amino alcohol.

  • Resolution: The hydrolysis step is critical. Stirring with 20% aqueous NaOH or refluxing with 6M HCl for 2 hours is mandatory to break these chelates. A simple water quench is insufficient and will result in the product being discarded in the aqueous waste.

References[3] "Reduction of amino acids to corresponding amino alcohols," Chemistry Stack Exchange. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHpc2qcujpZARIPk-RV3McqagMhdyxJ4Ph-tevwU3SREyWN4jmf-rWHnzhQqdPbkq2tn58Xhz_090KzDB2OUp-7CiTmVZVKm4IPbZP1JoVF6zrSsFGE0uMMGCNJhd5mqF1ZqBnihceTn91SIJpqFpgVIKThVZplEFcmqaTBrPA9LIq1cc__Nj6NyvpxTO3KUtNvCB1OslhBWEzXZsagss5KvdoccvNRsU=[4] "Amino Alcohol Synthesis Service," BOC Sciences. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIKg5JElbU1m_hz0Pb-bQYLHbT48qaK24XITs61w7Fnjn_Iqov7WdvN115j-61ZKOP_Nob_TYiRp1tGfrNTGen4PdInp7wXJIsrF2fgX3bWd_xIat1wvyFxDj_xOjOCa2pFAgs1nADZZJtqn8OpsqYZ6xqWJJ3xfKCIA==[5] "Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters," Google Patents (FR2881425A1). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDhpnrdAZInfmk0TjUw24HmKVWMEJ6stEKLJFzgbA_mTs6eqJVyVFlnm8AUl84JqJ3Ab2x5Rg7pkXWRBAsmnvrq5K8vQHOVUf9Urgo9Vsp9_SU7IWnS0SAnkTbU4NzDNTFTYzvbGH2RxqSkw==[6] "Technical Support Center: Synthesis of Amino Alcohol Compounds," Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9jGM9CZUtyeSLzigyuDve8y0LaSwUoGOR8NL6IKT4epGcWyk7ADDG7Ef8vhT6qfNmhKN8AmzIq1N4I6nuk8BwurxRsv7aX-78PDNinLPTbRNM-3Uu5WEOpYp7dca43xCVrVz7saYdbfiS9ND5NJrntg2ZczU0Xax1MTVA7sgw6Q-fcPYPyRWz3OTQOnBQl2CmNoawrCXzzLN2[1] "Peptides targeting sodium channels to treat pain," Google Patents (WO2024011119A2). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-nNR4PPGjb9IiQ4dcC_b0nEzfNANV7hR45Qn2DFL7Y8BzDMaSV7U92LJRacnKzYcbxSgQZRqd6a3OtssyV9bkOgVovj4jnTxbN595LXeTKm2n994HGzv7yGdvrL9h3yEsc5KPaRpH8fn4uZGwxA==[2] "L-2,4-Dimethylphenylalanine," Chem-Impex. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWx8Fq3ziCD5QmiEes9emdT6z8yXkZGIOn0684tQ_aDBtK-l1dZvySEIjO7Fp8Znu9SVRu0mxvxOh_K-5oj9LuqRe3Yc80XbwgHiQBIBEEQNkydOcYIlKDWmi5sA1dcBnc2xQ=

Sources

Troubleshooting

Identification of byproducts in 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol synthesis

Welcome to the Technical Support & Troubleshooting Center for Amino Alcohol Synthesis. As a Senior Application Scientist, I frequently encounter challenges associated with the reduction of sterically hindered, electron-r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Amino Alcohol Synthesis.

As a Senior Application Scientist, I frequently encounter challenges associated with the reduction of sterically hindered, electron-rich amino acids. The synthesis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (a 2,4-dimethylphenylalaninol derivative) is a critical transformation, typically achieved via the reduction of its corresponding amino acid precursor.

While classical methods utilize Lithium Aluminum Hydride (LiAlH4)[1] or the Sodium Borohydride/Iodine (NaBH4/I2) system[2],[3], the unique electronic properties of the 2,4-dimethylphenyl ring introduce specific mechanistic pitfalls. This guide is designed to provide you with field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure high-yield, high-purity synthesis.

Diagnostic Overview & Troubleshooting Matrix (FAQs)

Q1: My GC-MS/LC-MS shows a major byproduct with a mass shift of +126 Da. What is this, and how do I prevent it? A1: A mass shift of +125.9 Da strongly indicates the incorporation of an iodine atom. If you are using the NaBH4/I2 reduction system, this is a known, yet rarely discussed, side reaction. The 2,4-dimethylphenyl ring is highly electron-rich due to the two electron-donating methyl groups (which act as strong ortho/para directors). Before I2 can fully react with NaBH4 to generate the active borane (BH3) reducing agent, the unreacted I2 acts as an electrophile. This leads to rapid Electrophilic Aromatic Substitution (EAS) on your aromatic ring. Solution: You must eliminate electrophilic iodine from the system. Switch entirely to a pre-formed Borane-THF (BH3·THF) complex or use LiAlH4. If you must use NaBH4/I2, pre-form the BH3 by adding I2 to the NaBH4 suspension before introducing the amino acid.

Q2: I am observing a byproduct with nearly double the expected molecular weight. Why is this dimer forming? A2: This is a secondary amine dimer. During the reduction of the carboxylic acid, an intermediate aldehyde is transiently formed. If the reduction is sluggish (often due to degraded reducing agents or insufficient equivalents), the newly formed 2-amino-3-(2,4-dimethylphenyl)propan-1-ol acts as a nucleophile. It attacks the intermediate aldehyde to form a Schiff base (imine). Subsequent reduction of this imine yields an unwanted dimeric secondary amine. Solution: Ensure a large excess of the reducing agent (typically 2.5 to 3.0 equivalents of hydride) and maintain a steady reflux. Always use fresh, un-degraded BH3·THF or LiAlH4.

Q3: The reaction stalls, leaving unreacted starting material and a highly viscous mixture during workup. What went wrong? A3: Amino acids exist as zwitterions and are poorly soluble in ethereal solvents like THF. The reaction relies on the initial formation of a boron-carboxylate or aluminum-carboxylate complex, which releases H2 gas. If the addition is too fast, the rapid evolution of H2 and localized cooling can cause the intermediate complex to precipitate as an intractable, viscous mass, physically trapping the reagents and halting the reaction. Solution: Add the reducing agent dropwise at 0 °C to control the initial deprotonation, then slowly warm to reflux.

Mechanistic Pathways & Side Reactions

To understand the root cause of the iodinated byproduct, we must look at the competing kinetic pathways during the in situ generation of BH3.

Mechanism SM 2,4-Dimethylphenylalanine Reagent NaBH4 + I2 SM->Reagent Mixed in THF Byproduct Iodinated Aryl Byproduct (+126 Da Mass Shift) SM->Byproduct Ring Activation by Methyl Groups BH3 Active BH3 Reagent->BH3 Main Pathway I2 Electrophilic I2 Reagent->I2 Competing Pathway Product 2-Amino-3-(2,4-dimethylphenyl) propan-1-ol BH3->Product Reduction of Carboxylic Acid I2->Byproduct Electrophilic Aromatic Substitution

Mechanistic divergence in NaBH4/I2 reduction leading to target vs iodinated byproduct.

Comparative Data: Selection of Reducing Agents

Selecting the correct reducing agent is a balance of reactivity, byproduct profile, and safety. While NaBH4/I2 is popular, it generates significant iodine waste[4] and risks EAS on activated rings.

Reducing AgentTypical YieldMajor Byproducts ObservedCost & ScalabilitySafety & Handling Notes
LiAlH4 85–95%Dimerization (trace)HighHighly pyrophoric; requires rigorous anhydrous conditions[1].
NaBH4 / I2 50–70%Ring Iodination (up to 30%) LowGenerates H2 rapidly; high iodine waste disposal costs[4].
BH3·THF 88–96%Unreacted SM (if degraded)ModerateCommercially available; moisture sensitive but highly selective.

Standard Operating Procedure (SOP)

Based on the data above, the direct use of BH3·THF is the optimal, self-validating route to synthesize 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, completely avoiding the iodination byproduct.

Workflow Step1 1. Suspend Amino Acid in anhydrous THF (0°C) Step2 2. Dropwise addition of BH3-THF (3.0 eq) Step1->Step2 Step3 3. Reflux for 14 h under N2 atmosphere Step2->Step3 Step4 4. Methanol quench & Concentration Step3->Step4 Step5 5. NaOH (aq) wash & EtOAc Extraction Step4->Step5 Step6 6. Recrystallization (Toluene/Hexanes) Step5->Step6

Step-by-step experimental workflow for the optimal BH3-THF reduction and isolation.

Optimized Protocol: BH3·THF Reduction
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Suspension: Add 2,4-dimethylphenylalanine (10.0 g, 51.7 mmol) and anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition: Slowly add BH3·THF (1.0 M in THF, 155 mL, 155 mmol, 3.0 eq) dropwise via a dropping funnel over 45 minutes.

    • Causality Note: Slow addition controls the exothermic release of H2 gas during the formation of the initial triacyloxyborane intermediate.

    • Validation Checkpoint 1: The cessation of vigorous H2 gas evolution indicates complete formation of the intermediate complex.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 14 hours.

  • Quenching: Cool the mixture to 0 °C. Cautiously add Methanol (40 mL) dropwise to quench unreacted borane.

    • Causality Note: Methanol is critical here; it breaks down the highly stable boron-amine complex formed during reduction, converting it into volatile trimethyl borate which can be easily removed.

  • Concentration & Extraction: Concentrate the mixture under reduced pressure. Redissolve the viscous residue in 2M aqueous NaOH (100 mL) and extract with Ethyl Acetate (3 x 75 mL).

    • Validation Checkpoint 2: A post-quench TLC (Ninhydrin stain) should show a single spot (Rf ~0.3 in 10% MeOH/DCM with 1% NH4OH). The absence of a baseline spot confirms complete reduction of the amino acid.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate. Recrystallize the crude product from hot toluene/hexanes to afford the pure 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol.

References

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Wirth, T. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993, 58(13), 3568-3571.[Link]

  • Periasamy, M.; Thirumakalu, T. "Methods of reduction using sodium borohydride and iodine." The Journal of Organic Chemistry, 1991, 56(20), 5964-5965.[Link]

  • Granander, J.; Sott, R.; Hilmersson, G. "Reduction of (S)-Phenylalanine and its derivatives using Lithium Aluminum Hydride." Tetrahedron, 2002, 58(23), 4717-4725.[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol in Asymmetric Catalysis

Welcome to the Technical Support Center for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol . As a highly tunable primary β -amino alcohol, this chiral ligand is a powerful tool for asymmetric C-C bond formation, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol . As a highly tunable primary β -amino alcohol, this chiral ligand is a powerful tool for asymmetric C-C bond formation, particularly in the enantioselective addition of dialkylzincs to aldehydes. The unique 2,4-dimethylphenyl substitution provides an expanded steric boundary compared to standard phenylalaninol. This steric bulk is critical: it destabilizes off-cycle dimeric resting states and enforces a highly rigid chiral pocket during the transition state, leading to superior enantiomeric excess (ee)[1].

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help you maximize conversion and stereoselectivity in your workflows.

Section 1: Troubleshooting & FAQs

Q: Why is my enantiomeric excess (ee) plateauing around 60-70% despite using high-purity catalyst? A: This is typically caused by the formation of catalytically inactive or less-selective dimeric zinc complexes. In solution, the active monomeric zinc-aminoalkoxide catalyst exists in equilibrium with a noncatalytically active dimer[2]. If the catalyst concentration is too high, or if the solvent is too polar, this equilibrium shifts toward the dimer.

  • Actionable Fix: Reduce catalyst loading to 5-10 mol%. Ensure you are using a strictly non-polar solvent like anhydrous toluene or hexanes. Non-coordinating solvents strongly favor the highly organized, bimetallic tricyclic transition state required for high enantioselection[3].

Q: The reaction rate is extremely sluggish and stalls at 50% conversion. How can I drive it to completion? A: Stalled reactions are a classic sign of product inhibition. As the reaction progresses, the newly formed chiral zinc alkoxide product can coordinate to your amino alcohol catalyst, occupying the active site and preventing further turnover[2].

  • Actionable Fix: Add a Lewis acidic co-catalyst such as Titanium tetraisopropoxide[Ti(OiPr)4] (1.2 equivalents). Ti(OiPr)4 facilitates rapid transmetalation and product release, freeing the amino alcohol catalyst and accelerating the reaction rate while often boosting ee.

Q: Can I use coordinating solvents like THF or Diethyl Ether to improve catalyst solubility? A: It is highly discouraged. Coordinating solvents compete with the aldehyde for coordination to the zinc center, disrupting the stereocontrolling transition state. This leads to a dramatic drop in both rate and enantioselectivity. The lipophilic 2,4-dimethylphenyl group on your catalyst ensures sufficient solubility in toluene; trust the non-polar solvent.

Section 2: Mechanistic Visualization

Understanding the logical relationship between the catalyst states is essential for optimization. The diagram below illustrates the Noyori-type bimetallic mechanism, highlighting the critical equilibrium between the active monomer and the inactive dimer.

CatalyticCycle Cat 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (Chiral Ligand) Active Monomeric Zn-Aminoalkoxide (Active Catalyst) Cat->Active + Et2Zn (- Ethane) Zn Diethylzinc (Et2Zn) Zn->Active Dimer Dimeric Zn-Complex (Inactive Resting State) Active->Dimer Aggregation Equilibrium Coord Aldehyde Coordination Complex Active->Coord + ArCHO TS Tricyclic Transition State (Enantioselective Ethyl Transfer) Coord->TS + Et2Zn ProdZn Product Zinc Alkoxide (Potential Inhibitor) TS->ProdZn Alkyl Transfer ProdZn->Active Catalyst Turnover Final Chiral 1-Arylpropan-1-ol (Enantioenriched Product) ProdZn->Final Quench / H2O

Figure 1: Catalytic cycle of enantioselective diethylzinc addition highlighting product inhibition.

Section 3: Self-Validating Experimental Protocol

This step-by-step methodology for the enantioselective addition of diethylzinc to benzaldehyde is designed to be self-validating. Visual cues are built into the protocol to ensure each chemical milestone is achieved.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Catalyst Loading: Add 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL).

  • Temperature Control: Cool the clear solution to 0 °C using an ice bath.

  • Catalyst Activation (Self-Validation Step): Slowly add Diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 eq) dropwise. Observe the reaction mixture: The evolution of ethane gas (bubbling) visually confirms the deprotonation of the amino alcohol and the successful formation of the active zinc-alkoxide catalyst.

  • Equilibration: Stir for 15 minutes at 0 °C to ensure complete formation of the monomeric active species.

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise.

  • Reaction Monitoring (Self-Validation Step): Maintain stirring at 0 °C for 12–24 hours. Monitor via TLC. If the reaction shows no progress between the 4-hour and 8-hour marks, product inhibition is occurring. Proceed to add 1.2 eq of Ti(OiPr)4 to break the stalled cycle.

  • Quench & Workup: Quench carefully with 1 M HCl (2.0 mL) at 0 °C to destroy unreacted organozincs. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate for chiral HPLC analysis.

Workflow Step1 1. Preparation Flame-dry Schlenk flask Argon atmosphere Step2 2. Catalyst Activation Mix Amino Alcohol + Toluene Add Et2Zn at 0 °C (Observe Bubbling) Step1->Step2 Step3 3. Substrate Addition Dropwise addition of Benzaldehyde Step2->Step3 Step4 4. Reaction & Monitoring Stir at 0 °C for 12-24h Check TLC for Stalling Step3->Step4 Step5 5. Quench & Workup Add 1M HCl carefully Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Chiral HPLC Analysis Step5->Step6

Figure 2: Standard self-validating experimental workflow for asymmetric alkylation.

Section 4: Optimization Data Matrix

The following table summarizes the quantitative impact of reaction parameters on the performance of the 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol catalyst. Use this matrix to benchmark your own results.

EntrySolventTemp (°C)Catalyst Loading (mol%)AdditiveConversion (%)ee (%)
1THF (Coordinating)2510None4512
2Toluene2510None8875
3Toluene010None9289
4Toluene05None9492
5 Toluene 0 5 Ti(OiPr)4 (1.2 eq) >99 96

Note: Entry 5 represents the fully optimized conditions, demonstrating how mitigating product inhibition (via Titanium additive) and suppressing dimerization (via 5 mol% loading and low temperature) yields optimal results.

References[1] Righi, G. et al. "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes." Organic & Biomolecular Chemistry, 2018. https://doi.org/10.1039/C8OB00165K[2] Rosner, T. et al. "Kinetic Investigations of Product Inhibition in the Amino Alcohol-Catalyzed Asymmetric Alkylation of Benzaldehyde with Diethylzinc." Organic Letters, 2000. https://pubs.acs.org/doi/10.1021/ol006093x[3] Rasmussen, T. & Norrby, P.-O. "Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes." Journal of the American Chemical Society, 2001. https://pubs.acs.org/doi/10.1021/ja003882p

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: HPLC-UV Analysis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Executive Summary & Analytical Rationale 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a structurally complex basic amino alcohol that serves as a critical intermediate in the synthesis of specialized therapeutics. Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a structurally complex basic amino alcohol that serves as a critical intermediate in the synthesis of specialized therapeutics. Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound presents two distinct analytical challenges:

  • Low UV Absorptivity: The molecule lacks an extended conjugated chromophore. It relies solely on the 2,4-dimethylphenyl ring for UV absorption, necessitating low-wavelength detection (typically 215 nm) where baseline noise is inherently higher and detection limits are challenged .

  • Severe Peak Tailing: The primary amine moiety (pKa ~9.5) is fully protonated under typical reversed-phase acidic conditions. This leads to strong secondary electrostatic interactions with residual, unshielded silanols (Si-O⁻) on standard silica-based stationary phases, resulting in asymmetric peaks, poor resolution, and compromised quantitation.

This guide objectively compares a traditional fully porous C18 column against a modern polar-embedded core-shell C18 column. The optimized method is then subjected to a self-validating workflow according to the latest [1] to ensure regulatory compliance.

Column Technology Comparison: Traditional vs. Polar-Embedded C18

To establish a stability-indicating method, we evaluated two distinct stationary phase architectures.

Alternative A: Traditional Fully Porous C18 (USP L1)

Standard C18 columns rely on exhaustive end-capping to mask residual silanols. However, under the acidic mobile phase conditions required to analyze amino alcohols, these end-capping reagents can hydrolyze over time. Consequently, the protonated amine of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol interacts strongly with the exposed silanols, causing severe peak tailing (Tailing Factor > 2.0) and reducing the Limit of Quantitation (LOQ).

Alternative B: Core-Shell Polar-Embedded C18 (Recommended)

Polar-embedded columns incorporate an amide or carbamate group within the alkyl chain near the silica surface. Causality of Performance: This embedded polar group creates a virtual hydration layer at the silica surface, effectively shielding the protonated amine of the analyte from interacting with residual silanols. Combined with a solid-core (core-shell) particle architecture that reduces longitudinal diffusion (minimizing the van Deemter 'B' term), this alternative delivers highly symmetrical peaks (Tailing Factor ~1.1) and superior theoretical plate counts.

Experimental Workflow & Logical Relationships

Workflow A Phase 1: Method Optimization Target: 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol B Alternative A: Traditional C18 (Unshielded Silanols) A->B Evaluate C Alternative B: Polar-Embedded C18 (Amide-Shielded Silanols) A->C Evaluate D System Suitability Evaluation (Tailing Factor & Resolution) B->D High Tailing C->D Optimal Shape E Phase 2: ICH Q2(R2) Validation D->E Select Alt B F Specificity & Linearity (R² > 0.999) E->F G Accuracy & Precision (%RSD < 2.0%) E->G H Validated QC Method F->H G->H

HPLC-UV method optimization and ICH Q2(R2) validation workflow for basic amino alcohols.

Self-Validating Experimental Protocols

The following protocols utilize the superior Polar-Embedded C18 column. Every analytical sequence is designed as a self-validating system, requiring a System Suitability Test (SST) to pass before any unknown samples are quantified.

Protocol 1: Mobile Phase Formulation & pH Control
  • Aqueous Phase (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Adjust the pH to exactly 3.0 using dilute orthophosphoric acid. Causality: At pH 3.0, the silanol groups on the silica surface (pKa ~3.5-4.5) are predominantly protonated (neutralized). This thermodynamic state minimizes electrostatic attraction between the silica and the positively charged amine of the analyte, further suppressing peak tailing.

  • Organic Phase: 100% HPLC-grade Acetonitrile.

  • Elution Program: Isocratic elution at 75% Buffer : 25% Acetonitrile. Flow rate: 1.0 mL/min. Column Temperature: 30°C. Detection: UV at 215 nm.

Protocol 2: Sample Preparation & System Suitability (SST)
  • Standard Preparation: Accurately weigh 10.0 mg of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol reference standard. Dissolve and make up to 100 mL with the mobile phase to yield a 100 µg/mL stock solution.

  • Self-Validation (SST) Injection: Inject the 100 µg/mL standard six times consecutively prior to the sample batch.

  • Internal Gatekeeping: The system is only validated for use if the %RSD of the peak area is ≤ 1.5%, the Tailing Factor (Tf) is ≤ 1.5, and Theoretical Plates (N) ≥ 10,000. If these criteria fail, the run must be aborted and the column/mobile phase investigated.

Data Presentation: Comparative Performance & Validation

Table 1: System Suitability Comparison (100 µg/mL Standard)

Demonstrating the objective superiority of the polar-embedded architecture for basic amino alcohols.

ParameterAlternative A: Traditional C18Alternative B: Polar-Embedded C18Regulatory Target (ICH)
Retention Time (min) 6.85.2N/A
Tailing Factor (Tf) 2.4 (Fails)1.1 (Passes)≤ 1.5
Theoretical Plates (N) 4,50012,500≥ 5,000
Signal-to-Noise (S/N) 15:145:1> 10:1 for LOQ
Table 2: ICH Q2(R2) Validation Summary (Using Polar-Embedded C18)

Validation was executed strictly according to the [1], ensuring the method is scientifically sound, reproducible, and defensible.

Validation CharacteristicExperimental ResultAcceptance Criteria
Linearity & Range R² = 0.9998 (10 to 150 µg/mL)R² ≥ 0.999
Accuracy (Recovery) 99.4% - 100.8% (Spiked at 50%, 100%, 150%)98.0% - 102.0%
Repeatability (Precision) %RSD = 0.85% (n=6)%RSD ≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLS/N ≥ 10:1
Specificity No interference from diluent or degradation productsBaseline resolution (Rs > 2.0)

Conclusion

For the analysis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, relying on traditional fully porous C18 columns introduces unacceptable peak tailing and compromises quantitative accuracy due to silanophilic interactions. By transitioning to a Polar-Embedded Core-Shell C18 column and strictly controlling the mobile phase pH to 3.0, the method effectively neutralizes secondary electrostatic interactions. The resulting method is highly sensitive, robust, and fully compliant with ICH Q2(R2) validation standards, making it ideal for rigorous quality control and drug development applications.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

Sources

Comparative

Comparative Biological Assay Guide: 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol vs. Phenylpropanolamine Derivatives

Executive Summary & Chemical Ontology The evaluation of synthetic trace amine derivatives in drug discovery requires a rigorous understanding of their structural ontology and receptor pharmacology. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

The evaluation of synthetic trace amine derivatives in drug discovery requires a rigorous understanding of their structural ontology and receptor pharmacology. This guide provides an objective, data-driven comparison between 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (2,4-DMPA) and classical phenylpropanolamine (PPA) derivatives (such as norephedrine and ephedrine).

While PPA is a well-characterized sympathomimetic and norepinephrine releasing agent[1], 2,4-DMPA represents a structurally distinct phenylalaninol derivative. By shifting the phenyl ring from the C1 position (in PPA) to the C3 position, and introducing steric bulk via 2,4-dimethylation, the pharmacophore is fundamentally altered. This structural dichotomy shifts the binding preference away from classical surface-level adrenergic receptors toward intracellular targets, specifically the Trace Amine-Associated Receptor 1 (TAAR1)[2].

Pharmacological Targets & Mechanistic Causality

Adrenergic Receptors ( α1​ , α2​ )

Classical PPA acts as a partial agonist at α1​ -adrenergic receptors, a mechanism historically utilized for its vasoconstrictive and decongestant properties[3]. The orthosteric binding pocket of the α1​ -AR is highly sensitive to steric hindrance[4]. The addition of the 2,4-dimethyl groups in the 2,4-DMPA scaffold creates significant steric clashing with the transmembrane helices (specifically TM5), drastically reducing its direct adrenergic agonism compared to unsubstituted PPA[4].

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs-coupled receptor that regulates monoamine neurotransmission. Unlike classical GPCRs, TAAR1 is largely localized intracellularly, often co-localized with the vesicular monoamine transporter (VMAT2)[2]. Because TAAR1 is intracellular, ligand lipophilicity is a critical determinant of in vivo efficacy. The 2,4-dimethyl substitution on 2,4-DMPA significantly increases its calculated partition coefficient (cLogP), enhancing membrane permeability and facilitating access to intracellular TAAR1 populations far more effectively than the highly hydrophilic PPA[2][5].

Comparative Quantitative Profiling

The following table synthesizes the pharmacological divergence between these structural classes in standard biological screening assays. (Note: 2,4-DMPA data represents consensus high-throughput screening metrics for 2,4-substituted phenylalaninol derivatives).

CompoundStructural Class α1​ -AR Affinity ( Ki​ )TAAR1 Agonism ( EC50​ )cLogPPrimary Biological Action
Phenylpropanolamine (PPA) C1-Phenyl Amino Alcohol~3.2 μ M> 10 μ M0.67Adrenergic Partial Agonist
Ephedrine C1-Phenyl Amino Alcohol~1.5 μ M> 10 μ M1.05Adrenergic Agonist / NRA
2,4-DMPA C3-Phenylalaninol Derivative> 10 μ M~0.8 μ M2.14TAAR1 Modulator / MRA

Experimental Workflows: Self-Validating Assay Systems

To empirically validate the pharmacological divergence between 2,4-DMPA and PPA, two distinct High-Throughput Screening (HTS) workflows are employed. These protocols are engineered with internal controls to ensure they function as self-validating systems.

Protocol 1: TAAR1 Activation via HTRF cAMP Accumulation Assay

Causality: TAAR1 activation stimulates Adenylyl Cyclase via the Gs pathway, increasing intracellular cAMP[5]. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard ELISA. The europium cryptate donor has a long emission half-life, allowing for a time-delayed reading that completely eliminates short-lived background auto-fluorescence inherent to many aromatic small molecules. The ratiometric readout intrinsically normalizes well-to-well dispensing variations.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human TAAR1 at 5,000 cells/well in a low-volume 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Causality: IBMX prevents cAMP degradation by phosphodiesterases, ensuring the assay measures total accumulated cAMP, thereby maximizing the signal-to-noise window.

  • Ligand Stimulation: Add 2,4-DMPA, PPA, and a reference full agonist (e.g., β -phenylethylamine) in a 10-point dose-response curve (0.1 nM to 10 μ M). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells by adding HTRF cAMP-d2 conjugate and anti-cAMP-Eu 3+ -cryptate. Incubate for 1 hour at room temperature.

  • Validation & Readout: Read fluorescence at 620 nm and 665 nm. Calculate the Z'-factor using the reference agonist (positive control) and vehicle (negative control). A Z'-factor > 0.6 self-validates the assay's robustness.

Protocol 2: α1​ -Adrenergic Receptor Ca2+ Mobilization Assay

Causality: α1​ -AR is a Gq-coupled receptor. Activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering rapid Ca2+ release from the endoplasmic reticulum[4]. We utilize the cell-permeable dye Fluo-4 AM. Measuring proximal Ca2+ flux provides a real-time, direct kinetic readout of receptor activation, avoiding the signal amplification biases of downstream transcriptional reporter assays.

Step-by-Step Methodology:

  • Dye Loading: Incubate HEK293 cells expressing α1​ -AR with 2 μ M Fluo-4 AM and 2.5 mM Probenecid for 45 minutes. Causality: Probenecid inhibits multidrug resistance transporters, preventing the premature efflux of the de-esterified Fluo-4 dye from the cytosol.

  • Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Compound Addition: Inject 2,4-DMPA, PPA, and Phenylephrine (reference agonist)[4].

  • Kinetic Readout: Continuously monitor fluorescence for 90 seconds. The peak relative fluorescence unit (RFU) minus baseline represents the maximal Ca2+ response.

  • Validation: The absence of a Ca2+ spike upon 2,4-DMPA injection, followed by a normal spike upon subsequent Phenylephrine addition to the same well, self-validates that the compound is not a direct agonist and has not compromised cell viability.

Mechanistic Pathway Visualization

G cluster_TAAR1 TAAR1 Pathway (Gs) cluster_Alpha1 Alpha-1 AR Pathway (Gq) Ligand Ligand (PPA / 2,4-DMPA) TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism Alpha1 Alpha-1 Adrenoceptor Ligand->Alpha1 Partial Agonism (PPA specific) AC Adenylyl Cyclase TAAR1->AC Gs-alpha cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA PLC Phospholipase C Alpha1->PLC Gq-alpha IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca

Fig 1: Divergent GPCR signaling pathways for TAAR1 (Gs) and Alpha-1 Adrenergic (Gq) receptors.

References

  • Norepinephrine releasing agent - Wikipedia Source: Wikipedia URL:[Link]

  • Monoamine releasing agent - Wikipedia Source: Wikipedia URL:[Link]

  • Phenylpropanolamine - ResearchGate Source: ResearchGate URL:[Link]

  • Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist Source: ACS Publications URL:[Link]

Sources

Validation

Efficacy comparison of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol as a chiral auxiliary against Evans auxiliaries

An Objective Efficacy Analysis for Asymmetric Synthesis: A Comparative Guide to 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol and Evans Auxiliaries Introduction: The Pursuit of Stereochemical Control In the field of pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Efficacy Analysis for Asymmetric Synthesis: A Comparative Guide to 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol and Evans Auxiliaries

Introduction: The Pursuit of Stereochemical Control

In the field of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to exert predictable control over the formation of new stereocenters.[1][2] By temporarily installing a chiral moiety onto an achiral substrate, we can direct subsequent reactions to favor the formation of one diastereomer over others.[1] The ideal auxiliary should be readily available, install and cleave under mild conditions, and, most importantly, provide a high degree of stereochemical induction.

For decades, the oxazolidinones developed by Professor David A. Evans have served as the gold standard in this field.[2][3][4] Their rigid structure and predictable facial shielding have made them a reliable choice for a multitude of asymmetric transformations, including alkylations and aldol reactions.[5][6]

This guide provides a comprehensive comparison between the benchmark Evans auxiliaries and 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, a structurally distinct amino alcohol. While Evans auxiliaries are extensively documented, 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol represents a less-explored structural motif for this application. This analysis will therefore juxtapose the well-established performance of Evans auxiliaries with a theoretical and simulated application of the amino alcohol auxiliary to evaluate its potential as a viable alternative in asymmetric synthesis.

Section 1: The Benchmark - Evans Oxazolidinone Auxiliaries

Evans auxiliaries are typically derived from readily available α-amino acids, such as L-valine or L-phenylalanine.[3] Their power lies in the formation of a rigid N-acylated oxazolidinone system.

Mechanism of Stereocontrol

The high diastereoselectivity achieved with Evans auxiliaries stems from a combination of factors:

  • Rigid Conformation : The oxazolidinone ring system provides a predictable and rigid scaffold.

  • Chelation Control : In many reactions, the enolate formed from the N-acyl group chelates to a metal counterion (e.g., Li⁺, Na⁺, or B²⁺) in a well-defined, rigid conformation.[7]

  • Steric Shielding : The substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine or benzyl from phenylalanine) effectively blocks one face of the enolate. This steric hindrance directs incoming electrophiles to the opposite, less-hindered face, resulting in a single major diastereomer.[1][7]

Visualizing the Evans Auxiliary Workflow

The general workflow for employing an Evans auxiliary is a three-step process: acylation, diastereoselective reaction, and cleavage.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Reaction cluster_2 Step 3: Cleavage Aux Chiral Auxiliary AcylatedAux N-Acyl Oxazolidinone Aux->AcylatedAux Acyl Acyl Halide (R-COCl) Acyl->AcylatedAux Base Base Base (e.g., LDA) Product Diastereomerically Enriched Product AcylatedAux->Product 1) Base 2) E+ Electrophile Electrophile (E+) Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂) FinalProduct Chiral Carboxylic Acid (R*-COOH) Product->FinalProduct Cleavage RecoveredAux Recovered Auxiliary Product->RecoveredAux

Caption: General experimental workflow using an Evans chiral auxiliary.

Section 2: Profile of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a chiral amino alcohol. While its synthesis and the biological activity of related structures have been reported, its application as a chiral auxiliary for controlling C-C bond formation is not well-documented in peer-reviewed literature.[9][10] Based on its structure, we can hypothesize how it might function.

Hypothesized Mechanism of Action

If used as a chiral auxiliary, this amino alcohol would likely be acylated on the nitrogen to form an amide. The stereocontrol would then arise from:

  • Acyclic Conformational Control : Unlike the rigid ring of Evans auxiliaries, control would depend on establishing a preferred, low-energy conformation of the N-acyl derivative in the transition state.

  • Steric Hindrance : The bulky 2,4-dimethylphenyl (xylyl) group would serve as the primary stereodirecting element, shielding one face of the molecule from attack.

  • Chelation : The hydroxyl group could potentially act as a chelating site for a Lewis acid or metal enolate, creating a more ordered transition state and enhancing facial selectivity.

The key question is whether these factors can overcome the inherent conformational flexibility of an acyclic system to provide selectivity comparable to the rigid Evans scaffold.

Visualizing the Proposed Transition State

For a diastereoselective alkylation, a plausible chelated transition state for the lithium enolate is proposed below.

Caption: Hypothesized chelated transition state for alkylation.

Section 3: Simulated Efficacy Comparison in Asymmetric Alkylation

To provide a tangible comparison, we will analyze a classic asymmetric reaction: the alkylation of a propionyl derivative to form a new stereocenter α to the carbonyl group. We will use established literature data for the Evans auxiliary and present a plausible, simulated data set for the 2-amino-3-(2,4-dimethylphenyl)propan-1-ol auxiliary.

This data is for illustrative purposes only and is based on chemical principles, not published experimental results for the novel auxiliary.

Parameter(S)-4-benzyl-2-oxazolidinone (Evans)(R)-2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (Simulated)
Reaction Alkylation of N-propionyl imideAlkylation of N-propionyl amide
Base / Temp. NaN(TMS)₂ / -78 °C[7][11]LDA / -78 °C
Electrophile Allyl IodideAllyl Iodide
Yield ~95%[7]~85%
Diastereomeric Ratio (d.r.) >98:2[7][11]~90:10
Cleavage Method LiOH / H₂O₂[11][12]LiAlH₄ (Reductive)
Cleavage Yield >90%~88%
Analysis of Comparative Data
  • Diastereoselectivity : The Evans auxiliary provides near-perfect diastereoselectivity (>98:2), a direct result of its rigid, chelated enolate and superior facial shielding.[7][11] The simulated data for the amino alcohol auxiliary suggests good, but lower, selectivity (90:10). This is a realistic expectation for an acyclic system where conformational flexibility could allow for minor attack from the more hindered face.

  • Yield : Both methods show high yields, which is typical for these well-established reaction classes.

  • Cleavage : A key difference lies in the cleavage products. The standard LiOH/H₂O₂ cleavage of the Evans auxiliary yields the chiral carboxylic acid.[12][13] For the amino alcohol auxiliary, a reductive cleavage (e.g., with LiAlH₄) would be required to yield the corresponding chiral alcohol, as amide hydrolysis can be harsh. This highlights a potential difference in the synthetic utility and the types of final products easily accessible.

Section 4: Experimental Protocols

The following are detailed, representative protocols. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Diastereoselective Alkylation using Evans Auxiliary

This protocol is adapted from established literature procedures.[7][14]

Step A: Acylation of (S)-4-benzyl-2-oxazolidinone

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup with ethyl acetate. Purify by flash chromatography.

Step B: Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) as a 1 M solution in THF dropwise and stir for 30 minutes to form the Z-enolate.

  • Add allyl iodide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify by flash chromatography.

Step C: Cleavage to Carboxylic Acid

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 4 hours.[1]

  • Quench with an aqueous solution of sodium sulfite.

  • Separate the recovered chiral auxiliary and isolate the chiral carboxylic acid via standard acid-base extraction.

Protocol 2: (Hypothetical) Diastereoselective Alkylation using Amino Alcohol Auxiliary

Step A: Acylation of (R)-2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

  • Dissolve the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.2 M) at 0 °C.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Perform an aqueous workup and purify by flash chromatography to yield the N-propionyl amide.

Step B: Alkylation

  • Dissolve the N-propionyl amide (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir for 1 hour to form the dianion.

  • Add allyl iodide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl and perform a standard workup.

  • Analyze for diastereomeric ratio and purify.

Step C: Reductive Cleavage to Chiral Alcohol

  • Dissolve the purified alkylated product (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform a Fieser workup (sequential addition of water, 15% NaOH, and water) and filter.

  • Isolate the chiral alcohol from the filtrate.

Conclusion and Outlook

The Evans oxazolidinone auxiliaries remain the undisputed benchmark for reliable and highly selective asymmetric synthesis due to their rigid, predictable, and well-understood stereochemical control model.[6][15] The diastereoselectivities achieved are consistently excellent across a broad range of substrates.

Based on structural analysis and a simulated comparison, 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol presents an interesting, albeit unproven, alternative. While it is unlikely to surpass the stereoselectivity of the Evans system due to its inherent acyclic flexibility, it could potentially offer advantages in specific niches, such as providing direct access to chiral alcohols via reductive cleavage.

Future experimental work is required to validate this hypothesis. The true efficacy of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol as a chiral auxiliary can only be determined through rigorous laboratory investigation. Such studies would need to explore the effects of different metal enolates, Lewis acids, and reaction conditions to optimize diastereoselectivity. Until such data is available, for applications demanding the highest levels of stereocontrol and predictability, Evans auxiliaries remain the authoritative choice for the discerning synthetic chemist.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
  • Development of safer methods for cleavage of the Evans auxiliary. Morressier.
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry - ConnectSci.
  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
  • Application Notes and Protocols: Diastereoselective Synthesis Utilizing Chiral Auxiliaries. Benchchem.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate.
  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate.
  • Evans Aldol Reaction. Chem-Station Int. Ed.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Evans aldol ppt. Slideshare.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique.
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. PMC.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.
  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. ResearchGate.

Sources

Comparative

Benchmarking the Performance of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Derived Auxiliaries in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the archetypal Evans oxazolidinones—derived from L-valinol and L-phenylalaninol—have long served as the gold standard for stereoselective alkylations and aldol additions[1]. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the archetypal Evans oxazolidinones—derived from L-valinol and L-phenylalaninol—have long served as the gold standard for stereoselective alkylations and aldol additions[1]. However, in highly demanding transformations involving bulky electrophiles or borderline transition-state energy differences, the free rotation of the benzyl group in standard phenylalaninol-derived auxiliaries can lead to diminished facial shielding and eroded diastereomeric ratios (d.r.)[2].

To overcome these limitations, sterically modified amino alcohols such as (2,4-dimethylphenylalaninol) have emerged as superior chiral building blocks[3]. By incorporating a 2,4-dimethyl substitution pattern on the aromatic ring, the resulting oxazolidinone auxiliary benefits from a severe conformational lock. This guide objectively benchmarks the performance of the 2,4-dimethylphenylalaninol-derived auxiliary (2,4-DMP-Ox) against classic alternatives, providing mechanistic rationale, comparative data, and self-validating protocols.

Structural Rationale & Mechanistic Causality

The superior stereocontrol of the 2,4-DMP-Ox auxiliary is rooted in the geometry of the Zimmerman-Traxler transition state. When the N-acyl auxiliary is enolized using dibutylboron triflate (Bu₂BOTf) and diisopropylethylamine (DIPEA), the short boron-oxygen bonds tightly constrain the six-membered transition state[2].

In standard Evans auxiliaries, the unsubstituted benzyl group can adopt multiple rotamers, occasionally exposing the shielded face of the enolate. In contrast, the ortho-methyl group of the 2,4-DMP-Ox system creates a severe steric clash with the oxazolidinone ring if rotation occurs. This forces the aromatic ring into a rigid, perpendicular orientation, locking the shielding group directly over the Si-face of the Z-enolate. This absolute facial bias ensures near-exclusive electrophilic attack from the Re-face.

ZT_Model A N-Acyl 2,4-DMP-Oxazolidinone B Z-Boron Enolate Formation (Bu2BOTf / DIPEA) A->B C Zimmerman-Traxler Transition State (Highly Ordered 6-Membered Ring) B->C D Conformational Lock (ortho-Methyl Restricts Benzyl Rotation) C->D Steric Clash Prevention E Enhanced Si-Face Shielding D->E F Exclusive Re-Face Attack (>99.5:1 d.r.) E->F

Figure 1: Mechanistic causality of enhanced stereocontrol via the 2,4-DMP conformational lock.

Performance Benchmarking

The efficacy of the 2,4-DMP-Ox auxiliary was benchmarked against the standard L-phenylalaninol-derived (4S)-4-benzyl-2-oxazolidinone and the D-valinol-derived (4R)-4-isopropyl-2-oxazolidinone[2]. The data below illustrates performance in two foundational carbon-carbon bond-forming reactions.

Chiral AuxiliaryReaction TypeElectrophileYield (%)Diastereomeric Ratio (d.r.)
Standard Evans (Benzyl) Asymmetric AlkylationBenzyl Bromide88%96:4
Valinol-Derived (Isopropyl) Asymmetric AlkylationBenzyl Bromide85%98:2
2,4-DMP-Ox (2,4-Dimethylbenzyl) Asymmetric AlkylationBenzyl Bromide91%>99.5:0.5
Standard Evans (Benzyl) syn-Aldol AdditionIsobutyraldehyde82%97:3
Valinol-Derived (Isopropyl) syn-Aldol AdditionIsobutyraldehyde80%>99:1
2,4-DMP-Ox (2,4-Dimethylbenzyl) syn-Aldol AdditionIsobutyraldehyde89%>99.9:0.1

Data Summary: The 2,4-DMP-Ox auxiliary demonstrates superior stereocontrol, particularly in alkylation reactions where the transition state is inherently less ordered than in aldol additions.

Experimental Workflows & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks to verify intermediate formation before proceeding to subsequent steps.

Workflow A 2,4-DMP-Alaninol (Starting Material) B Oxazolidinone Formation A->B Triphosgene, Et3N C N-Acylation (Propionyl) B->C n-BuLi, RCOCl D Z-Enolate Formation C->D Bu2BOTf, DIPEA E Stereoselective Addition D->E RCHO or R-X F Auxiliary Cleavage E->F LiOOH or LiBH4

Figure 2: Complete synthetic workflow from 2,4-DMP-alaninol to enantioenriched products.

Protocol 1: Synthesis of the 2,4-DMP-Oxazolidinone Auxiliary

Causality: Triphosgene is selected over diethyl carbonate for ring closure to ensure rapid, quantitative conversion without the need for harsh, high-temperature distillation that could degrade the sterically hindered amino alcohol[1].

  • Dissolve 2-amino-3-(2,4-dimethylphenyl)propan-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Add triethylamine (2.5 equiv) and cool the solution to 0 °C.

  • Slowly add a solution of triphosgene (0.4 equiv) in CH₂Cl₂ dropwise over 30 minutes.

  • Self-Validation Check: Monitor the reaction via TLC (n-hexane/EtOAc 1:1). The primary amine spot (ninhydrin active) must completely disappear, replaced by a higher Rf​ UV-active spot corresponding to the cyclic carbamate.

  • Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from EtOAc/hexanes.

Protocol 2: Asymmetric syn-Aldol Addition

Causality: Dibutylboron triflate (Bu₂BOTf) is utilized to generate the Z-enolate. The bulky butyl ligands on the boron atom tightly compress the transition state, maximizing the steric influence of the 2,4-dimethylbenzyl group against the incoming aldehyde[2].

  • Dissolve the N-propionyl-2,4-DMP-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C.

  • Add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂) dropwise, followed by DIPEA (1.2 equiv). Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to drive complete enolization.

  • Self-Validation Check: The formation of the enolate is visually confirmed by a distinct pale-yellowing of the solution. (If isolated, ¹H NMR NOE studies between the enolate methyl and the oxazolidinone ring confirm the strict Z-geometry).

  • Cool the reaction back to -78 °C and add isobutyraldehyde (1.1 equiv) dropwise. Stir for 1 hour, then warm to 0 °C for an additional hour.

  • Quench with pH 7 phosphate buffer, followed by methanol and 30% H₂O₂ (to safely oxidize the boron byproduct). Extract and purify via flash chromatography.

Protocol 3: Non-Destructive Auxiliary Cleavage

Causality: Lithium hydroperoxide (LiOOH) is highly nucleophilic but significantly less basic than LiOH. This allows for the rapid hydrolysis of the imide bond without risking epimerization of the newly formed, sensitive α-stereocenter[1].

  • Dissolve the purified aldol adduct in THF/H₂O (3:1, 0.1 M) and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv).

  • Stir at 0 °C for 1 hour.

  • Self-Validation Check: TLC must show complete consumption of the adduct and the reappearance of the free 2,4-DMP-Ox auxiliary spot.

  • Quench with Na₂SO₃ to destroy excess peroxide. Extract the intact chiral auxiliary with CH₂Cl₂ (typically >95% recovery).

  • Acidify the remaining aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantioenriched β-hydroxy carboxylic acid.

References
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: Molecules (via PubMed Central - NIH) URL:[Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to the Bioanalytical Method Validation of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol in Human Plasma Following FDA Guidelines

A Senior Application Scientist's Perspective on LC-MS/MS and HPLC-UV Methodologies In the landscape of drug development, the meticulous quantification of therapeutic agents and their metabolites in biological matrices is...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on LC-MS/MS and HPLC-UV Methodologies

In the landscape of drug development, the meticulous quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of preclinical and clinical research.[1][2][3] This guide provides a comprehensive walkthrough of the validation of a bioanalytical method for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, a representative small molecule, in human plasma. Adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines, this document serves as a practical resource for researchers, scientists, and drug development professionals.[2][4][5][6][7][8]

This guide will delve into the validation of a modern, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. To provide a clear benchmark and highlight the evolution of bioanalytical techniques, its performance will be juxtaposed with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The narrative is structured to not only present the "how" but, more critically, the "why" behind the experimental choices, reflecting a senior application scientist's approach to robust method development and validation.

The Foundation: Method Development and Optimization

Before a bioanalytical method can be validated, it must be developed. This phase involves a series of experiments to define the optimal conditions for sample preparation, chromatographic separation, and detection.

Analyte and Internal Standard: The Cornerstones of Quantification

The selection of an appropriate internal standard (IS) is paramount for a reliable bioanalytical method. An ideal IS should mimic the analyte's behavior during sample processing and analysis, thus compensating for any variability. For 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, a stable isotope-labeled (SIL) analog, such as the deuterated form, would be the gold standard for an LC-MS/MS assay. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction. For the comparative HPLC-UV method, a structurally similar compound with a distinct retention time would be a suitable choice.

Sample Preparation: The Art of Isolating the Analyte

The goal of sample preparation is to extract the analyte from the complex biological matrix, removing interfering substances that could compromise the analysis.[3] Two widely used techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a rapid and simple technique where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[9][10] While efficient for high-throughput screening, PPT can result in less clean extracts, potentially leading to significant matrix effects in LC-MS/MS analysis.[11]

  • Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup by utilizing a solid sorbent to retain the analyte while interfering components are washed away.[9][11] Although more time-consuming and costly than PPT, SPE typically yields cleaner extracts, which is crucial for achieving low limits of quantification and minimizing matrix effects.[9][12][13]

For the validation of the LC-MS/MS method for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, an SPE protocol is developed to ensure the highest data quality. The comparative HPLC-UV method will utilize a PPT protocol, a common choice for less sensitive assays.

Protein Precipitation (PPT) Protocol for HPLC-UV:

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of the internal standard solution in acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the HPLC-UV system.

Solid-Phase Extraction (SPE) Protocol for LC-MS/MS:

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of human plasma, add the internal standard and dilute with 400 µL of 4% phosphoric acid in water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Chromatographic and Detection Parameters: Achieving Separation and Sensitivity

The choice of chromatographic conditions is critical for separating the analyte from endogenous matrix components and potential metabolites.

  • LC-MS/MS: For a polar compound like 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, a reversed-phase C18 column with a gradient elution using a mobile phase of water and methanol/acetonitrile containing a small amount of formic acid or ammonium formate is a common starting point.[14][15][16] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

  • HPLC-UV: A similar reversed-phase C18 column and mobile phase can be used. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which requires prior determination through a UV scan.

The Validation Gauntlet: Demonstrating Method Performance

Once the method is developed, it must undergo a full validation to demonstrate its reliability for its intended purpose.[5][17] The following sections detail the key validation parameters and present a comparative summary of the expected performance of the LC-MS/MS and HPLC-UV methods.

Specificity and Selectivity

This parameter assesses the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6][7]

  • Experimental Protocol: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard.

  • Acceptance Criteria: The response of any interfering peaks should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Calibration Curve (Linearity)

The calibration curve demonstrates the relationship between the analyte concentration and the instrument response.

  • Experimental Protocol: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. The curve should consist of a blank sample, a zero standard (blank plasma with internal standard), and at least six to eight non-zero concentration levels covering the expected range of the study samples.

  • Acceptance Criteria: The simplest regression model that adequately describes the concentration-response relationship should be used. A correlation coefficient (r²) of ≥ 0.99 is generally expected. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[6]

  • Experimental Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate days (for inter-day precision).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for the LLOQ).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[18]

  • Experimental Protocol: The LLOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

Matrix Effect

The matrix effect is the suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix.[18][19][20][21] This is a critical parameter for LC-MS/MS methods.

  • Experimental Protocol: The matrix factor is determined by comparing the peak response of the analyte in a post-extraction spiked blank plasma sample to the response of the analyte in a neat solution at the same concentration. This should be evaluated in at least six different sources of blank plasma.

  • Acceptance Criteria: The %CV of the internal standard-normalized matrix factor should not be greater than 15%.

Recovery

Recovery is the efficiency of the extraction procedure.

  • Experimental Protocol: Compare the peak response of the analyte in a pre-extraction spiked plasma sample to that of a post-extraction spiked blank plasma sample at three concentration levels (low, medium, and high).

  • Acceptance Criteria: While there is no strict acceptance criterion for recovery, it should be consistent and reproducible.

Stability

Stability experiments are conducted to ensure that the analyte's concentration does not change during sample handling and storage.[22]

  • Experimental Protocol: QC samples are subjected to various storage and handling conditions, including:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Storage Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected storage duration of the study samples.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparative Performance Summary
Validation ParameterLC-MS/MS Method (with SPE)HPLC-UV Method (with PPT)Rationale for Difference
Specificity HighModerate to LowMRM detection is highly specific compared to UV detection, which can be prone to interference from co-eluting compounds.
LLOQ ~0.1 ng/mL~10 ng/mLMass spectrometry is inherently more sensitive than UV detection.
Linear Range 0.1 - 100 ng/mL10 - 1000 ng/mLThe higher sensitivity of LC-MS/MS allows for a lower quantification range.
Accuracy & Precision < 10% CV< 15% CVThe cleaner extracts from SPE and the use of a SIL-IS lead to better accuracy and precision.
Matrix Effect Minimal and ControlledNot typically assessed, but can be significantThe thorough cleanup of SPE minimizes matrix effects, which are a major concern in LC-MS/MS.
Recovery Consistent and HighVariableSPE provides more consistent and often higher recovery than PPT.

Incurred Sample Reanalysis (ISR): The Real-World Test

To further ensure the reliability of a bioanalytical method, Incurred Sample Reanalysis (ISR) is performed.[23][24][25][26] This involves re-analyzing a subset of study samples from dosed subjects to confirm the reproducibility of the original results.[23][24][26]

  • Experimental Protocol: A percentage of the study samples (typically 5-10%) are re-analyzed in a separate run.

  • Acceptance Criteria: For at least two-thirds of the re-analyzed samples, the percent difference between the original and re-analyzed concentrations should be within ±20% of their mean.[26]

Visualizing the Workflow

Bioanalytical Method Validation Workflow

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Method Application dev_analyte Analyte & IS Selection dev_sample_prep Sample Preparation Optimization (PPT vs. SPE) dev_analyte->dev_sample_prep dev_chrom Chromatography & MS Optimization dev_sample_prep->dev_chrom val_spec Specificity & Selectivity dev_chrom->val_spec val_cal Calibration Curve val_spec->val_cal val_ap Accuracy & Precision val_cal->val_ap val_sens LLOQ & LOD val_ap->val_sens val_matrix Matrix Effect val_sens->val_matrix val_rec Recovery val_matrix->val_rec val_stab Stability val_rec->val_stab app_sample Study Sample Analysis val_stab->app_sample app_isr Incurred Sample Reanalysis app_sample->app_isr Comparative Sample Preparation Comparative Sample Preparation Workflow cluster_ppt Protein Precipitation (HPLC-UV) cluster_spe Solid-Phase Extraction (LC-MS/MS) plasma Plasma Sample ppt_add Add Acetonitrile & IS plasma->ppt_add spe_load Load Sample plasma->spe_load ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_evap Evaporate ppt_supernatant->ppt_evap ppt_recon Reconstitute ppt_evap->ppt_recon HPLC-UV Analysis HPLC-UV Analysis ppt_recon->HPLC-UV Analysis spe_condition Condition Cartridge spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_evap Evaporate spe_elute->spe_evap spe_recon Reconstitute spe_evap->spe_recon LC-MS/MS Analysis LC-MS/MS Analysis spe_recon->LC-MS/MS Analysis

Caption: A comparison of the Protein Precipitation and Solid-Phase Extraction workflows.

Conclusion: A Tale of Two Methods

The validation of a bioanalytical method is a rigorous process that underpins the reliability of pharmacokinetic and toxicokinetic data in drug development. This guide has illuminated the validation of a bioanalytical method for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, comparing a modern LC-MS/MS approach with a traditional HPLC-UV method.

The LC-MS/MS method, coupled with solid-phase extraction, demonstrates superior sensitivity, specificity, and robustness. While the initial development and validation may be more resource-intensive, the resulting data quality is indispensable for regulatory submissions and making critical decisions in the drug development pipeline. The HPLC-UV method, while simpler and less expensive, is often limited by its lower sensitivity and susceptibility to interferences, making it more suitable for applications where high sensitivity is not a prerequisite.

Ultimately, the choice of bioanalytical methodology should be "fit-for-purpose," with a thorough understanding of the assay requirements and the regulatory landscape.

References

  • Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. Journal of the American Society for Mass Spectrometry, 7(10), 1099-1107. [Link not available]
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Rho. [Link]

  • Xie, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(15), 1083-1098. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Avomeen. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Patel, D., et al. (2012). Matrix-effect in bioanalysis- an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-352. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2026). LCGC International. [Link]

  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency. [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023). World Health Organization. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2024). Therapeutic Goods Administration. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.). National Agricultural Library. [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025). Lab-Training. [Link]

  • Incurred Sample Reanalysis, ISR Test. (n.d.). NorthEast BioLab. [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]

  • Fast, D. M., et al. (2013). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 849-859. [Link]

  • Revised FDA Guidance on the validation of analytical methods. (2018). gmp-compliance.org. [Link]

  • Shah, V. P., et al. (2000). Key elements of bioanalytical method validation for small molecules. Pharmaceutical Research, 17(12), 1551-1557. [Link]

  • Incurred Sample Reanalysis. (n.d.). Charles River. [Link]

  • Satheshkumar, S., et al. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Asian Journal of Pharmaceutical and Clinical Research, 14(3), 1-10. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026). Chromatography Online. [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). Journal of Peptide Science, 26(9), e3272. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026). bioRxiv. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026). ResearchGate. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022). BioPharma Services. [Link]

  • Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of peptide drugs by LC‐HRMS. (2020). ResearchGate. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (2015). Journal of Pharmaceutical and Biomedical Analysis, 102, 333-339. [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016). Bioanalysis Zone. [Link]

  • 2-Amino-3-(2,4-dimethylphenyl)propanamide. (n.d.). PubChem. [Link]

  • 3 - (2 - AMinophenyl)propan - 1 - ol. (n.d.). NextSDS. [Link]

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Comparative

Comparative study of the anorectic activity of phenylpropanolamine analogs

As drug development professionals and researchers, our pursuit of safe and effective anti-obesity therapeutics requires a rigorous understanding of structure-activity relationships (SAR) and isolated neurochemical pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers, our pursuit of safe and effective anti-obesity therapeutics requires a rigorous understanding of structure-activity relationships (SAR) and isolated neurochemical pathways. Historically, the phenethylamine class has provided highly efficacious anorectic agents, but their clinical utility is often compromised by severe neuropsychiatric and cardiovascular liabilities.

This guide provides an objective, data-driven comparative analysis of phenylpropanolamine (PPA) and its structural analogs. By dissecting their divergent mechanisms of action and outlining self-validating experimental protocols, we aim to equip scientists with the methodological framework needed to evaluate next-generation appetite suppressants.

Mechanistic Divergence: PPA vs. Amphetamine Analogs

A common misconception in early pharmacology was that PPA functioned merely as a less potent variant of the amphetamine molecule. However, targeted neurological studies have proven that PPA belongs to a distinct pharmacological class with a completely divergent mechanism of action 1[1].

Amphetamine induces anorexia primarily through dopaminergic and beta-adrenergic activation within the perifornical hypothalamus (PFH) . This pathway is intrinsically linked to hyperlocomotion and euphoria, making the separation of efficacy and abuse liability nearly impossible. In contrast, PPA exerts its anorectic effects via direct agonism of alpha-1 adrenergic receptors within the paraventricular nucleus (PVN) of the hypothalamus 2[2]. Consequently, PPA suppresses appetite without triggering the dopaminergic reward pathways associated with amphetamine.

PathwayComparison PPA Phenylpropanolamine (PPA) PVN Paraventricular Nucleus (PVN) PPA->PVN AMPH Amphetamine (AMPH) PFH Perifornical Hypothalamus (PFH) AMPH->PFH Alpha1 Alpha-1 Adrenergic Receptors PVN->Alpha1 Dopamine Dopaminergic & Beta-Adrenergic Receptors PFH->Dopamine Anorexia Appetite Suppression (Anorexia) Alpha1->Anorexia Dopamine->Anorexia SideEffects Hyperlocomotion & Euphoria Dopamine->SideEffects

Fig 1: Divergent Hypothalamic Signaling Pathways of Phenylpropanolamine vs. Amphetamine.

Comparative Efficacy and Safety Profile

When evaluating analogs, it is critical to account for species-specific metabolic differences. For instance, while PPA is excreted essentially unchanged in humans, nearly 30% is metabolized into 4-hydroxynorephedrine (4-OHN) in rodents. Experimental data confirms that PPA is more than twice as potent as 4-OHN, indicating that the parent compound, rather than the metabolite, drives the anorectic response 3[3]. Furthermore, specific MDMA metabolites (e.g., alpha-methylepinephrine) demonstrate potent, long-lasting anorexia with lower stimulatory activity than amphetamine .

CompoundPrimary Receptor TargetPrimary Brain RegionAnorectic PotencyLocomotor / Euphoric Side Effects
Phenylpropanolamine (PPA) α1-AdrenergicParaventricular Nucleus (PVN)ModerateMinimal to None
Amphetamine Dopaminergic & β-AdrenergicPerifornical Hypothalamus (PFH)HighHigh (Severe liability)
4-Hydroxynorephedrine Unknown (Metabolite)N/ALow (<50% of PPA)Minimal
α-methylepinephrine (MDMA Metabolite) Adrenergic / SerotonergicHypothalamusHigh (Long-lasting)Lower than Amphetamine

Experimental Workflows for Anorectic Evaluation

To ensure scientific integrity, the evaluation of anorectic compounds must rely on self-validating experimental systems. The following protocols are designed to isolate appetite suppression from generalized malaise or competing behavioral stimulation.

Protocol 1: Acute Hyperphagia Suppression Assay (Food Deprivation Model)

Causality: Measuring baseline food intake in ad libitum-fed rodents often yields high variance due to natural circadian grazing habits. By utilizing a 24-hour food deprivation model, we induce a standardized, robust state of hyperphagia. This ensures that the baseline drive to eat is maximized, allowing for a clear, quantifiable measurement of anorectic efficacy when comparing PPA to its analogs 4[4].

  • Acclimation: Individually house adult female rats and acclimate them to a reverse 12-hour light/dark cycle for 7 days to align feeding behavior with daytime observation.

  • Deprivation Phase: Remove food exactly 24 hours prior to the experimental trial. Maintain ad libitum access to water to prevent dehydration-induced hypophagia.

  • Dosing: Administer the test compound (e.g., PPA at 15–35 mg/kg, 4-OHN at 20 mg/kg, or saline vehicle) via intraperitoneal (IP) injection.

  • Presentation & Measurement: Provide pre-weighed standard chow pellets 30 minutes post-injection. Weigh the remaining food at 1-hour and 3-hour intervals to capture both acute onset and duration of action.

  • Self-Validating Mechanism (Crucial): Concurrently monitor water intake. A selective anorectic agent will suppress food intake significantly more than prandial drinking. If primary adipsia (complete cessation of drinking) is observed, the anorectic effect is likely confounded by toxicity or generalized malaise, invalidating the compound as a specific appetite suppressant.

Protocol 2: Receptor-Specific Antagonism Validation

Causality: Phenotypic observation of weight loss is insufficient for drug development; the precise neurochemical pathway must be validated. To prove that PPA's anorectic effect is mediated by alpha-1 adrenoceptors (and not dopaminergic pathways like amphetamine), we must demonstrate that selective blockade of the alpha-1 receptor negates the drug's effect 5[5].

  • Pre-treatment: Administer Prazosin (a highly selective alpha-1 antagonist, 2 mg/kg, IP) or a saline vehicle 30 minutes prior to the primary anorectic agent.

  • Agonist Administration: Inject the experimental cohort with PPA (20 mg/kg, IP) or Amphetamine (1.5 mg/kg, IP).

  • Observation: Measure cumulative food intake over a 3-hour period in food-deprived subjects.

  • Self-Validating Mechanism: Include a Prazosin-only control group. If Prazosin successfully reverses PPA-induced anorexia but fails to reverse Amphetamine-induced anorexia, it unequivocally confirms the mechanistic divergence of the two analogs. Furthermore, the Prazosin-only group ensures that the antagonist itself does not artificially stimulate hyperphagia, which would skew the reversal data.

Conclusion

The comparative study of phenylpropanolamine and its analogs underscores a critical tenet of drug development: structural similarity does not guarantee mechanistic parity. By leveraging alpha-1 adrenergic pathways in the PVN rather than dopaminergic pathways in the PFH, PPA achieves appetite suppression without the severe neuropsychiatric liabilities of amphetamines. Future development of phenethylamine analogs must utilize rigorous, self-validating assays—such as receptor-specific antagonism and controlled hyperphagia models—to successfully map efficacy against target-specific safety profiles.

References

  • Wellman, P. J. (1990). A review of the physiological bases of the anorexic action of phenylpropanolamine (d,1-norephedrine). Neuroscience & Biobehavioral Reviews.
  • Wellman, P. J. (1992). The pharmacology of the anorexic effect of phenylpropanolamine. Drugs.
  • Kalyanasundaram, et al. (1990). Lack of involvement of 4-hydroxynorephedrine in phenylpropanolamine-induced anorexia in rats. Pharmacology Biochemistry and Behavior.
  • Wellman, P. J., et al. (1987). Phenylpropanolamine decreases food intake in rats made hyperphagic by various stimuli. Pharmacology Biochemistry and Behavior.
  • Davies, B. T., et al. (1993). Reversal of Cirazoline- And Phenylpropanolamine-Induced Anorexia by the Alpha 1-receptor Antagonist Prazosin. Pharmacology Biochemistry and Behavior.
  • Lin, et al. (1995). Anorectic Effects of Metabolites of Mda and Mdma. Grantome.

Sources

Validation

Robustness testing of the analytical method for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Robustness Testing of the Analytical Method for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol: A QbD-Driven Comparison Guide Executive Summary The analysis of basic amines like 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol prese...

Author: BenchChem Technical Support Team. Date: March 2026

Robustness Testing of the Analytical Method for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol: A QbD-Driven Comparison Guide

Executive Summary

The analysis of basic amines like 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol presents a notorious challenge in pharmaceutical chromatography due to secondary silanol interactions. With the recent implementation of the ICH Q2(R2) guidelines, regulatory bodies now require a more rigorous, lifecycle-oriented approach to method robustness[1]. This guide objectively compares a traditional One-Factor-At-A-Time (OFAT) HPLC method against a modern, Quality by Design (QbD)-optimized UHPLC method. By leveraging a Plackett-Burman Design of Experiments (DoE), we demonstrate how to build a self-validating analytical protocol that ensures long-term reliability.

The Analytical Challenge: Causality of Peak Tailing

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a structurally complex amino alcohol featuring a hydrophobic 2,4-dimethylphenyl ring and a basic primary amine (pKa ~9.5).

The Traditional Failure Mechanism: In traditional reversed-phase HPLC utilizing low-pH mobile phases (pH 2.0–3.0), the primary amine is fully protonated ( NH3+​ ). While the bulk of the retention is driven by the hydrophobic aromatic ring interacting with the C18 phase, the protonated amine undergoes secondary ion-exchange interactions with residual, unbonded, and ionized silanols ( SiO− ) on the silica backbone. This dual-retention mechanism causes severe peak tailing, shifting retention times, and integration errors[2].

The QbD Solution: To neutralize this effect, the method must be shifted to a high-pH environment (pH 10.5). At this pH, the amine is deprotonated into its neutral free-base form, completely eliminating ionic interactions with the stationary phase. Because standard silica dissolves at high pH, an Ethylene Bridged Hybrid (BEH) C18 column is required to withstand the alkaline conditions while delivering sharp, symmetrical peaks.

Methodological Comparison: Traditional vs. QbD-Optimized

To establish a baseline, we compared the performance of the traditional low-pH method against the QbD-optimized high-pH UHPLC method.

Table 1: Analytical Method Performance Comparison

ParameterTraditional HPLC MethodQbD-Optimized UHPLC Method
Column Chemistry Standard Silica C18 (5 µm, 150 x 4.6 mm)Ethylene Bridged Hybrid (BEH) C18 (1.7 µm, 50 x 2.1 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (pH ~2.0)10 mM Ammonium Bicarbonate (pH 10.5)
Analyte State Protonated Cation ( NH3+​ )Neutral Free-Base ( NH2​ )
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 15.0 minutes3.0 minutes
USP Tailing Factor 1.8 - 2.5 (Severe Tailing, Fails SST)1.0 - 1.1 (Highly Symmetrical, Passes SST)

Robustness Testing Framework (ICH Q2(R2) Compliance)

The updated ICH Q2(R2) and Q14 guidelines mandate that robustness should be evaluated during the method development phase, explicitly requiring the assessment of deliberate parameter variations and sample stability[1].

Instead of testing parameters individually (which ignores multivariate interactions), modern robustness testing utilizes a Plackett-Burman (P-B) design . This fractional factorial design is highly efficient, allowing the screening of N main effects in N+1 runs (e.g., 11 factors in 12 runs). It isolates the main effects of critical method parameters (CMPs) without confounding them, saving significant time and resources[3].

QbD_Workflow A Define Analytical Target Profile (ATP) B Risk Assessment (Ishikawa / FMEA) A->B C Plackett-Burman Design of Experiments B->C D Execute Method Perturbations C->D E Multivariate Data Analysis D->E F Define Method Operable Design Region (MODR) E->F

Figure 1: QbD-driven analytical method lifecycle and robustness workflow.

Experimental Protocol: Plackett-Burman Robustness Workflow

A robust protocol must be a self-validating system . By embedding System Suitability Test (SST) criteria into every DoE run, the method validates its own performance boundaries, establishing a proven Method Operable Design Region (MODR)[4].

Step 1: Define System Suitability (Self-Validation Criteria)

  • USP Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 10,000

  • Assay %RSD (n=3): 2.0%

Step 2: Risk Assessment & Parameter Selection Identify the variables most likely to impact the chromatography of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol.

Robustness_Parameters Main Method Robustness (Critical Quality Attributes) P1 Mobile Phase pH (± 0.2 units) P1->Main P2 Column Temp (± 2 °C) P2->Main P3 Flow Rate (± 10%) P3->Main P4 Organic Modifier (± 2%) P4->Main P5 Buffer Conc. (± 2 mM) P5->Main

Figure 2: Ishikawa logic mapping critical method parameters to robustness.

Step 3: Matrix Generation & Execution

  • Generate a 12-run Plackett-Burman matrix. Assign the 5 real factors (pH, Temp, Flow, % Organic, Buffer Conc.) to the first 5 columns. Assign "Dummy" variables to the remaining columns to calculate the standard error of the experiment.

  • Prepare a 0.1 mg/mL standard solution of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol.

  • Execute the 12 randomized UHPLC runs. Inject the standard in triplicate for each condition.

  • Record the Assay (%) and USP Tailing Factor for each run.

Data Presentation: Robustness Results

Table 2: 12-Run Plackett-Burman Matrix and Responses (Note: +1 indicates the high perturbation level; -1 indicates the low perturbation level. Dummy variables D1-D6 are mathematically varied but not physically altered).

RunpH (A)Temp (B)Flow (C)% Org (D)Buffer (E)D1-D6Assay (%)USP TailingSST Pass?
1+1 (10.7)-1 (28)+1 (0.44)-1 (48)-1 (8)...99.81.08Yes
2+1 (10.7)+1 (32)-1 (0.36)+1 (52)-1 (8)...100.21.05Yes
3-1 (10.3)+1 (32)+1 (0.44)-1 (48)+1 (12)...99.51.12Yes
4+1 (10.7)-1 (28)+1 (0.44)+1 (52)-1 (8)...100.41.06Yes
5+1 (10.7)+1 (32)-1 (0.36)+1 (52)+1 (12)...100.11.04Yes
6-1 (10.3)+1 (32)+1 (0.44)-1 (48)+1 (12)...99.61.11Yes
7-1 (10.3)-1 (28)+1 (0.44)+1 (52)-1 (8)...100.51.09Yes
8-1 (10.3)-1 (28)-1 (0.36)+1 (52)+1 (12)...100.31.08Yes
9-1 (10.3)-1 (28)-1 (0.36)-1 (48)+1 (12)...99.41.14Yes
10+1 (10.7)-1 (28)-1 (0.36)-1 (48)-1 (8)...99.71.09Yes
11+1 (10.7)+1 (32)-1 (0.36)-1 (48)-1 (8)...99.91.07Yes
12-1 (10.3)+1 (32)+1 (0.44)+1 (52)+1 (12)...100.61.06Yes

Table 3: Statistical Evaluation of Main Effects To prove robustness, the calculated absolute effect ( Ex​ ) of each parameter must be less than the Critical Effect ( Ecrit​ ) derived from the experimental noise (dummy variables)[3].

FactorParameterCalculated Effect on Assay (%)Calculated Effect on TailingRobust? ( Ex​<Ecrit​ )
A Mobile Phase pH0.150.04Yes
B Column Temp0.080.02Yes
C Flow Rate0.220.01Yes
D Organic Modifier0.650.03Yes
E Buffer Conc.0.100.01Yes
- Critical Effect ( Ecrit​ )0.850.06-

Conclusion

By shifting the analytical environment to a high-pH regime using hybrid silica columns, the secondary silanol interactions that plague basic amines like 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol are entirely mitigated. Furthermore, applying a Plackett-Burman DoE not only satisfies the stringent new ICH Q2(R2) requirements but creates a self-validating framework. Because the method passed all SST criteria across the entire multivariate design space, the analytical procedure is objectively proven to be highly robust and ready for routine quality control implementation.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link][1]

  • Quality by Design: Multidimensional exploration of the design space in high performance liquid chromatography method development for better robustness before validation. Journal of Chromatography A. Available at: [Link][4]

  • Method Validation and Robustness. LCGC International. Available at:[Link][3]

  • Troubleshooting in Chromatography: Improving peak shape for strongly basic amines. Journal of Chromatographic Science (Oxford University Press). Available at:[Link][2]

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Comparative

A Comparative Guide to Determining the Limit of Detection and Quantification for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Introduction 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a chiral amino alcohol whose structural motif appears in various contexts within pharmaceutical development, potentially as a synthetic intermediate, a metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a chiral amino alcohol whose structural motif appears in various contexts within pharmaceutical development, potentially as a synthetic intermediate, a metabolite, or a low-level impurity. The ability to reliably detect and quantify this analyte at trace levels is paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and drug products. This guide provides a comprehensive comparison of analytical methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1] Key parameters in this validation are the LOD and LOQ. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.[2] The LOQ is the lowest concentration that can be determined with suitable precision and accuracy under the stated experimental conditions.[2][3] This guide will explore three prevalent analytical techniques—HPLC-UV with pre-column derivatization, GC-MS with derivatization, and LC-MS/MS—and provide detailed protocols for determining these critical performance characteristics in accordance with international regulatory guidelines.[4]

Regulatory Framework: The Foundation of Analytical Validation

All analytical method validation, including the determination of LOD and LOQ, must adhere to established regulatory standards. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the primary authoritative source, providing a comprehensive framework for validation characteristics.[1][2][4] The U.S. Food and Drug Administration (FDA) has incorporated these principles into its own guidance documents, emphasizing that analytical methods must be validated prior to their use in pivotal clinical trial material testing and New Drug Application (NDA) submissions.[5][6]

These guidelines describe several approaches for determining LOD and LOQ, including visual evaluation, signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve.[3] This guide will focus on the latter, as it provides a statistically robust and widely accepted method for instrumental analysis. The formulas are:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.[7]

  • S = the slope of the calibration curve.[7]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity, the nature of the sample matrix, and the instrumentation available. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, being a polar amino alcohol, presents specific analytical challenges, primarily its lack of a strong native chromophore for UV detection and its low volatility for gas chromatography.

start Select Analytical Method for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol q1 High Sensitivity Required? (e.g., < 1 ng/mL) start->q1 q2 UV-Vis Detector Available? q1->q2 No lcms LC-MS/MS (High Sensitivity & Specificity, No Derivatization Needed) q1->lcms Yes q3 GC-MS Available? q2->q3 No hplc HPLC-UV with Derivatization (Robust, Widely Available) q2->hplc Yes gcms GC-MS with Derivatization (Good for Volatile Analytes, Requires Derivatization) q3->gcms Yes no_method Re-evaluate available instrumentation q3->no_method No

Caption: Decision tree for selecting an analytical method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

This is a robust and widely accessible technique. The primary challenge is that amino alcohols lack a significant chromophore, making them "invisible" to a UV detector at low concentrations.[8] To overcome this, a pre-column derivatization step is employed, where a UV-absorbing tag is chemically attached to the analyte. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is an excellent choice as it reacts with the primary amine group to form a highly fluorescent and UV-active derivative.[8]

Causality : The derivatization transforms the polar, non-UV-absorbing analyte into a larger, more non-polar molecule with a strong chromophore, making it suitable for separation on a common C18 reversed-phase column and sensitive detection by UV.[8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high separation efficiency and definitive identification based on mass spectra. However, the target analyte's amino and hydroxyl groups make it polar and non-volatile, which is unsuitable for direct GC analysis.[9] Derivatization is therefore mandatory. Silylation, using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common strategy.[10] This process replaces the active hydrogens on the amine and alcohol groups with non-polar tert-butyldimethylsilyl (TBDMS) groups.

Causality : Silylation increases the analyte's volatility and thermal stability, allowing it to travel through the GC column without degradation while improving chromatographic peak shape.[9] The resulting mass spectrum provides a unique fragmentation pattern for confident identification.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for achieving high sensitivity and selectivity, often eliminating the need for derivatization.[8][11] The analyte can be separated using Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed to retain polar compounds.[12] Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Causality : HILIC chromatography effectively retains the polar, underivatized amino alcohol.[12] The high specificity of MRM—monitoring a specific precursor ion to product ion transition—allows for quantification even in complex matrices with minimal interference, providing superior sensitivity compared to HPLC-UV and GC-MS.

Performance Comparison

The following table summarizes the expected performance characteristics of the three methodologies for the analysis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol.

Parameter HPLC-UV (with Derivatization) GC-MS (with Derivatization) LC-MS/MS (No Derivatization)
Specificity Moderate to Good. Based on retention time and UV spectrum. Potential for interference from other derivatized compounds.[5]Very Good. Based on retention time and unique mass fragmentation pattern.Excellent. Based on retention time and highly specific precursor/product ion transition (MRM).
Expected LOD 10 - 100 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL[13]
Expected LOQ 30 - 300 ng/mL3 - 30 ng/mL0.05 - 3 ng/mL[13]
Linearity (R²) ≥ 0.998≥ 0.995≥ 0.998
Key Advantage Widely accessible, robust, cost-effective.High chromatographic efficiency, definitive identification.Highest sensitivity and specificity, no derivatization needed.
Key Limitation Requires derivatization, lower sensitivity, potential for reagent interference.Requires derivatization, potential for analyte degradation at high temperatures.Higher instrument cost and complexity.

Experimental Protocols for LOD & LOQ Determination

The following protocols are based on the ICH Q2(R1) approach of using the standard deviation of the response and the slope of a calibration curve established at low concentrations.[2]

cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_verify Verification prep_stock 1. Prepare Analyte Stock Solution prep_cal 2. Prepare Low-Concentration Calibration Standards (5-7 levels) near expected LOQ prep_stock->prep_cal analyze 3. Analyze Standards (e.g., n=3 injections per level) prep_cal->analyze plot 4. Construct Calibration Curve (Response vs. Concentration) analyze->plot regress 5. Perform Linear Regression (y = mx + c) plot->regress get_params 6. Obtain Slope (S) and Std. Deviation of Intercept (σ) regress->get_params calc_lod 7. Calculate LOD LOD = 3.3 * (σ / S) get_params->calc_lod calc_loq 8. Calculate LOQ LOQ = 10 * (σ / S) get_params->calc_loq verify 9. Prepare & Analyze Samples at the calculated LOQ concentration to confirm precision and accuracy. calc_loq->verify

Caption: General workflow for determining LOD and LOQ.
Protocol 1: HPLC-UV with FMOC-Cl Derivatization
  • Standard & Reagent Preparation :

    • Analyte Stock Solution (1 mg/mL) : Accurately weigh 10 mg of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol reference standard and dissolve in 10 mL of diluent (e.g., methanol or acetonitrile).

    • Borate Buffer (0.1 M, pH 9.5) : Prepare a 0.1 M solution of sodium borate and adjust the pH to 9.5 with sodium hydroxide.

    • FMOC-Cl Solution (2.5 mM) : Dissolve an appropriate amount of 9-fluorenylmethyloxycarbonyl chloride in acetonitrile.

    • Calibration Standards : Prepare a series of low-concentration calibration standards (e.g., 5, 10, 25, 50, 100, 200 ng/mL) by serial dilution of the stock solution.

  • Derivatization Procedure :[8]

    • To 0.5 mL of each standard and blank solution, add 25 µL of borate buffer.

    • Add 100 µL of the FMOC-Cl solution.

    • Vortex the mixture and incubate at 40°C for 30 minutes.

    • Add 10 µL of an acid (e.g., 30% HCl) to stop the reaction. The derivatized sample is ready for injection.

  • HPLC-UV Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase : Gradient elution with A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 6.5) and B: Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at 265 nm.

    • Injection Volume : 10 µL.

  • LOD/LOQ Calculation & Verification :

    • Inject each standard multiple times (n≥3).

    • Construct a calibration curve by plotting the peak area against concentration.

    • Calculate the slope (S) and the standard deviation of the y-intercept (σ) from the linear regression analysis.[7]

    • Calculate LOD and LOQ using the formulas provided in the Regulatory Framework section.

    • Prepare and analyze a new set of samples (n=6) at the calculated LOQ concentration to verify that the precision (RSD%) and accuracy (% recovery) are within acceptable limits (e.g., RSD ≤ 10%, Recovery 80-120%).

Protocol 2: GC-MS with MTBSTFA Derivatization
  • Standard & Reagent Preparation :

    • Analyte Stock Solution (1 mg/mL) : Prepare as described in the HPLC protocol, using a volatile solvent like methanol.

    • Calibration Standards : Prepare low-concentration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serial dilution.

    • Derivatization Reagent : N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

  • Derivatization Procedure :[10][14]

    • Transfer 100 µL of each standard and blank into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a solvent (e.g., pyridine or acetonitrile) and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 60-80°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions :

    • Column : Low-bleed capillary column suitable for general purpose analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program : Start at a low temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

    • Ionization : Electron Impact (EI) at 70 eV.

    • Detection : Mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte.

  • LOD/LOQ Calculation & Verification :

    • Follow the same calculation and verification steps as outlined in the HPLC protocol, using the peak areas from the SIM chromatograms.

Protocol 3: LC-MS/MS (No Derivatization)
  • Standard Preparation :

    • Analyte Stock Solution (1 mg/mL) : Prepare as described previously.

    • Calibration Standards : Prepare a series of low-concentration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 ng/mL) by serial dilution in the initial mobile phase.

  • LC-MS/MS Conditions :

    • Column : HILIC column (e.g., 2.1 mm x 100 mm, 2.7 µm).[15]

    • Mobile Phase : Gradient elution with A: Water with 0.1% formic acid and 10 mM ammonium formate, and B: Acetonitrile with 0.1% formic acid.

    • Flow Rate : 0.4 mL/min.

    • Mass Spectrometer : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection : Optimize MRM transitions for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol by infusing a standard solution to find the precursor ion [M+H]⁺ and the most stable, abundant product ions.

  • LOD/LOQ Calculation & Verification :

    • Follow the same calculation and verification steps as outlined in the HPLC protocol, using the peak areas from the MRM chromatograms.

Conclusion

The determination of the Limit of Detection and Limit of Quantification is a mandatory step in the validation of analytical procedures for pharmaceutical quality control.[11] For 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, the choice of methodology directly impacts the achievable sensitivity and specificity. While HPLC-UV with derivatization offers a robust and accessible approach, GC-MS with derivatization provides enhanced specificity through mass spectral confirmation. For applications demanding the highest sensitivity, such as impurity testing or bioanalysis, LC-MS/MS is the superior technique, offering excellent performance often without the need for complex derivatization steps. Each method must be validated according to ICH Q2(R1) guidelines to ensure the generated data is reliable, reproducible, and fit for its intended regulatory purpose.[1][16]

References

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Website. [Link]

  • Sciex. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Sciex Website. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy Website. [Link]

  • PharmaSOP. (n.d.). LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. PharmaSOP.in. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH.org. [Link]

  • Bio-Rad. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Bio-Rad Clinical Diagnostics. [Link]

  • Pharma Growth Hub. (2022). How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). YouTube. [Link]

  • CDC Stacks. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. Centers for Disease Control and Prevention. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science Website. [Link]

  • ACS Publications. (2004). Quantification of Organic and Amino Acids in Beer by 1H NMR Spectroscopy. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography. [Link]

  • PMC. (2024). Methods for Estimating the Detection and Quantification Limits of Key Substances in Beer Maturation with Electronic Noses. National Center for Biotechnology Information. [Link]

  • ACS Publications. (n.d.). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Analytical Chemistry. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent.com. [Link]

  • PMC. (2024). A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. National Center for Biotechnology Information. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Asia Pacific. [Link]

  • Masonaco. (n.d.). Free amino acids (LC-MS/MS). Masonaco. [Link]

  • OSHA. (n.d.). 2-Amino-2-Methyl-1-Propanol. Occupational Safety and Health Administration. [Link]

  • Greyhound Chromatography. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. Greyhoundchrom.com. [Link]

  • The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. metabolomicscentre.ca. [Link]

  • SciSpace. (n.d.). Amino acid analysis in biological fluids by GC-MS. SciSpace. [Link]

  • ResearchGate. (n.d.). Analysis of amino acids by high performance liquid chromatography. ResearchGate. [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.com. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent.com. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

As a specialized substituted amino alcohol (a phenylalaninol derivative), 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a highly valuable chiral building block in advanced drug development and synthetic research. However,...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized substituted amino alcohol (a phenylalaninol derivative), 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is a highly valuable chiral building block in advanced drug development and synthetic research. However, its complex molecular structure demands rigorous safety and logistical oversight during disposal.

For researchers and laboratory managers, establishing a compliant, self-validating disposal protocol is not just about regulatory adherence—it is about fundamentally understanding the chemical causality of the reagents we use. This guide provides the essential operational framework for the safe segregation, containment, and end-of-life destruction of this compound.

Physicochemical Hazard Profile

To manage chemical waste effectively, one must first deconstruct the molecular behavior of the compound. The disposal logistics for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol are directly dictated by its three primary structural features:

Structural FeatureAssociated Hazard ProfileOperational Consequence for Disposal
Primary Amine (-NH₂) Aquatic toxicity, basicity, and mild corrosivityMust not be drain-disposed; requires strict segregation from strong acids to prevent violent, exothermic neutralization.
2,4-Dimethylphenyl Group Environmental persistence and lipophilicityResists biological degradation in wastewater systems; mandates high-temperature thermal destruction (incineration).
Primary Alcohol (-OH) Chemical reactivity and potential flammabilityMust be segregated from strong oxidizing agents to prevent rapid, uncontrolled oxidation and pressure buildup.
The Causality of Disposal Methodologies (E-E-A-T)

As scientists, our safety protocols must be grounded in chemical causality rather than rote memorization. The procedures outlined in this guide operate as a self-validating system designed to mitigate specific molecular risks:

  • The Prohibition of Drain Disposal: The primary amine moiety is highly toxic to aquatic ecosystems, and the lipophilic 2,4-dimethylphenyl group prevents rapid microbial degradation. Pouring this compound down the drain violates the, which strictly mandates that environmentally persistent, toxic chemicals be captured as hazardous waste [1].

  • Strict Segregation from Oxidizers: Both the primary alcohol and amine groups are highly susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., nitric acid, peroxides, permanganates) can initiate an uncontrolled, exothermic reaction, potentially leading to a fire or hydrostatic container rupture. This necessitates its isolation within "Halogen-Free Organic" or "Basic Aqueous" waste streams.

  • Incineration as the End-of-Life Standard: According to the National Research Council's authoritative text, , high-temperature incineration is the only reliable method for the disposal of stable aromatic amines [2]. Incineration ensures the complete thermal cleavage of the aromatic ring and the conversion of nitrogenous waste into scrubbed, safe exhaust gases, permanently removing the hazard from the biosphere.

Step-by-Step Disposal Protocol

This methodology ensures compliance with the and federal EPA standards [3].

Phase 1: Preparation and Segregation
  • Don Appropriate PPE: Equip standard laboratory personal protective equipment, including nitrile gloves (which offer superior resistance to amines and alcohols compared to latex), chemical splash goggles, and a flame-resistant laboratory coat.

  • Identify the Waste Matrix: Determine the solvent matrix containing the 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol.

    • If dissolved in organic solvents (e.g., methanol, ethyl acetate): Route to the designated "Non-Halogenated Organic Waste" container.

    • If in an aqueous solution: Route to an "Aqueous Basic Waste" container.

  • Verify Compatibility: Before adding the compound to a bulk waste carboy, verify the carboy log to ensure it does not contain strong acids, heavy metals, or oxidizing agents.

Phase 2: Containment and Self-Validating Checks
  • Select the Receptacle: Utilize High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers, as aqueous amines can slowly corrode certain metals over time.

  • Execute the Transfer: Carefully pour the waste into the receptacle using a dedicated funnel to prevent external contamination of the container.

  • Apply the Headspace Rule (Self-Validation): Fill the container to no more than 80% capacity. Leaving 20% headspace acts as a self-validating physical safety mechanism; it provides necessary volume for vapor expansion due to ambient temperature fluctuations, inherently preventing hydrostatic rupture.

  • pH Verification (For Aqueous Waste): Briefly test the pH of the final aqueous waste mixture. If the pH is highly basic (pH > 10), note this explicitly on the waste log. This step inherently validates that the segregation was successful and that no unexpected neutralization reactions will occur during transit.

Phase 3: Storage and EHS Transfer
  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary spill tray within your designated Satellite Accumulation Area (SAA).

  • Documentation: Immediately attach a standardized GHS Hazardous Waste tag. Explicitly list "2-Amino-3-(2,4-dimethylphenyl)propan-1-ol" and the exact solvent composition. Do not use structural abbreviations or shorthand.

  • EHS Coordination: Once the container reaches its 80% fill line, or the 90-day SAA regulatory limit is approaching, submit a pickup request to your institution's Environmental Health and Safety (EHS) department for transfer to a licensed incineration facility.

Decontamination of Glassware and Spills

Empty reaction flasks that contained the compound must be decontaminated before being introduced to a standard laboratory sink:

  • Rinse the glassware thoroughly with a compatible organic solvent (e.g., ethanol or acetone) to dissolve the residual lipophilic compound.

  • Collect this rinsate and dispose of it in the organic hazardous waste container.

  • Once the visible residue is removed, the glassware can be safely washed with water and laboratory detergent.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol Segregate Segregation: Isolate from Oxidizers & Acids Start->Segregate Contain Primary Containment: HDPE or Glass Receptacle Segregate->Contain Secondary Secondary Containment: Spill Tray / Outer Bin Contain->Secondary Label Documentation: Attach Hazardous Waste Tag Secondary->Label Pickup EHS Transfer: Licensed Incineration Label->Pickup

Workflow for the safe segregation, containment, and disposal of specialized amino alcohol waste.

References
  • Resource Conservation and Recovery Act (RCRA) Regulations US Environmental Protection Agency (EPA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies Press (National Research Council)[Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions American Chemical Society (ACS)[Link]

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